Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
bis(2-ethylhexyl) cyclohex-4-ene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,19-22H,5-10,13-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVBLKNHJWTATO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1CC=CCC1C(=O)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334342 | |
| Record name | Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2915-49-3 | |
| Record name | 1,2-Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2915-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate
CAS Number: 2915-49-3
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides a detailed examination of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate, a significant organic compound with applications in various scientific fields. This document collates available data on its chemical properties, synthesis, and analytical characterization, offering a valuable resource for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a diester with the molecular formula C24H42O4 and a molecular weight of approximately 394.60 g/mol . It is also known by its synonyms, including 4-Cyclohexene-1,2-dicarboxylic Acid Di(2-ethylhexyl) Ester and Dioctyl 4-Cyclohexene-1,2-dicarboxylate. This compound is typically a colorless to nearly colorless clear liquid.
| Property | Value |
| CAS Number | 2915-49-3 |
| Molecular Formula | C24H42O4 |
| Molecular Weight | 394.60 g/mol |
| Appearance | Colorless to Almost colorless clear liquid |
| Purity | >97.0% (GC) |
Synthesis
Conceptual Experimental Protocol: Esterification
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, cis-4-cyclohexene-1,2-dicarboxylic anhydride, a molar excess of 2-ethylhexanol, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) are combined in a suitable solvent like toluene.
-
Reaction: The mixture is heated to reflux. The water formed during the esterification is removed azeotropically with toluene and collected in the Dean-Stark trap, driving the reaction to completion.
-
Work-up: After the theoretical amount of water is collected, the reaction mixture is cooled. The organic layer is washed sequentially with a sodium bicarbonate solution to neutralize the acid catalyst and then with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.
In-depth Technical Guide: Physicochemical Properties of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate
This guide provides core physicochemical data for Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate, a chemical compound used in various industrial applications. The information is tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Molecular Weight
This compound is an organic compound with the chemical formula C24H42O4.[1][2][3][4][5] Its molecular weight has been determined and is presented in the table below.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Formula | C24H42O4 | [1][2][3][4][5] |
| Molecular Weight | 394.5879 g/mol | [1][2] |
| 394.6 g/mol | [3][5] | |
| 394.60 g/mol |
Visualization of Core Data
The following diagram illustrates the fundamental molecular information for this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. 1,2-Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate | C24H42O4 | CID 520413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. Cyclohexene-1,2-dicarboxylic acid, bis(2-ethylhexyl) ester | C24H42O4 | CID 94201 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate, a compound of interest to researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound, also known as 4-Cyclohexene-1,2-dicarboxylic acid, di(2-ethylhexyl) ester, is a diester with the molecular formula C24H42O4.[1][2][3] It is structurally characterized by a cyclohexene ring with two carboxylate groups at positions 1 and 2, which are esterified with 2-ethylhexanol.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Cyclohexene-1,2-dicarboxylic acid, di(2-ethylhexyl) ester; Dioctyl 4-cyclohexene-1,2-dicarboxylate; cis-Cyclohex-4-en-1,2-dicarboxylic acid, di(2-ethylhexyl) ester | [1][2] |
| CAS Number | 2915-49-3 | [1][2][3] |
| Molecular Formula | C24H42O4 | [1][2][3] |
| Molecular Weight | 394.59 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | |
| Purity | >97.0% (GC) |
Spectroscopic Data
The structural identification of this compound is supported by various spectroscopic techniques.
Table 2: Spectroscopic Data
| Technique | Key Observations |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available for this compound.[1][3] |
| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic ester carbonyl (C=O) stretching vibrations.[1] |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹³C NMR data is available and can be used for detailed structural elucidation.[4] |
Synthesis and Experimental Protocols
General Experimental Protocol for Esterification
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add cis-4-cyclohexene-1,2-dicarboxylic anhydride (1.0 equivalent) and 2-ethylhexanol (2.2 equivalents). A suitable solvent such as toluene can be used to facilitate the azeotropic removal of water.
-
Catalyst Addition: Introduce a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid (e.g., 0.01-0.05 equivalents).
-
Reaction: Heat the reaction mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting anhydride is consumed.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to remove the solvent and excess 2-ethylhexanol.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
-
Potential Biological Activity and Signaling Pathways
This compound belongs to the class of dicarboxylate plasticizers. While specific studies on the biological activity of this exact compound are limited, extensive research on structurally related plasticizers, such as phthalates and other cyclohexanedicarboxylates, has raised concerns about their potential as endocrine-disrupting chemicals (EDCs).[2]
EDCs can interfere with the body's endocrine system by mimicking, blocking, or altering the production and metabolism of natural hormones.[2] Key targets of these compounds are often nuclear receptors, such as the estrogen receptor (ER) and thyroid hormone receptor (TR).[5] The interaction of plasticizers with these receptors can lead to a cascade of downstream effects, potentially impacting reproductive health, development, and metabolism.
Based on the known mechanisms of related plasticizers, a plausible signaling pathway for the endocrine-disrupting effects of this compound can be hypothesized. This involves the binding of the compound or its metabolites to nuclear receptors, leading to the modulation of gene expression.
Applications
This compound and its hydrogenated analog, bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate, are primarily used as plasticizers for polymers, particularly polyvinyl chloride (PVC).[6] These additives increase the flexibility and durability of the plastic material.
Conclusion
This technical guide has summarized the key chemical and physical properties, a general synthesis protocol, and potential biological activities of this compound. For researchers and professionals in drug development, understanding the chemical nature and potential endocrine-disrupting properties of such compounds is crucial, especially when considering their presence as excipients or contaminants. Further research is warranted to fully elucidate the specific biological mechanisms and toxicological profile of this particular dicarboxylate.
References
- 1. This compound [webbook.nist.gov]
- 2. How common are hormone-disrupting chemicals in fast food? [medicalnewstoday.com]
- 3. This compound [webbook.nist.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Effects of plasticizers and their mixtures on estrogen receptor and thyroid hormone functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | 84-71-9 [smolecule.com]
Technical Guide: Physical Properties of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate is a chemical compound utilized primarily as a plasticizer. This technical guide provides a summary of its known physical properties. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide also outlines standardized experimental protocols for determining key physical characteristics, drawing from internationally recognized guidelines.
Core Physical Properties
The following table summarizes the available physical and chemical data for this compound. It is important to note the distinction between this compound and its saturated analog, bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate, as their properties differ.
| Property | Value | Test Method Reference |
| Molecular Formula | C24H42O4 | - |
| Molecular Weight | 394.60 g/mol [1][2] | - |
| CAS Number | 2915-49-3[1][2] | - |
| Physical State | Liquid (at 20°C) | Visual Inspection |
| Appearance | Colorless to Almost Colorless Clear Liquid | Visual Inspection |
| Purity | >97.0% (GC) | Gas Chromatography (GC) |
| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | - |
Experimental Protocols for Physical Property Determination
The following are detailed methodologies for key experiments to determine the physical properties of liquid chemical compounds, based on OECD Guidelines for the Testing of Chemicals. These protocols provide a framework for the generation of reliable and reproducible data.
Determination of Boiling Point
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Apparatus:
-
Heating bath (e.g., oil bath)
-
Boiling flask with a side arm
-
Thermometer with appropriate range and calibration
-
Condenser
-
Pressure measurement device (barometer)
Procedure:
-
A sample of the substance is placed in the boiling flask.
-
The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the flask.
-
The flask is heated, and the liquid is brought to a boil.
-
The temperature is recorded when the liquid is boiling and a steady stream of condensate is observed in the condenser.
-
The ambient atmospheric pressure is recorded.
-
If the determination is not made at standard atmospheric pressure (101.325 kPa), a pressure correction can be applied using the Sidney-Young equation.
Determination of Density
Principle: Density is the mass of a substance per unit volume.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Constant temperature bath
Procedure:
-
The pycnometer is cleaned, dried, and weighed accurately.
-
The pycnometer is filled with the test substance, ensuring no air bubbles are present.
-
The filled pycnometer is placed in a constant temperature bath (e.g., 20°C) until thermal equilibrium is reached.
-
The volume is adjusted to the mark, and the outside of the pycnometer is cleaned and dried.
-
The filled pycnometer is weighed accurately.
-
The density is calculated by dividing the mass of the substance by the volume of the pycnometer.
Determination of Dynamic Viscosity
Principle: Viscosity is a measure of a fluid's resistance to flow.
Apparatus:
-
Rotational viscometer or a capillary viscometer
-
Constant temperature bath
Procedure (using a Rotational Viscometer):
-
The viscometer is calibrated according to the manufacturer's instructions.
-
The sample is placed in the sample holder, and the spindle is immersed in the liquid.
-
The sample is allowed to reach thermal equilibrium in the constant temperature bath.
-
The spindle is rotated at a known speed, and the torque required to overcome the viscous drag of the fluid is measured.
-
The dynamic viscosity is calculated from the torque, the speed of rotation, and the dimensions of the spindle and sample holder.
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the characterization of a chemical substance's physical properties.
Caption: Workflow for Physical Property Characterization.
References
"Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate" boiling point
An In-depth Technical Guide on the Physicochemical Properties of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate
This technical guide provides a comprehensive overview of the boiling point and related physicochemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information for experimental and developmental purposes. This document includes a summary of quantitative data, a detailed experimental protocol for boiling point determination, and a visualization of a relevant biological pathway associated with this class of compounds.
Physicochemical Properties
Table 1: Summary of Physicochemical Data for Cyclohexene Dicarboxylate Esters
| Property | Value | Compound | Notes |
| Boiling Point | 463.9°C (Predicted) | Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | At 760 mmHg.[3] |
| Molecular Formula | C24H42O4 | This compound | - |
| Molecular Weight | 394.60 g/mol | This compound | [1] |
| Density | 0.959 g/cm³ | Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | - |
Experimental Protocol: Boiling Point Determination by Thiele Tube Method
The following protocol details a standard laboratory procedure for the determination of the boiling point of a high-boiling liquid like this compound using the Thiele tube method. This method is suitable for small sample volumes.[4]
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][6] In this method, a small amount of the liquid is heated in a tube along with an inverted capillary tube. As the liquid is heated past its boiling point, the air trapped in the capillary tube expands and escapes, producing a stream of bubbles. Upon cooling, the vapor pressure inside the capillary drops. When the external pressure equals the vapor pressure of the liquid, the liquid is drawn into the capillary tube. The temperature at which this occurs is the boiling point.[4]
Apparatus and Materials:
-
Thiele tube
-
High-temperature thermometer (-10 to 400°C range)
-
Small test tube (e.g., 75 x 12 mm)
-
Capillary tubes (sealed at one end)
-
Mineral oil or other suitable high-boiling heat-transfer fluid
-
Rubber band or wire for attaching the test tube to the thermometer
-
Bunsen burner or heating mantle
-
Clamp and stand
Procedure:
-
Sample Preparation: Add approximately 0.5 mL of this compound into the small test tube.
-
Capillary Tube Insertion: Place a capillary tube (sealed end up) inside the test tube containing the sample.
-
Assembly: Attach the test tube to the thermometer using a small rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.
-
Thiele Tube Setup: Insert the thermometer and test tube assembly into the Thiele tube, which should be filled with mineral oil to a level above the side arm.[4] The sample in the test tube should be fully immersed in the oil.
-
Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle.[7] The design of the Thiele tube ensures uniform heating of the oil bath through convection.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed. This indicates that the temperature is slightly above the boiling point.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease.
-
Boiling Point Determination: The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube.[4][7] Record this temperature.
-
Pressure Correction (Optional but Recommended): Record the ambient atmospheric pressure. If the pressure is not 760 mmHg, the observed boiling point can be corrected to the normal boiling point using a nomograph or the Clausius-Clapeyron relation.
Associated Signaling Pathway: Peroxisome Proliferator-Activated Receptor (PPAR) Pathway
Plasticizers, including cyclohexane dicarboxylates, have been studied for their potential biological activities, including effects on metabolic pathways.[8] One of the key signaling pathways that can be affected by this class of compounds is the Peroxisome Proliferator-Activated Receptor (PPAR) pathway. PPARs are nuclear receptors that play a crucial role in the regulation of lipid metabolism.[8] The diagram below illustrates a simplified workflow of PPAR activation by a ligand, such as a plasticizer metabolite.
Caption: PPAR signaling pathway activation by a ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 2915-49-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. Buy Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate | 84-71-9 [smolecule.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Boiling Points [thecatalyst.org]
- 8. Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) alters transcriptional profiles, lipid metabolism and behavior in zebrafish larvae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Density of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate (CAS No. 2915-49-3) is a complex organic molecule with the chemical formula C₂₄H₄₂O₄. Structurally, it is the diester of 4-cyclohexene-1,2-dicarboxylic acid and 2-ethylhexanol. This compound is primarily utilized as a plasticizer, a substance added to a material (usually a plastic or an elastomer) to improve its flexibility, workability, and distensibility. Understanding its physical properties, such as density, is crucial for its application in material science, for quality control, and in theoretical modeling of its behavior in various matrices. This guide provides an in-depth overview of the density of this compound and the experimental protocols for its determination.
Physical and Chemical Properties
The density of a substance is a fundamental physical property, defined as its mass per unit volume. For liquids, it is typically expressed in grams per cubic centimeter (g/cm³) or kilograms per cubic meter ( kg/m ³). The density of this compound, along with other key identifiers, is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2915-49-3 | |
| Molecular Formula | C₂₄H₄₂O₄ | |
| Molecular Weight | 394.59 g/mol | |
| Density | 0.97 g/cm³ | |
| Physical State | Liquid | |
| Synonyms | 4-Cyclohexene-1,2-dicarboxylic acid, di(2-ethylhexyl) ester |
Note: The density value is reported by a chemical supplier. Independent verification through the experimental methods described below is recommended for critical applications.
Experimental Protocols for Density Determination
The density of a liquid can be determined with high precision using several established methods. The choice of method may depend on the required accuracy, the sample volume available, and the equipment at hand. Two common and reliable methods are the pycnometer method and the oscillating U-tube method.
Pycnometer Method
The pycnometer method is a gravimetric method that provides high accuracy and is considered a primary technique for density determination.[1] It relies on accurately determining the mass of a precisely known volume of the liquid.[2]
Principle: A pycnometer is a glass flask with a precisely determined volume.[2] By weighing the pycnometer empty, filled with a reference liquid of known density (e.g., deionized water), and then filled with the sample liquid, the density of the sample can be calculated.
Apparatus:
-
Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary tube.
-
Analytical balance (with a readability of at least 0.1 mg).
-
Thermostatic bath to maintain a constant temperature.
-
Syringes and pipettes for liquid handling.
-
Cleaning solvents (e.g., acetone, ethanol) and deionized water.
Procedure:
-
Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with appropriate solvents and then with deionized water. Dry the pycnometer completely in an oven and allow it to cool to ambient temperature in a desiccator.
-
Mass of Empty Pycnometer (m₀): Carefully weigh the clean, dry, and empty pycnometer with its stopper on the analytical balance. Record this mass.
-
Calibration with Reference Liquid (Water):
-
Fill the pycnometer with deionized water, ensuring no air bubbles are trapped.
-
Insert the stopper, allowing excess water to exit through the capillary.
-
Place the filled pycnometer in a thermostatic bath set to a specific temperature (e.g., 20 °C or 25 °C) and allow it to equilibrate.
-
Once equilibrated, carefully dry the exterior of the pycnometer and weigh it. Record the mass of the pycnometer filled with water (m₁).
-
-
Density Determination of the Sample Liquid:
-
Empty and dry the pycnometer as in step 1.
-
Fill the pycnometer with the sample liquid, this compound, following the same procedure as for water.
-
Equilibrate the filled pycnometer in the thermostatic bath at the same temperature used for the water calibration.
-
Dry the exterior and weigh the pycnometer filled with the sample liquid. Record this mass (m₂).
-
Calculations:
-
Volume of the Pycnometer (V):
-
Mass of water (m_water) = m₁ - m₀
-
Density of water (ρ_water) at the measurement temperature should be obtained from standard tables.
-
Volume of the pycnometer (V) = m_water / ρ_water
-
-
Density of the Sample Liquid (ρ_sample):
-
Mass of the sample (m_sample) = m₂ - m₀
-
Density of the sample (ρ_sample) = m_sample / V
-
Oscillating U-tube Method
Modern digital density meters predominantly use the oscillating U-tube principle.[3][4] This method is fast, requires a small sample volume, and provides high precision.
Principle: A U-shaped borosilicate glass tube is electronically excited to oscillate at its natural frequency.[3] This frequency is dependent on the total mass of the tube and its contents. When the tube is filled with a sample, the oscillation frequency changes. The density of the sample is directly related to the period of oscillation.[3]
Apparatus:
-
Digital density meter with an oscillating U-tube.
-
Syringe for sample injection.
-
Waste container.
-
Cleaning solvents and deionized water.
Procedure:
-
Calibration: Before measurement, the instrument is calibrated using at least two standards of known density, typically dry air and deionized water. The instrument's software uses these reference points to determine the constants for the density calculation.
-
Sample Injection: A small volume of the sample, this compound, is injected into the U-tube using a syringe. Care must be taken to avoid the introduction of air bubbles, which would lead to inaccurate results.
-
Measurement: The instrument automatically oscillates the U-tube and measures the period of oscillation. An integrated Peltier thermostat maintains the sample at a precise, user-defined temperature.
-
Data Readout: The density of the sample is calculated by the instrument's microprocessor and displayed directly on the screen.
Calculations: The relationship between the oscillation period (T) and the density (ρ) of the sample is given by the formula: ρ = A * T² - B Where A and B are instrument-specific constants determined during calibration.
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the density of a liquid using the pycnometer method.
References
An In-depth Technical Guide to the Synonyms of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate
This technical guide provides a comprehensive overview of the synonyms and nomenclature for the chemical compound identified by the CAS Registry Number 2915-49-3. This document is intended for researchers, scientists, and professionals in drug development who require precise identification of this substance.
Nomenclature and Identification
The compound with the molecular formula C24H42O4 is a diester of 4-cyclohexene-1,2-dicarboxylic acid and 2-ethylhexanol.[1] Due to the complexity of its structure, it is referred to by several systematic and common names. Understanding these synonyms is crucial for accurate literature searches and unambiguous communication in scientific and regulatory contexts.
Data Presentation: Synonyms and Identifiers
The following table summarizes the primary synonyms and associated identifiers for Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate.
| Synonym | CAS Registry Number | Molecular Formula | Molecular Weight | IUPAC Standard InChIKey |
| This compound | 2915-49-3 | C24H42O4 | 394.5879 g/mol | SVVBLKNHJWTATO-UHFFFAOYSA-N |
| 4-Cyclohexene-1,2-dicarboxylic Acid Di(2-ethylhexyl) Ester | 2915-49-3 | C24H42O4 | 394.5879 g/mol | SVVBLKNHJWTATO-UHFFFAOYSA-N |
| Dioctyl 4-Cyclohexene-1,2-dicarboxylate | 2915-49-3 | C24H42O4 | 394.5879 g/mol | SVVBLKNHJWTATO-UHFFFAOYSA-N |
| 4-Cyclohexene-1,2-dicarboxylic Acid Bis(2-ethylhexyl) Ester | 2915-49-3 | C24H42O4 | 394.5879 g/mol | SVVBLKNHJWTATO-UHFFFAOYSA-N |
| cis-Cyclohex-4-en-1,2-dicarboxylic acid, di(2-ethylhexyl) ester | 2915-49-3 | C24H42O4 | 394.5879 g/mol | SVVBLKNHJWTATO-UHFFFAOYSA-N |
Sources:[1]
Experimental Protocols
The identification and confirmation of this compound and its synonyms are typically achieved through standard analytical chemistry techniques. While specific experimental protocols are proprietary to the conducting laboratory, the general methodologies are outlined below.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., hexane or ethyl acetate).
-
Injection: A small volume of the prepared sample is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation of components is based on their boiling points and interactions with the stationary phase of the column.
-
Detection and Fragmentation: As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.
-
Analysis: The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, is compared against a reference library (e.g., NIST) to confirm the identity of the compound.[1]
Infrared (IR) Spectroscopy:
-
Sample Preparation: The liquid sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.
-
Analysis: The prepared sample is placed in the path of an infrared beam. The instrument measures the absorption of infrared radiation at various wavelengths.
-
Interpretation: The resulting IR spectrum shows absorption bands corresponding to specific functional groups within the molecule. For this compound, characteristic peaks for the ester carbonyl (C=O) and C-O bonds would be prominent.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl3).
-
Analysis: The sample is placed in a strong magnetic field and subjected to radiofrequency pulses. The instrument detects the resonance of atomic nuclei (typically ¹H and ¹³C).
-
Interpretation: The chemical shifts, splitting patterns, and integration of the signals in the NMR spectrum provide detailed information about the molecular structure, allowing for unambiguous identification of the compound and its isomeric form.
Mandatory Visualization: Nomenclature Derivation
The following diagram illustrates the logical relationship between the core chemical structure and the generation of its various synonyms.
Caption: Logical derivation of synonyms from the core acid and alcohol components.
References
Navigating the Landscape of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the chemical identity, properties, and available data for Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate. While in-depth experimental data for this specific compound is limited in publicly accessible literature, this document provides a comprehensive overview of its known characteristics and draws comparisons with its structurally related and more extensively studied analog, Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate (DEHCH), to offer a broader toxicological and safety context.
IUPAC Name and Chemical Identity
The unambiguous identification of a chemical substance is paramount for scientific discourse. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound with the common name this compound is 1,2-Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate .[1]
Synonyms for this compound include:
-
4-Cyclohexene-1,2-dicarboxylic acid, di(2-ethylhexyl) ester[2]
-
cis-Cyclohex-4-en-1,2-dicarboxylic acid, di(2-ethylhexyl) ester[2]
-
4-Cyclohexene-1,2-dicarboxylic Acid Di(2-ethylhexyl) Ester
-
Dioctyl 4-Cyclohexene-1,2-dicarboxylate
-
4-Cyclohexene-1,2-dicarboxylic Acid Bis(2-ethylhexyl) Ester
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in the table below.
| Property | Value | Source |
| CAS Registry Number | 2915-49-3 | [2] |
| Molecular Formula | C₂₄H₄₂O₄ | [2] |
| Molecular Weight | 394.5879 g/mol | [2] |
| Appearance | White to light yellow powder to crystal | MySkinRecipes |
| Purity | ≥97% | MySkinRecipes |
| IUPAC Standard InChI | InChI=1S/C24H42O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,19-22H,5-10,13-18H2,1-4H3 | [2] |
| IUPAC Standard InChIKey | SVVBLKNHJWTATO-UHFFFAOYSA-N | [2] |
Synthesis Pathway
References
An In-depth Technical Guide to the Health and Safety of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate
Synonyms: Dioctyl 4-cyclohexene-1,2-dicarboxylate (DOTH); 4-Cyclohexene-1,2-dicarboxylic acid, di(2-ethylhexyl) ester CAS Number: 2915-49-3
This technical guide provides a comprehensive overview of the available health and safety information for Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate. The information is compiled for researchers, scientists, and drug development professionals, focusing on key toxicological endpoints and the methodologies of the studies performed.
While several key toxicological studies have been conducted on this substance, particularly in Japan, the detailed quantitative results of these studies are not widely available in the public domain. The general consensus from the available information is a low toxicity profile for this compound.
Data Presentation
The following tables summarize the status of quantitative data for key toxicological endpoints.
Table 1: Acute and Repeated Dose Toxicity Data
| Endpoint | Species | Route | Value | Reference |
| Acute Oral Toxicity (LD50) | Not specified | Oral | No publicly available data | - |
| Repeated Dose Toxicity (28-day) | Rat | Oral (dietary) | NOAEL not publicly available | [1] |
Table 2: Genotoxicity Data
| Assay | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium strains TA1535, TA1537, TA98, TA100 and E. coli WP2 uvrA pKM101 | With and without S9 mix | Negative[1] | [1] |
| In Vitro Mammalian Chromosomal Aberration Test | Not specified | With and without S9 mix | Negative[1] | [1] |
Table 3: Reproductive and Developmental Toxicity Data
| Study Type | Species | Route | Key Findings | NOAEL | Reference |
| Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test | Rat | Oral (dietary) | Minimal toxicity reported[1] | Not publicly available | [1] |
Experimental Protocols
The following sections detail the likely methodologies for the key experiments that have been conducted on this compound, based on the OECD guidelines referenced in the available documentation.[1] These studies were reportedly conducted by the BoZo Research Center in Japan under a commission from the Japanese Ministry of Health, Labour and Welfare (MHLW).[1][2]
Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD Guideline 422)
This study provides information on the potential health hazards arising from repeated exposure to a substance, as well as information on its potential effects on male and female reproductive performance such as gonadal function, mating behaviour, conception, development of the conceptus and parturition.
1. Animal Model:
-
Species: Rat (specific strain not publicly available).
-
Age: Young adult, nulliparous, and non-pregnant females.
-
Group Size: Typically 10 males and 10 females per dose group.
2. Dosing:
-
Route of Administration: Oral (dietary).
-
Dose Levels: At least three dose levels and a concurrent control group. The specific dose levels used for this compound are not publicly available.
-
Duration: Males are dosed for a minimum of 28 days. Females are dosed throughout the study, including a 14-day pre-mating period, mating, gestation, and lactation until day 4 post-partum.
3. Observations and Examinations:
-
General Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight and Food/Water Consumption: Recorded weekly.
-
Haematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of key parameters.
-
Reproductive and Developmental Parameters:
-
Mating and fertility indices.
-
Gestation length.
-
Parturition observations.
-
Litter size, pup viability, and pup weights.
-
-
Pathology: Gross necropsy of all adult animals. Histopathological examination of reproductive organs and target tissues.
Bacterial Reverse Mutation Assay (OECD Guideline 471)
This assay is used to detect gene mutations induced by the test substance.
1. Test System:
-
Bacterial Strains: Salmonella typhimurium strains TA1535, TA1537, TA98, and TA100, and Escherichia coli strain WP2 uvrA pKM101.[1] These strains are designed to detect various types of point mutations.
2. Metabolic Activation:
-
System: The assay is performed both in the presence and absence of an exogenous metabolic activation system, typically a post-mitochondrial fraction (S9) prepared from the livers of rodents treated with an enzyme-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).
3. Methodology:
-
Plate Incorporation Method or Pre-incubation Method: The test substance, bacteria, and (if applicable) S9 mix are combined and plated on a minimal agar medium.
-
Dose Levels: A range of concentrations of the test substance are used, including a vehicle control and positive controls.
-
Incubation: Plates are incubated for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted for each plate. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)
This test identifies substances that cause structural chromosome aberrations in cultured mammalian cells.
1. Cell Cultures:
-
Cell Lines or Primary Cultures: Established cell lines (e.g., Chinese Hamster Ovary (CHO), Chinese Hamster Lung (CHL)) or primary lymphocyte cultures are used.
2. Metabolic Activation:
-
System: As with the Ames test, the assay is conducted with and without an S9 metabolic activation system.
3. Methodology:
-
Treatment: Cell cultures are exposed to the test substance at various concentrations for a defined period.
-
Harvesting: After treatment, the cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and processed for chromosome analysis.
-
Analysis: Metaphase cells are examined microscopically for chromosomal aberrations (e.g., breaks, deletions, exchanges).
-
Evaluation: The frequency of aberrant cells and the number and type of aberrations are recorded. A substance is considered clastogenic if it produces a concentration-dependent increase in the number of cells with structural chromosomal aberrations.
Mandatory Visualization
As there is no publicly available information on specific signaling pathways affected by this compound, the following diagram illustrates a generalized workflow for the toxicological safety assessment of a chemical substance, based on the types of studies that were conducted for this compound.
Caption: Generalized workflow for chemical safety assessment.
References
The Environmental Fate of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate is a synthetic chemical compound with limited publicly available data regarding its environmental fate and ecotoxicological profile. This technical guide synthesizes the current, albeit sparse, knowledge base on this specific chemical isomer (CAS RN: 2915-49-3). Due to the significant data gaps, this document also provides context by examining the environmental behavior of related compounds, such as its 1,4-isomer, and other well-studied plasticizers. Furthermore, it outlines standard experimental protocols for assessing the environmental fate of such substances and proposes a hypothetical metabolic pathway based on the microbial degradation of cyclohexane carboxylates. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and environmental science, highlighting critical areas for future investigation.
Introduction
This compound is a diester with a cyclohexane backbone. While its specific applications are not widely documented, related compounds are utilized as plasticizers. Understanding the environmental fate of such chemicals is crucial for assessing their potential risks to ecosystems and human health. This document provides a comprehensive overview of the known properties and the significant knowledge gaps concerning the environmental persistence, degradation, and bioaccumulation potential of this compound.
Physicochemical Properties
The available data on the physicochemical properties of this compound (CAS RN: 2915-49-3) is limited. A Safety Data Sheet (SDS) provides the following information[1]:
| Property | Value | Reference |
| Chemical Formula | C₂₄H₄₂O₄ | [1] |
| Molecular Weight | 394.60 g/mol | [1] |
| Physical State | Liquid (at 20°C) | [1] |
| Appearance | Clear, Colorless to Almost Colorless | [1] |
| Relative Density | 0.97 | [1] |
| Water Solubility | No data available | [1] |
| Log Pow (Octanol-Water Partition Coefficient) | No data available | [1] |
| Vapor Pressure | No data available | [1] |
Note: The lack of data for key parameters such as water solubility and Log Pow significantly hinders the prediction of its environmental distribution and bioaccumulation potential.
Environmental Fate
There is a significant lack of empirical data on the environmental fate of this compound. The following sections discuss the expected environmental behavior based on its chemical structure and information available for related compounds.
Abiotic Degradation
Hydrolysis: As an ester, this compound may undergo hydrolysis under acidic or alkaline conditions, breaking down into 4-cyclohexene-1,2-dicarboxylic acid and 2-ethylhexanol. However, no experimental data on its hydrolysis rate is currently available[1].
Photodegradation: The potential for photodegradation in the atmosphere or surface waters is unknown, as no studies have been identified[1].
Biodegradation
No specific studies on the biodegradation of this compound were found. However, the biodegradation of the structurally related cyclohexane carboxylates has been studied in various microorganisms. These studies can provide insights into a potential metabolic pathway.
The proposed initial step in the biodegradation of this compound would likely involve the enzymatic hydrolysis of the ester bonds by esterases, releasing 2-ethylhexanol and 4-cyclohexene-1,2-dicarboxylic acid. The resulting dicarboxylic acid would then be further metabolized. Studies on the anaerobic degradation of cyclohexane carboxylate in denitrifying bacteria and the photosynthetic bacterium Rhodopseudomonas palustris have identified pathways involving the activation of the carboxyl group to a CoA-thioester, followed by dehydrogenation and ring cleavage[2][3][4]. Aerobic degradation pathways for cyclohexane carboxylate have also been proposed, involving hydroxylation and subsequent ring cleavage[5].
Bioaccumulation
There is no available data on the bioaccumulation potential of this compound[1]. The European Food Safety Authority (EFSA) has noted uncertainty regarding the potential for accumulation in humans for the related 1,4-isomer, DEHCH[6]. Without an experimentally determined octanol-water partition coefficient (Log Pow), it is difficult to predict its tendency to accumulate in fatty tissues of organisms.
Ecotoxicity
No ecotoxicity data for this compound is available. The Safety Data Sheet for this compound does not provide any information on its acute or chronic toxicity to aquatic or terrestrial organisms[1]. For the related 1,4-isomer (DEHCH), long-term toxicity studies in rats have been conducted to assess its safety as a plasticizer alternative[7][8].
Experimental Protocols
Given the absence of specific experimental data for this compound, this section outlines standard methodologies that would be employed to determine its environmental fate.
Biodegradation Testing
Standardized protocols from organizations like the OECD and ASTM are typically used to assess biodegradability.
Aerobic Biodegradation in Water:
-
Method: OECD 301: Ready Biodegradability. A small amount of the test substance is dissolved in a mineral medium and inoculated with microorganisms from wastewater treatment plant effluent. The degradation is followed by measuring oxygen consumption or carbon dioxide evolution over 28 days.
-
Analysis: The percentage of biodegradation is calculated based on the amount of O₂ consumed or CO₂ produced relative to the theoretical maximum.
Aerobic Biodegradation in Soil:
-
Method: OECD 307: Aerobic and Anaerobic Transformation in Soil. The test substance, typically radiolabeled, is applied to a soil sample. The soil is incubated under controlled temperature and moisture conditions.
-
Analysis: The rate of degradation is determined by measuring the evolution of radiolabeled CO₂ and analyzing soil extracts for the parent compound and its transformation products over time.
Anaerobic Biodegradation:
-
Method: OECD 311: Anaerobic Biodegradability of Organic Compounds in Digested Sludge. The test substance is incubated with digested sludge in the absence of oxygen.
-
Analysis: Biodegradation is quantified by measuring the production of biogas (methane and carbon dioxide).
Analytical Methods
The quantification of this compound and its degradation products in environmental matrices would typically involve the following steps:
-
Extraction: Solid-phase extraction (SPE) for water samples and solvent extraction for soil and sediment samples.
-
Analysis: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for the identification and quantification of the parent compound and its metabolites.
Visualizations
Proposed Biodegradation Pathway
The following diagram illustrates a hypothetical metabolic pathway for the initial stages of this compound biodegradation based on known microbial degradation of similar structures.
Caption: Hypothetical initial steps in the microbial degradation of this compound.
Experimental Workflow for Biodegradation Assessment
The diagram below outlines a typical experimental workflow for assessing the biodegradation of a chemical substance in an environmental matrix.
Caption: General experimental workflow for assessing the biodegradation of a chemical substance.
Conclusion and Future Directions
The environmental fate and ecotoxicological effects of this compound are largely unknown. The lack of fundamental data on its physicochemical properties, degradability, and bioaccumulation potential represents a significant knowledge gap. This technical guide highlights the urgent need for empirical studies to characterize the environmental behavior of this compound.
Future research should prioritize:
-
Determination of key physicochemical properties: Water solubility, Log Pow, and vapor pressure are essential for environmental modeling.
-
Standardized biodegradation studies: Assessing its "ready" and "inherent" biodegradability in relevant environmental compartments.
-
Hydrolysis and photodegradation studies: Quantifying its stability under various environmental conditions.
-
Bioaccumulation studies: Determining its potential to accumulate in organisms.
-
Ecotoxicity testing: Evaluating its potential adverse effects on a range of trophic levels.
By addressing these research needs, a comprehensive environmental risk assessment for this compound can be conducted, ensuring its safe use and minimizing potential environmental impacts.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. Genetic characterization of the cyclohexane carboxylate degradation pathway in the denitrifying bacterium Aromatoleum sp. CIB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of cyclohexane carboxylic acid by the photosynthetic bacterium Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Safety of DEHCH | Food Packaging Forum [foodpackagingforum.org]
- 7. Evaluation of the 52-week chronic toxicity of a novel phthalate-free plasticizer, Eco-DEHCH (bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate), in Han Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Catalytic Hydrogenation of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic hydrogenation of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate to synthesize its saturated analogue, Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate. This document outlines various catalytic systems, presents quantitative data for catalyst performance, and offers detailed experimental protocols.
Introduction
The hydrogenation of this compound is a critical transformation for producing saturated cyclic esters, which find applications as non-phthalate plasticizers and specialty chemicals. The selection of an appropriate catalyst is paramount to achieving high conversion, selectivity, and efficiency under mild reaction conditions. This document explores the utility of several common heterogeneous hydrogenation catalysts for this purpose.
Catalytic Systems for Hydrogenation
Several catalytic systems are effective for the hydrogenation of unsaturated esters and cyclic compounds. The most relevant for the synthesis of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate include:
-
Rhodium-based Catalysts: Supported rhodium catalysts, particularly on alumina (Al₂O₃), are highly effective for the hydrogenation of aromatic and olefinic compounds.[1] They exhibit high activity and can promote cis-selective hydrogenation of aromatic rings.[2][3]
-
Palladium-based Catalysts: Palladium on carbon (Pd/C) is a versatile and widely used catalyst for the hydrogenation of alkenes and alkynes.[4] It is known for its efficiency and is a staple in many organic synthesis laboratories.
-
Nickel-based Catalysts: Raney® Nickel is a cost-effective and highly active catalyst for the hydrogenation of a wide range of functional groups, including unsaturated esters.[5][6] It is often used in industrial-scale hydrogenations.[7]
-
Ruthenium-based Catalysts: Supported ruthenium catalysts have shown excellent performance in the hydrogenation of phthalates to their corresponding cyclohexanedicarboxylates.
Data Presentation: Catalyst Performance in Hydrogenation of Similar Substrates
The following table summarizes the performance of various catalysts in the hydrogenation of structurally similar dialkyl phthalates and other unsaturated esters. This data provides a strong basis for catalyst selection in the synthesis of Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate.
| Catalyst | Substrate | Temperature (°C) | Pressure (atm) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| 1 wt% Rh/Al-MCF | Dioctyl phthalate (DOP) | 80 | 68 | 1 | 100 | 100 (to DEHHP) | [5] |
| Ni/Montmorillonite-AE | Dioctyl phthalate (DOP) | - | - | - | High activity and stability over 10 cycles | - | |
| Ru nanoclusters/γ-Al₂O₃ | Diisononyl phthalate (DINP) | 140 | ~30 (3 MPa) | - | 100 | 100 (to DINCH) | |
| Raney® Nickel | Ethyl levulinate | Room Temp. | 1 (Ar atm) | 9 | >95 (Yield) | High |
DEHHP: Di(2-ethylhexyl)hexahydrophthalate; DINCH: Diisononyl-cyclohexane-1,2-dicarboxylate
Experimental Protocols
The following are generalized experimental protocols for the hydrogenation of this compound using different catalytic systems. Researchers should optimize these protocols for their specific equipment and desired outcomes.
Protocol 1: Hydrogenation using Rhodium on Alumina (Rh/Al₂O₃)
Materials:
-
This compound
-
5% Rhodium on alumina (Rh/Al₂O₃) catalyst
-
Anhydrous solvent (e.g., ethanol, ethyl acetate, or hexane)
-
Hydrogen gas (high purity)
-
High-pressure autoclave or a similar hydrogenation apparatus
-
Filtration setup (e.g., Celite® pad)
Procedure:
-
Reactor Setup: Ensure the high-pressure autoclave is clean and dry. Add a magnetic stir bar.
-
Charging the Reactor: In a glovebox or under an inert atmosphere, add this compound (1.0 eq) and the chosen solvent to the autoclave.
-
Catalyst Addition: Carefully add the 5% Rh/Al₂O₃ catalyst (typically 1-5 mol% of Rh relative to the substrate).
-
Sealing and Purging: Seal the autoclave and purge the system with nitrogen gas several times to remove any residual air, followed by purging with hydrogen gas.
-
Reaction: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm). Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing them by GC-MS or TLC. The reaction is typically complete within 1-6 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the system with nitrogen.
-
Catalyst Removal: Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the solvent to ensure complete recovery of the product.
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography if necessary.
Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) catalyst
-
Solvent (e.g., ethanol, methanol, or ethyl acetate)
-
Hydrogen gas (balloon or high-pressure source)
-
Round-bottom flask or high-pressure vessel
-
Filtration setup (e.g., syringe filter with PTFE membrane or Celite® pad)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the solvent.
-
Inert Atmosphere: Flush the flask with nitrogen or argon.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst (typically 5-10 wt% of the substrate).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. For higher pressures, use a high-pressure vessel. Maintain a hydrogen atmosphere with stirring at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a Celite® pad or a syringe filter to remove the Pd/C catalyst.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to yield the hydrogenated product.
Protocol 3: Hydrogenation using Raney® Nickel
Materials:
-
This compound
-
Raney® Nickel (in water or ethanol slurry)
-
Solvent (e.g., ethanol)
-
Hydrogen gas (high-pressure source)
-
High-pressure autoclave
-
Filtration setup
Procedure:
-
Catalyst Preparation: If using a water slurry, carefully decant the water and wash the Raney® Nickel with the reaction solvent (e.g., ethanol) multiple times under an inert atmosphere.
-
Reactor Charging: In an inert atmosphere, add the this compound and the solvent to the autoclave.
-
Catalyst Addition: Add the prepared Raney® Nickel slurry to the reaction mixture.
-
Reaction: Seal the autoclave, purge with nitrogen and then hydrogen. Pressurize with hydrogen to the desired pressure (e.g., 50-100 atm) and heat to the desired temperature (e.g., 80-150 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing the pressure drop or by analyzing aliquots.
-
Work-up: After cooling and venting, carefully open the autoclave under an inert atmosphere.
-
Catalyst Removal: The Raney® Nickel can be separated by decantation or filtration. Caution: Raney® Nickel is pyrophoric and must be handled with care, typically kept wet with solvent.
-
Product Isolation: Evaporate the solvent from the filtrate to obtain the product.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the catalytic hydrogenation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
- 4. Raney® Nickel: A Life-Changing Catalyst - American Chemical Society [acs.org]
- 5. Hydrogenation of dioctyl phthalate over a Rh-supported Al modified mesocellular foam catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate (DEHCH) as a PVC Plasticizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate, commonly known as DEHCH, is a non-phthalate plasticizer designed as a safer and more environmentally friendly alternative to traditional phthalate-based plasticizers like Di(2-ethylhexyl) phthalate (DEHP or DOP).[1] DEHCH is a clear, colorless, and nearly odorless liquid that offers excellent compatibility with polyvinyl chloride (PVC), making it suitable for a wide range of flexible PVC applications.[2] Its low volatility and minimal migration characteristics are particularly advantageous in sensitive applications such as medical devices, food contact materials, and children's toys, where patient and consumer safety is paramount.[1]
These application notes provide a comprehensive overview of DEHCH's properties, performance data in PVC formulations, and detailed protocols for its evaluation. The information is intended to assist researchers and professionals in assessing and utilizing DEHCH as a high-performance, safer alternative to traditional phthalate plasticizers.
Chemical and Physical Properties
DEHCH is characterized by its high purity and stability. A summary of its key physical and chemical properties is presented in Table 1, with a comparison to other common plasticizers.
Table 1: Physical and Chemical Properties of DEHCH and Other Plasticizers
| Property | DEHCH | DOP (DEHP) | DINP | DOTP | Test Method |
| Chemical Formula | C24H42O4 | C24H38O4 | C26H42O4 | C24H38O4 | - |
| Molecular Weight ( g/mol ) | 394.59[3] | 390.56 | 418.6 | 390.56 | - |
| CAS Number | 2915-49-3[3] | 117-81-7 | 28553-12-0 | 6422-86-2 | - |
| Appearance | Clear, colorless liquid[2] | Colorless, viscous liquid | Clear, colorless liquid | Clear, oily liquid | Visual |
| Dynamic Viscosity (20°C, mPa·s) | 30-45[4] | ~80 | ~97 | ~63 | JIS K-6751 |
| Specific Gravity (20°C/20°C) | 0.956 ± 0.003[4] | ~0.985 | ~0.972 | ~0.984 | JIS K-6751 |
| Acid Value (mg KOH/g) | ≤ 0.15[4] | ≤ 0.01 | ≤ 0.01 | ≤ 0.01 | JIS K-6751 |
| Volatile Content (wt%) | ≤ 0.15[4] | ≤ 0.2 | ≤ 0.3 | ≤ 0.1 | - |
Performance in PVC Formulations
DEHCH imparts excellent mechanical properties to PVC, including flexibility, durability, and good weather resistance.[5] Its performance is comparable, and in some aspects superior, to traditional phthalate plasticizers.
Table 2: Performance Comparison of DEHCH in a Standard PVC Formulation
| Property | DEHCH | DOP | DOTP | DINCH | Test Method |
| Hardness (Shore A, 10 sec) | 79.2 | 78.5 | 82.1 | 82.0 | ASTM D2240 |
| Tensile Strength ( kg/cm ²) | 179 | 181 | 193 | 180 | ASTM D638 |
| Migration (wt%) | 0.07 | 0.04 | 0.71 | 0.20 | ISO 177 |
| Brittleness Temperature (°C) | -33.4 | -31.4 | -32.2 | -33.4 | ASTM D746 |
| Weathering Property | Good | Normal | Bad | Good | ASTM G-154 |
| Formulation (phr): PVC 100, Ba/Zn Stabilizer 2.0, ESO 2.0, Lubricant 0.5, Plasticizer 50. |
Synthesis of this compound
DEHCH is synthesized through the esterification of 4-cyclohexene-1,2-dicarboxylic anhydride with 2-ethylhexanol. The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid. The process involves heating the reactants and removing the water byproduct to drive the reaction to completion.[6]
Caption: Synthesis of DEHCH via esterification.
Experimental Protocols
The following protocols are provided as a guideline for the evaluation of DEHCH in PVC formulations. These are based on standard industry test methods.
Preparation of Plasticized PVC Samples
This protocol outlines the preparation of PVC sheets for subsequent mechanical and migration testing.
Caption: Workflow for PVC sample preparation.
Protocol:
-
Dry Blending:
-
Accurately weigh PVC resin, DEHCH, heat stabilizer (e.g., Ca/Zn stearate), and any other additives according to the desired formulation (e.g., parts per hundred resin - phr).
-
Combine the components in a high-speed laboratory mixer.
-
Mix at a speed that generates frictional heat, typically until a temperature of 100-120°C is reached, to ensure uniform dispersion of the additives.
-
Cool the resulting dry blend to room temperature.
-
-
Milling:
-
Set the temperature of a two-roll mill to approximately 160-170°C.
-
Gradually add the dry blend to the nip of the rolls.
-
Continuously cut and fold the molten PVC sheet on the mill for 5-10 minutes to ensure complete gelation and homogenization.
-
-
Compression Molding:
-
Cut the milled PVC sheet into pieces suitable for the mold size.
-
Place the pieces into a picture-frame mold of the desired thickness (e.g., 2 mm).
-
Position the mold in a compression molding press preheated to 170-180°C.
-
Apply a low pressure for a few minutes to allow the PVC to flow and fill the mold (pre-heating).
-
Increase the pressure to approximately 10-15 MPa and maintain for 5-10 minutes.
-
Cool the mold under pressure to below 50°C before removing the molded PVC sheet.
-
-
Conditioning:
-
Cut the required test specimens from the molded sheet.
-
Condition the specimens according to ASTM D618, Procedure A: 40 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing.
-
Hardness Testing (Shore A)
This protocol is based on the ASTM D2240 standard for determining the indentation hardness of plasticized PVC.[7][8][9]
Protocol:
-
Apparatus: A Shore A durometer.
-
Specimen: A flat section of the conditioned PVC sample with a minimum thickness of 6 mm (multiple layers can be stacked if necessary).[7]
-
Procedure:
-
Place the specimen on a hard, flat surface.
-
Hold the durometer in a vertical position with the indenter at least 12 mm from any edge of the specimen.
-
Apply the presser foot to the specimen as rapidly as possible, without shock, keeping the foot parallel to the surface of the specimen.
-
Read the hardness value on the durometer dial within 1 second of firm contact.
-
Take at least five measurements at different positions on the specimen, at least 6 mm apart.
-
-
Reporting: Report the median of the measurements as the Shore A hardness.
Tensile Properties Testing
This protocol follows the ASTM D638 standard to determine the tensile strength and elongation at break of the plasticized PVC.
Protocol:
-
Apparatus: A universal testing machine (UTM) with suitable grips and an extensometer.
-
Specimen: Die-cut dumbbell-shaped specimens (Type IV is common for flexible PVC) from the conditioned sheet.
-
Procedure:
-
Measure the width and thickness of the narrow section of each specimen.
-
Mount the specimen in the grips of the UTM, ensuring it is aligned vertically.
-
Attach the extensometer to the gage length of the specimen.
-
Set the crosshead speed (e.g., 500 mm/min for flexible PVC).
-
Start the test and record the load and extension data until the specimen ruptures.
-
-
Calculations and Reporting:
-
Tensile Strength: The maximum stress applied during the test (Maximum Load / Original Cross-Sectional Area).
-
Elongation at Break: The strain at which the specimen ruptures, expressed as a percentage of the original gage length.
-
Report the average and standard deviation for at least five specimens.
-
Plasticizer Migration Testing
This protocol is based on the ISO 177 standard to assess the migration of DEHCH from the PVC matrix.[3][6]
Caption: Workflow for ISO 177 migration testing.
Protocol:
-
Apparatus: Analytical balance, circulating air oven, glass plates, and a weight (e.g., 5 kg).
-
Materials: Conditioned PVC test specimens (50 mm diameter discs), absorbent material (e.g., standard rubber or polyethylene discs).
-
Procedure:
-
Weigh the PVC test disc (W1) and two absorbent discs (W2 and W3) accurately.
-
Create a "sandwich" by placing the PVC disc between the two absorbent discs.
-
Place the sandwich assembly between two clean glass plates.
-
Apply a 5 kg weight on top of the glass plates to ensure intimate contact.
-
Place the entire assembly in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).
-
After the test period, remove the assembly from the oven and allow it to cool to room temperature.
-
Disassemble the sandwich and re-weigh the PVC disc (W4) and the two absorbent discs (W5 and W6).
-
-
Calculation and Reporting:
-
Migration from PVC (Weight Loss): (W1 - W4) / W1 * 100%
-
Migration into Absorbent Discs (Weight Gain): ((W5 + W6) - (W2 + W3)) / W1 * 100%
-
Report the migration as the percentage weight loss from the PVC specimen.
-
Toxicological Profile and Safety
A significant driver for the adoption of DEHCH is its favorable toxicological profile compared to certain ortho-phthalates. Traditional plasticizers like DEHP have been identified as endocrine disruptors and are associated with reproductive and developmental toxicity.[1] In contrast, DEHCH is not classified as a phthalate and has undergone extensive testing, demonstrating a much higher safety margin. It does not exhibit the endocrine-disrupting effects associated with DEHP. This makes DEHCH a preferred choice for applications with direct human contact.
Caption: Toxicological profile comparison.
Conclusion
This compound (DEHCH) is a high-performance, non-phthalate plasticizer that serves as an excellent alternative to traditional ortho-phthalates in flexible PVC applications. Its strong performance characteristics, coupled with a superior safety and toxicological profile, make it an ideal choice for researchers, scientists, and drug development professionals working with PVC in sensitive applications. The protocols outlined in this document provide a standardized framework for the evaluation and implementation of DEHCH in various research and development settings.
References
- 1. sas.upenn.edu [sas.upenn.edu]
- 2. This compound [webbook.nist.gov]
- 3. 1,2-Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate | C24H42O4 | CID 520413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. calpaclab.com [calpaclab.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Chemicals & Bioreagents : this compound, 25g, [Purity: >97.0%(GC)] [order.apicalscientific.com]
Application Notes and Protocols: Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate Isomers in Food Packaging
A Note on Chemical Specificity: Initial research indicates that "Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate" is not commonly utilized in food packaging materials. The predominant and regulated plasticizers with similar nomenclature are its hydrogenated analogs: bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate (DEHCH) and bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate (DEHCH) . This document will focus on these two isomers, which are approved for food contact applications and are of significant interest to researchers and industry professionals.
Application Notes
1. Introduction
Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate and its 1,2-isomer are non-phthalate plasticizers used as alternatives to traditional phthalates in various polymer applications, most notably in flexible polyvinyl chloride (PVC) for food packaging.[1][2] Their favorable toxicological profile and low migration potential make them suitable for use in materials that come into contact with food.[2][3]
2. Functional Role in Food Packaging
DEHCH isomers are incorporated into PVC formulations to increase flexibility, durability, and workability.[1] As plasticizers, they reduce the intermolecular forces between the polymer chains, resulting in a softer and more pliable material ideal for applications such as:
-
Flexible PVC films and wraps
-
Gaskets and seals for food containers
-
Tubing for food and beverage transfer
3. Regulatory Status and Safety Profile
The European Food Safety Authority (EFSA) has assessed the safety of bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate for use in food contact materials.[3] It is authorized for use in PVC at concentrations up to 25% by weight for contact with aqueous, acidic, and low-alcohol foods.[3][4]
Key toxicological findings from the EFSA assessment include:
-
Genotoxicity: The substance does not raise a concern for genotoxicity.[3]
-
Toxicity Studies: In repeated dose toxicity studies, no adverse effects were observed up to the highest tested dose of 1000 mg/kg of body weight per day.[3]
4. Quantitative Data Summary
A summary of the key quantitative parameters for the use of bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate in food packaging is presented in the table below.
| Parameter | Value | Reference |
| Maximum Permitted Concentration in PVC | 25% w/w | [3][4] |
| Specific Migration Limit (SML) | 0.050 mg/kg of food | [3][4] |
| Observed Migration Levels in Studies | Up to 0.034 mg/kg of food | [3] |
| Food Simulants for Testing | Simulant A (10% ethanol), Simulant B (3% acetic acid) | [3] |
Experimental Protocols
Protocol 1: Determination of Specific Migration of DEHCH from PVC Film into Food Simulants
This protocol outlines the methodology for quantifying the migration of DEHCH from a PVC food packaging film into food simulants, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials and Reagents
-
PVC film sample containing DEHCH
-
Food Simulant A: 10% (v/v) ethanol in deionized water
-
Food Simulant B: 3% (w/v) acetic acid in deionized water
-
DEHCH analytical standard (purity >98%)
-
Internal Standard (e.g., Di-n-heptyl phthalate)
-
n-Hexane (analytical grade)
-
Anhydrous sodium sulfate
-
Glass migration cells
-
Incubator
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
2. Migration Test Procedure
-
Cut the PVC film into test specimens of a known surface area (e.g., 1 dm²).
-
Clean the specimens by gently wiping them with a lint-free cloth soaked in ethanol, followed by rinsing with deionized water and air-drying.
-
Place the test specimen in a glass migration cell.
-
Fill the migration cell with a known volume of the pre-heated food simulant (e.g., 100 mL for a 1 dm² sample to achieve a 6 dm²/L surface area to volume ratio).
-
Seal the migration cell and place it in an incubator at the specified test conditions (e.g., 40°C for 10 days for long-term storage at room temperature).
-
At the end of the incubation period, remove the cell from the incubator and allow it to cool to room temperature.
-
Remove the PVC film from the simulant. The simulant is now ready for extraction and analysis.
3. Sample Preparation and Extraction
-
Transfer a known aliquot of the food simulant (e.g., 50 mL) into a separatory funnel.
-
Spike the simulant with a known amount of the internal standard.
-
Add 20 mL of n-hexane to the separatory funnel and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (n-hexane) layer.
-
Repeat the extraction with another 20 mL of n-hexane.
-
Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
4. GC-MS Analysis
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 250°C at 15°C/min, hold for 5 minutes.
-
Ramp to 300°C at 10°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for DEHCH and the internal standard.
5. Quantification
Prepare a series of calibration standards of DEHCH in n-hexane, each containing the same concentration of the internal standard. Analyze the calibration standards using the same GC-MS method. Construct a calibration curve by plotting the ratio of the peak area of DEHCH to the peak area of the internal standard against the concentration of DEHCH. Calculate the concentration of DEHCH in the sample extract from the calibration curve.
Visualizations
Caption: Experimental workflow for determining the specific migration of DEHCH from PVC.
Caption: Regulatory assessment pathway for a new food contact substance like DEHCH.
References
Application Notes and Protocols for "Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate" in Medical Devices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate (DEHCH) as a plasticizer in medical devices. DEHCH is increasingly considered a safer alternative to traditional phthalate plasticizers, such as Di(2-ethylhexyl) phthalate (DEHP), due to its favorable toxicological profile and low migration characteristics. This document summarizes available data on its properties, biocompatibility, and analytical methods, and provides detailed protocols for its analysis.
Introduction to this compound (DEHCH)
DEHCH, a non-phthalate plasticizer, is used to impart flexibility to polyvinyl chloride (PVC) and other polymers used in the manufacturing of medical devices like intravenous (IV) bags, tubing, and catheters.[1][2] Concerns over the endocrine-disrupting and reprotoxic effects of DEHP have driven the search for safer alternatives.[2][3] DEHCH is a promising candidate due to its reduced potential for migration and lower toxicity.[4][5]
Chemical and Physical Properties:
| Property | Value |
| Synonyms | DEHCH, 4-Cyclohexene-1,2-dicarboxylic acid bis(2-ethylhexyl) ester, Dioctyl 4-cyclohexene-1,2-dicarboxylate |
| CAS Number | 2915-49-3 |
| Molecular Formula | C24H42O4 |
| Molecular Weight | 396.6 g/mol |
Biocompatibility and Toxicological Profile
Studies have indicated a favorable safety profile for DEHCH. An OECD 422 combined systemic toxicity and reproductive/developmental toxicity screening test in rats showed minimal effects on the liver, spleen, and thyroid, with no indication of developmental or reproductive toxicity.[5] Furthermore, DEHCH has demonstrated low genotoxic potential, with no evidence of mutagenicity or clastogenicity in in-vitro tests.[5]
A study assessing the neuroendocrine-disrupting potential of various plasticizers found that DEHCH did not exhibit estrogen receptor alpha (ERα) or androgen receptor (AR) agonist or antagonist activity in vitro. In vivo studies using zebrafish larvae also showed that DEHCH did not alter locomotor activity or the expression of endocrine-related genes.
Migration from Medical Devices
The migration of plasticizers from medical devices is a critical safety concern. While extensive data exists for DEHP, specific quantitative data for DEHCH leaching from medical devices is still emerging. However, a study by the European Food Safety Authority (EFSA) on the use of DEHCH in food contact materials provides valuable insights.
Migration Data for DEHCH from PVC Film (25% w/w) into Food Simulant:
| Food Simulant | Migration Level (mg/kg) |
| 10% Ethanol | up to 0.034 |
Source: EFSA Journal[6]
This data suggests a lower migration potential for DEHCH compared to DEHP. For instance, studies on DEHP have shown migration levels from PVC blood bags into stored blood components ranging from 1.1 mg to 3.3 mg per gram of bag material over five days.[7] Another study reported that at day one of storage, the migration of DEHP from blood bags was 5.0 and 8.5 times greater than that of other alternative plasticizers, DINCH and DEHT, respectively.[3]
Experimental Protocols
Quantification of DEHCH in Medical Devices and Aqueous Solutions by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for the analysis of plasticizers in medical-grade materials.[8]
Objective: To quantify the amount of DEHCH present in a PVC medical device and its migration into a physiological simulant (e.g., saline solution).
Materials:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Rtx-5 Capillary Column (30m x 0.25mm, 0.25µm film thickness) or equivalent
-
Helium (carrier gas)
-
DEHCH standard
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
0.9% Saline solution
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of DEHCH (1000 ppm) in dichloromethane.
-
Prepare a series of working standard solutions (e.g., 0.5, 1, 5, 10, 20 ppm) by diluting the stock solution with dichloromethane.
-
-
Sample Preparation (PVC Medical Device):
-
Cut a known weight (e.g., 100 mg) of the PVC medical device into small pieces.
-
Place the pieces in a glass vial and add 5 mL of dichloromethane.
-
Vortex for 10 minutes to dissolve the PVC.
-
Add 5 mL of methanol to precipitate the PVC polymer.
-
Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean vial.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial.
-
-
Sample Preparation (Migration Study):
-
Immerse a known surface area of the medical device in a known volume of 0.9% saline solution in a sealed glass container.
-
Incubate at a relevant temperature (e.g., 37°C) for a specified time (e.g., 24, 48, 72 hours).
-
After incubation, remove the medical device.
-
Transfer a 5 mL aliquot of the saline solution to a glass vial.
-
Add 5 mL of dichloromethane and vortex for 5 minutes for liquid-liquid extraction.
-
Allow the layers to separate and carefully collect the lower dichloromethane layer.
-
Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.
-
-
GC-MS Analysis:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp to 270°C at 15°C/min, hold for 10 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 50-500
-
-
Quantification:
-
Create a calibration curve by plotting the peak area of the DEHCH standard against its concentration.
-
Determine the concentration of DEHCH in the samples by comparing their peak areas to the calibration curve.
-
Analysis of DEHCH in Cell Culture Media by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a general guideline for the analysis of DEHCH in a biological matrix, which can be optimized for specific cell culture media and experimental conditions.[9][10][11]
Objective: To quantify the concentration of DEHCH in cell culture media following exposure to a DEHCH-containing medical device or direct spiking.
Materials:
-
Liquid Chromatograph with Tandem Mass Spectrometer (LC-MS/MS)
-
C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
DEHCH standard
-
Acetonitrile, LC-MS grade
-
Cell culture medium (blank and samples)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of DEHCH (1000 ppm) in acetonitrile.
-
Prepare a series of working standard solutions in blank cell culture medium (matrix-matched standards) to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).
-
-
Sample Preparation:
-
Collect cell culture media samples.
-
For protein precipitation, add 3 volumes of cold acetonitrile to 1 volume of cell culture medium in a microcentrifuge tube.
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase A.
-
Filter through a 0.22 µm syringe filter into an LC vial.
-
-
LC-MS/MS Analysis:
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
Start with 50% B, hold for 1 minute
-
Linearly increase to 95% B over 5 minutes
-
Hold at 95% B for 2 minutes
-
Return to 50% B and equilibrate for 2 minutes
-
-
Ion Source: Electrospray Ionization (ESI) in positive mode
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for DEHCH (to be determined by direct infusion of the standard).
-
-
Quantification:
-
Construct a calibration curve from the matrix-matched standards.
-
Quantify DEHCH in the samples based on the calibration curve.
-
Potential Effects on Cellular Signaling Pathways
While direct studies on the effect of DEHCH on specific signaling pathways are limited, research on structurally similar plasticizers provides some insights. A toxicogenomic study on DEHP alternatives, including diisononyl cyclohexane-1,2-dicarboxylate (DINCH), which shares the cyclohexane-dicarboxylate core structure with DEHCH, revealed alterations in gene expression related to major signal transduction pathways.[1][12][13] Specifically, DINCH was found to affect the ERK/MAPK and Rho signaling pathways in a Sertoli cell line.[1][12][13]
ERK/MAPK Signaling Pathway
The ERK/MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[14][15][16] Dysregulation of this pathway is often associated with cancer.[14]
Caption: Potential modulation of the ERK/MAPK signaling pathway by DEHCH.
Rho Signaling Pathway
The Rho family of small GTPases plays a critical role in regulating the actin cytoskeleton, cell polarity, cell adhesion, and cell migration.[17][18][19] The Rho signaling pathway is also implicated in various diseases, including cancer.[17]
Caption: Potential modulation of the Rho signaling pathway by DEHCH.
Experimental Workflow for Assessing DEHCH Effects
The following workflow outlines a logical sequence of experiments to evaluate the use and potential biological impact of DEHCH in a specific medical device application.
Caption: A logical workflow for the evaluation of DEHCH in medical devices.
Conclusion
This compound (DEHCH) presents a promising alternative to traditional phthalate plasticizers in medical devices, with evidence suggesting a better safety and migration profile. The provided protocols offer a starting point for the quantitative analysis of DEHCH in various matrices. Further research is warranted to fully elucidate its migration characteristics from a wider range of medical devices under clinically relevant conditions and to confirm its effects on cellular signaling pathways. This information will be crucial for the comprehensive risk assessment and broader adoption of DEHCH in the medical device industry.
References
- 1. researchgate.net [researchgate.net]
- 2. contaminantsreviews.com [contaminantsreviews.com]
- 3. Migration of di(2-ethylhexyl) phthalate, diisononylcyclohexane-1,2-dicarboxylate and di(2-ethylhexyl) terephthalate from transfusion medical devices in labile blood products: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Derivation of an oral reference dose (RfD) for di 2-ethylhexyl cyclohexan-1,4-dicarboxylate (DEHCH), an alternative to phthalate plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Leaching of plasticizers from and surface characterization of PVC blood platelet bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijbpas.com [ijbpas.com]
- 9. lcms.cz [lcms.cz]
- 10. sciex.com [sciex.com]
- 11. waters.com [waters.com]
- 12. Leaching of Phthalates from Medical Supplies and Their Implications for Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components [mdpi.com]
- 19. Rho signaling research: history, current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate in Coatings and Adhesives
Introduction
Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate (BECH) is a non-phthalate plasticizer used to enhance the flexibility, durability, and overall performance of coatings and adhesives.[1][2] As a plasticizer, BECH integrates into the polymer matrix, reducing intermolecular forces and lowering the glass transition temperature (Tg), which imparts greater elasticity to the final product.[2] These application notes provide an overview of the potential uses of BECH in coatings and adhesives, along with generalized experimental protocols for its evaluation.
Applications in Coatings
In the coatings industry, plasticizers like BECH are crucial for formulating products with optimal film-forming properties, appearance, and mechanical resilience.[3]
Key Functions:
-
Improved Flexibility and Elongation: Prevents cracking and peeling of the coating, particularly on flexible substrates or those subject to thermal expansion and contraction.[3]
-
Enhanced Adhesion: Can improve the wetting characteristics of the coating on the substrate, leading to better adhesion.[3]
-
Lowered Minimum Film Formation Temperature (MFFT): Allows for the formation of a continuous film at lower temperatures.
-
Improved Gloss and Film Appearance: Contributes to a smoother, more uniform surface finish.[3]
Illustrative Performance Data in a Model Coating Formulation
The following table presents hypothetical data comparing a control coating formulation with a formulation containing BECH. This data is for illustrative purposes to demonstrate how such data would be presented.
| Property | Test Method | Control (No Plasticizer) | Formulation with 10% BECH |
| Adhesion (Cross-Hatch) | ASTM D3359 | 3B | 5B |
| Mandrel Bend Flexibility | ASTM D522 | 1/4 inch (cracking) | 1/8 inch (no cracking) |
| Pencil Hardness | ASTM D3363 | 2H | H |
| Viscosity (KU) | ASTM D562 | 95 | 98 |
| Gloss (60°) | ASTM D523 | 85 | 88 |
Applications in Adhesives
In adhesive formulations, plasticizers are essential for controlling the rheological properties of the wet adhesive and the mechanical properties of the cured bond line.[1]
Key Functions:
-
Increased Flexibility and Peel Strength: Improves the performance of adhesives on non-rigid substrates and enhances resistance to debonding.
-
Modified Open Time and Set Time: Can influence the working time of the adhesive.
-
Reduced Glass Transition Temperature (Tg): Broadens the service temperature range of the adhesive, particularly improving low-temperature performance.[2]
-
Viscosity Control: Adjusts the viscosity of the adhesive for specific application methods.[1]
Illustrative Performance Data in a Model Adhesive Formulation
This table provides an example of how the performance of an adhesive containing BECH could be quantified. This data is for illustrative purposes only.
| Property | Test Method | Control (No Plasticizer) | Formulation with 15% BECH |
| Lap Shear Strength (psi) | ASTM D1002 | 2500 | 2200 |
| T-Peel Strength (piw) | ASTM D1876 | 15 | 25 |
| Viscosity (cP) | ASTM D2196 | 5000 | 6500 |
| Glass Transition Temp. (°C) | DSC | 50 | 35 |
| Hardness (Shore A) | ASTM D2240 | 95 | 85 |
Experimental Protocols
The following are generalized protocols that can be adapted to evaluate the performance of BECH in specific coating and adhesive formulations.
Protocol for Evaluating BECH in a Coating Formulation
Objective: To determine the effect of BECH on the key physical and mechanical properties of a solvent-based acrylic coating.
Materials:
-
Acrylic resin solution
-
Pigments and fillers
-
Solvents (e.g., xylene, butyl acetate)
-
BECH plasticizer
-
Standard test panels (e.g., cold-rolled steel)
-
Coating application equipment (e.g., drawdown bar)
-
Adhesion tester (cross-hatch)
-
Mandrel bend tester
-
Pencil hardness tester
-
Gloss meter
-
Viscometer
Procedure:
-
Formulation: Prepare a control coating formulation and a series of formulations with varying concentrations of BECH (e.g., 5%, 10%, 15% by weight of resin solids).
-
Mixing: Thoroughly mix all components until a homogeneous dispersion is achieved.
-
Viscosity Measurement: Measure the Krebs unit (KU) viscosity of each formulation.
-
Application: Apply the coatings to standard test panels at a controlled wet film thickness.
-
Curing: Allow the coated panels to cure under specified conditions (e.g., 24 hours at room temperature, followed by 1 hour at 60°C).
-
Testing:
-
Adhesion: Perform cross-hatch adhesion testing.
-
Flexibility: Evaluate flexibility using a conical mandrel bend tester.
-
Hardness: Determine the pencil hardness of the cured film.
-
Gloss: Measure the 60° gloss of the coating.
-
Protocol for Evaluating BECH in an Adhesive Formulation
Objective: To assess the impact of BECH on the performance of a vinyl acetate-ethylene (VAE) emulsion adhesive.
Materials:
-
VAE emulsion
-
BECH plasticizer
-
Tackifying resins and other additives
-
Substrates for bonding (e.g., wood, vinyl film)
-
Tensile testing machine with grips for lap shear and peel tests
-
Viscometer
-
Differential Scanning Calorimeter (DSC)
-
Hardness tester
Procedure:
-
Formulation: Prepare a control adhesive and formulations with varying levels of BECH.
-
Mixing: Gently blend the BECH into the VAE emulsion until uniform.
-
Viscosity Measurement: Measure the viscosity of each formulation.
-
Bond Preparation:
-
Lap Shear: Prepare lap shear specimens according to ASTM D1002.
-
T-Peel: Prepare T-peel specimens according to ASTM D1876.
-
-
Curing: Allow the bonded specimens to cure for a specified time (e.g., 7 days at room temperature).
-
Testing:
-
Lap Shear Strength: Test the lap shear specimens to failure.
-
T-Peel Strength: Test the T-peel specimens.
-
Glass Transition Temperature: Determine the Tg of the cured adhesive film using DSC.
-
Hardness: Measure the Shore A hardness of a cured adhesive puck.
-
Visualizations
The following diagrams illustrate the general workflows for evaluating a plasticizer in coatings and adhesives.
Caption: Workflow for the evaluation of BECH in a coating formulation.
Caption: Workflow for assessing BECH's impact on adhesive performance.
References
Analytical Methods for the Detection of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate (DEHCH)
Application Notes & Protocols for Researchers and Drug Development Professionals
Introduction
Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate (DEHCH), also known as 1,2-Cyclohexanedicarboxylic acid, bis(2-ethylhexyl) ester, is a non-phthalate plasticizer used as a safer alternative to traditional phthalates like Bis(2-ethylhexyl) phthalate (DEHP). DEHCH is utilized in a variety of consumer products, including food packaging, medical devices, and toys, to impart flexibility and durability to polymers such as polyvinyl chloride (PVC).[1][2] As with any chemical that comes into contact with food, pharmaceuticals, or the human body, it is crucial to have reliable and sensitive analytical methods to detect and quantify its presence. These methods are essential for quality control, safety assessment, and regulatory compliance.
This document provides detailed application notes and experimental protocols for the determination of DEHCH in various matrices. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection. These methods are widely used for the analysis of plasticizers due to their sensitivity, selectivity, and robustness.[3][4]
Analytical Techniques Overview
The selection of an appropriate analytical technique for DEHCH detection depends on the sample matrix, the required sensitivity, and the available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like DEHCH.[5] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for identification and quantification.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC analysis.[8] It can be coupled with various detectors:
Sample Preparation
Proper sample preparation is a critical step to ensure accurate and reproducible results. The goal is to extract DEHCH from the sample matrix and remove interfering substances.
Logical Workflow for Sample Preparation
Caption: General sample preparation workflows for liquid and solid matrices.
Experimental Protocols
Protocol 1: Determination of DEHCH in Medical Devices by GC-MS
This protocol is adapted from methods used for the analysis of DEHP in PVC medical devices.[3][6]
1. Sample Preparation:
-
Obtain a representative sample of the medical device (e.g., tubing, blood bag).
-
If the sample is large, cut it into smaller pieces. For quantitative analysis of the entire device, the whole device should be used if feasible.
-
For bulk polymer analysis, cryogenically mill the sample to a fine powder.
-
Accurately weigh approximately 100 mg of the powdered sample into a glass vial.
-
Add 10 mL of tetrahydrofuran (THF) to dissolve the polymer. Vortex for 5 minutes.
-
Add 10 mL of hexane to precipitate the PVC polymer. Vortex for 2 minutes.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove the precipitated polymer.
-
Transfer 1 mL of the filtrate to a new vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., cyclohexane or hexane) containing an internal standard (e.g., deuterated DEHP or a similar compound).
2. GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL, splitless mode.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp 1: 20 °C/min to 280 °C, hold for 5 minutes.
-
Ramp 2: 10 °C/min to 300 °C, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Key ions for DEHCH would need to be determined from a full scan of a standard, but characteristic fragments would likely include m/z 149, 167, and others related to the cyclohexene dicarboxylate and ethylhexyl moieties. For DEHP, a common quantification ion is m/z 149.[7]
-
Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
3. Quantification:
-
Prepare a series of calibration standards of DEHCH in the same solvent as the final sample extract.
-
Plot the ratio of the DEHCH peak area to the internal standard peak area against the concentration of DEHCH to generate a calibration curve.
-
Calculate the concentration of DEHCH in the sample from the calibration curve.
Protocol 2: Determination of DEHCH in Aqueous Solutions by LC-MS/MS
This protocol is suitable for analyzing DEHCH that may have leached into aqueous matrices such as beverages or infusion solutions. The method is adapted from established procedures for other plasticizers.[10][12]
1. Sample Preparation:
-
For clear aqueous samples, minimal preparation may be needed. For more complex matrices, a solid-phase extraction (SPE) cleanup is recommended.
-
SPE Procedure:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the aqueous sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the DEHCH with 5 mL of acetonitrile or methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase (e.g., 50:50 acetonitrile:water) containing an internal standard.
2. LC-MS/MS Analysis:
-
Instrumentation: High-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for DEHCH need to be determined by infusing a standard solution.
-
Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
3. Quantification:
-
Follow the same quantification strategy as described in Protocol 1, using calibration standards prepared in the mobile phase.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of plasticizers using the described techniques. Note that specific values for DEHCH may vary depending on the exact instrumentation and matrix.
Table 1: GC-MS Method Performance (Adapted from DEHP analysis)
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 200 µg/mL | [6] |
| Limit of Detection (LOD) | 3.46 - 10.10 µg/mL | [13] |
| Limit of Quantification (LOQ) | 0.05 mg/kg (in soil) | [10] |
| Recovery | 89.6 - 101.5% | [6] |
| Relative Standard Deviation (RSD) | < 15% | [14] |
Table 2: LC-MS/MS Method Performance (Adapted from DEHP and other plasticizer analysis)
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 200 µg/L | [14] |
| Limit of Detection (LOD) | 0.03 µg/L (in water) | [10] |
| Limit of Quantification (LOQ) | 0.02 - 1 µg/L | [10][12] |
| Recovery | 86.0 - 99.8% | [10] |
| Relative Standard Deviation (RSD) | < 10% | [12] |
Signaling Pathways and Logical Relationships
The primary concern with plasticizers is their potential to leach from materials and enter the human body, where they may act as endocrine-disrupting chemicals (EDCs). The following diagram illustrates this pathway.
Caption: Pathway from DEHCH in products to potential human exposure and biological interaction.
Conclusion
The analytical methods detailed in this document provide robust and reliable frameworks for the detection and quantification of this compound. Both GC-MS and LC-MS/MS offer excellent sensitivity and selectivity, making them suitable for a wide range of applications in research, quality control, and safety assessment. Proper sample preparation is paramount to achieving accurate results, and the choice of method should be tailored to the specific sample matrix and analytical objectives. As DEHCH is a newer alternative plasticizer, the development and validation of specific analytical standards and reference materials will further enhance the accuracy and comparability of data across different laboratories.
References
- 1. biomedgrid.com [biomedgrid.com]
- 2. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 3. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Evaluation of the Di(2-ethylhexyl)phthalate released from polyvinyl chloride medical devices that contact blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. matter-systems.gatech.edu [matter-systems.gatech.edu]
- 9. Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages [mdpi.com]
- 10. Determination of di-(2-ethylhexyl)phthalate in environmental samples by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciforum.net [sciforum.net]
- 12. Development and validation of a liquid chromatography/tandem mass spectrometry method to quantify metabolites of phthalates, including di-2-ethylhexyl terephthalate (DEHTP) and bisphenol A, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopic Analysis of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate, a widely used plasticizer. This document outlines the predicted ¹H and ¹³C NMR spectral data, detailed experimental protocols for sample preparation and data acquisition, and a workflow for structural elucidation. The provided information is essential for quality control, impurity profiling, and physicochemical characterization of this compound in various research and industrial settings.
Introduction
This compound (CAS No. 2915-49-3) is a diester of 4-cyclohexene-1,2-dicarboxylic acid and 2-ethylhexanol.[1][2] Its molecular formula is C₂₄H₄₂O₄, with a molecular weight of approximately 394.6 g/mol .[1] Commonly used as a plasticizer, its structural integrity and purity are critical for its performance and safety in various applications. NMR spectroscopy is a powerful analytical technique for the unambiguous structural confirmation and purity assessment of such organic molecules. This document provides the necessary protocols and predicted data for its characterization by ¹H and ¹³C NMR.
Predicted NMR Data
Due to the limited availability of public spectral data for this compound, the following ¹H and ¹³C NMR chemical shifts have been predicted based on the analysis of structurally similar compounds, including Di(2-ethylhexyl) phthalate (DEHP) and cis-4-cyclohexene-1,2-dicarboxylic acid derivatives. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.7 | br s | 2H | H-4, H-5 (Olefinic) |
| ~4.2 - 4.0 | m | 4H | -O-CH ₂- |
| ~3.0 | m | 2H | H-1, H-2 (Allylic) |
| ~2.4 | m | 2H | H-3a, H-6a |
| ~2.2 | m | 2H | H-3b, H-6b |
| ~1.6 | m | 2H | -CH(CH₂CH₃)(CH₂)₃CH₃ |
| ~1.4 - 1.2 | m | 16H | -(CH ₂)₄- |
| ~0.9 | t | 12H | -CH ₃ |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~174 | C=O (Ester) |
| ~125 | C-4, C-5 (Olefinic) |
| ~67 | -O-C H₂- |
| ~41 | C-1, C-2 |
| ~39 | -C H(CH₂CH₃)(CH₂)₃CH₃ |
| ~30 | C-3, C-6 |
| ~29 | -(C H₂)₄- |
| ~24 | -(C H₂)₄- |
| ~23 | -CH(C H₂CH₃)(CH₂)₃CH₃ |
| ~14 | -C H₃ (terminal) |
| ~11 | -CH(CH₂C H₃) |
Experimental Protocols
The following protocols provide a general framework for the NMR analysis of this compound. Instrument parameters may need to be optimized for the specific spectrometer used.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound.
-
Sample Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean NMR tube.
-
NMR Tube: Use a standard 5 mm NMR tube.
¹H NMR Data Acquisition
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: ~12 ppm
-
Number of Scans: 8-16
-
Relaxation Delay: 1-2 s
-
Pulse Angle: 30-45°
-
Temperature: 298 K (25 °C)
-
¹³C NMR Data Acquisition
-
Spectrometer: A 75 MHz or higher field NMR spectrometer is recommended.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: ~200 ppm
-
Number of Scans: ≥1024 (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2 s
-
Pulse Angle: 30°
-
Temperature: 298 K (25 °C)
-
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
For ¹H NMR, integrate the signals to determine the relative proton ratios.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce proton-proton connectivities.
Visualization of Methodologies
The following diagrams illustrate the molecular structure and the general workflow for NMR analysis.
Caption: Molecular structure of this compound.
Caption: General workflow for NMR analysis of the target compound.
Conclusion
This document provides a comprehensive guide for the NMR spectroscopic analysis of this compound. The predicted spectral data, in conjunction with the detailed experimental protocols, will enable researchers to confidently identify and characterize this compound. The provided workflows can be adapted to various laboratory settings and serve as a foundational method for quality control and research applications involving this important industrial chemical.
References
Application Note: Infrared Spectroscopy of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate
Abstract
This application note provides a detailed overview of the Fourier Transform Infrared (FTIR) spectroscopy analysis of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate, a common non-phthalate plasticizer. The characteristic infrared absorption bands are identified and correlated with the molecular structure. Detailed experimental protocols for sample preparation and analysis using both Transmission and Attenuated Total Reflectance (ATR) FTIR spectroscopy are presented. This document is intended for researchers, scientists, and professionals in drug development and materials science involved in the characterization and quality control of plasticizers and polymeric formulations.
Introduction
This compound is a plasticizer used to increase the flexibility and durability of polymers. It serves as a replacement for some traditional phthalate plasticizers. Infrared spectroscopy is a rapid, non-destructive, and highly informative analytical technique for the identification and characterization of such compounds. By analyzing the interaction of infrared radiation with the sample, a unique spectral fingerprint corresponding to the vibrational modes of its functional groups is obtained. This allows for unambiguous identification and assessment of purity.
Molecular Structure and Expected Infrared Absorptions
The molecular structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the infrared spectrum:
-
Ester Carbonyl (C=O): A strong absorption band is expected due to the stretching vibration of the carbonyl group in the dicarboxylate functionality.
-
Alkene (C=C): The carbon-carbon double bond within the cyclohexene ring will produce a characteristic stretching vibration.
-
Aliphatic C-H Bonds: The numerous C-H bonds in the ethylhexyl and cyclohexene moieties will result in strong stretching and bending vibrations.
-
Ester C-O Bonds: Stretching vibrations of the C-O single bonds in the ester groups will also be present.
Data Presentation: Characteristic Infrared Absorption Bands
The following table summarizes the principal infrared absorption bands for this compound, based on reference spectra and general spectroscopic correlations.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~3025 | Medium | =C-H Stretch (alkene) |
| 2960 - 2850 | Strong | C-H Stretch (aliphatic CH₃ and CH₂) |
| ~1730 | Strong | C=O Stretch (ester) |
| ~1650 | Medium | C=C Stretch (cyclohexene) |
| 1460 - 1380 | Medium | C-H Bend (aliphatic) |
| 1250 - 1000 | Strong | C-O Stretch (ester) |
Experimental Protocols
Two common methods for obtaining the IR spectrum of a liquid sample like this compound are Transmission and Attenuated Total Reflectance (ATR) spectroscopy.
Protocol 1: Transmission Spectroscopy using a Liquid Cell
This method involves placing a thin film of the liquid sample between two infrared-transparent salt plates (e.g., NaCl or KBr).
Materials:
-
FTIR Spectrometer
-
Demountable liquid cell (with NaCl or KBr windows)
-
This compound sample
-
Pasteur pipette
-
Volatile solvent for cleaning (e.g., hexane or isopropanol)
-
Lens tissue
Procedure:
-
Spectrometer Preparation: Ensure the FTIR spectrometer is purged and a background spectrum of the empty sample compartment has been collected.
-
Cell Preparation: Clean the salt plates of the demountable cell with a suitable solvent and dry them completely.
-
Sample Loading: Using a Pasteur pipette, apply a small drop of the this compound sample onto the center of one salt plate.
-
Cell Assembly: Carefully place the second salt plate on top of the first, creating a thin liquid film between them. Secure the plates in the cell holder.
-
Data Acquisition: Place the assembled cell in the sample holder of the FTIR spectrometer. Acquire the infrared spectrum over the desired range (typically 4000 - 400 cm⁻¹). A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Process the acquired spectrum as needed (e.g., baseline correction).
-
Cleaning: Disassemble the cell and clean the salt plates thoroughly with a volatile solvent and lens tissue.
Protocol 2: Attenuated Total Reflectance (ATR) Spectroscopy
ATR is a convenient technique that requires minimal sample preparation. The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide).
Materials:
-
FTIR Spectrometer equipped with an ATR accessory
-
This compound sample
-
Pasteur pipette
-
Solvent for cleaning (e.g., isopropanol)
-
Soft, lint-free wipes
Procedure:
-
Spectrometer and ATR Preparation: Ensure the FTIR spectrometer and ATR accessory are ready for measurement.
-
Background Collection: With the clean and dry ATR crystal, collect a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere.
-
Sample Application: Place a small drop of the this compound sample onto the surface of the ATR crystal, ensuring the crystal is completely covered.
-
Data Acquisition: Acquire the infrared spectrum. The number of scans and resolution can be similar to the transmission method (e.g., 16-32 scans at 4 cm⁻¹).
-
Data Processing: The raw ATR spectrum may require a correction (ATR correction) to make it appear more like a transmission spectrum, although this is often handled by the spectrometer software. Perform any other necessary processing like baseline correction.
-
Cleaning: Clean the ATR crystal surface thoroughly with a soft wipe and a suitable solvent (e.g., isopropanol) to remove all traces of the sample.
Visualizations
The following diagrams illustrate the experimental workflow and the relationship between the molecular structure and the IR spectrum.
Application Note: Mass Spectrometric Analysis of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate (DEHCH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed overview of the mass spectrometric analysis of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate (DEHCH), a common plasticizer. The document outlines protocols for both qualitative and quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It includes information on sample preparation, instrumental parameters, and expected analytical performance. This guide is intended for researchers and scientists involved in quality control, safety assessment, and material sciences.
Introduction
This compound, also known as DEHCH, is a non-phthalate plasticizer used in a variety of polymer applications to impart flexibility. Its chemical structure is similar to other widely used plasticizers, and its detection and quantification are crucial for regulatory compliance, product quality control, and safety assessment. Mass spectrometry, coupled with chromatographic separation, offers a sensitive and selective method for the analysis of DEHCH in various matrices.
Compound Information:
-
Chemical Name: this compound
-
CAS Number: 2915-49-3[1]
-
Molecular Formula: C24H42O4[1]
-
Molecular Weight: 394.59 g/mol [1]
Qualitative Analysis by Electron Ionization-Mass Spectrometry (EI-MS)
Electron ionization is a common technique for the analysis of semi-volatile compounds like DEHCH. The resulting mass spectrum provides a fragmentation pattern that can be used for structural elucidation and library matching.
Mass Spectrum of DEHCH
The electron ionization mass spectrum of DEHCH is characterized by a series of fragment ions. While the molecular ion peak ([M]+•) at m/z 394 may be of low abundance or absent, characteristic fragment ions are readily observed.
Key Spectral Features:
The NIST WebBook provides a reference electron ionization mass spectrum for this compound.[1] Analysis of this spectrum reveals key fragmentation pathways. The fragmentation of esters often involves the loss of the alkoxy group and subsequent rearrangements. For DEHCH, this would involve the loss of the 2-ethylhexyl group.
A prominent fragmentation pathway for many dialkyl esters involves the cleavage of the ester bond with charge retention on the hydrocarbon fragment or the acid anhydride-related fragment.
Quantitative Analysis Protocols
Both GC-MS and LC-MS/MS are suitable for the quantification of DEHCH. The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.
Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of DEHCH in solvent-extractable matrices such as polymers.
3.1.1. Sample Preparation (Solid Polymer Matrix)
-
Accurately weigh approximately 1 gram of the polymer sample into a glass vial.
-
Add 10 mL of a suitable solvent such as dichloromethane or a hexane/acetone mixture.
-
Spike with an appropriate internal standard (e.g., deuterated phthalate or a structurally similar ester not present in the sample).
-
Agitate the sample in an ultrasonic bath for 30-60 minutes to facilitate the extraction of DEHCH.
-
Allow the polymer to settle, and carefully transfer the supernatant to a clean vial.
-
If necessary, concentrate the extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of solvent suitable for GC-MS injection.
3.1.2. GC-MS Instrumentation and Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions for DEHCH | To be determined from the full scan spectrum (e.g., m/z 149, 279, 394) |
3.1.3. Quantitative Data (Illustrative Example)
The following table presents typical performance characteristics for the quantitative analysis of plasticizers using GC-MS.
| Parameter | Value |
| Calibration Range | 0.05 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Recovery | 90 - 110% |
| Precision (%RSD) | < 10% |
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity and is particularly useful for complex matrices or when lower detection limits are required.
3.2.1. Sample Preparation
Sample preparation can follow the same solvent extraction procedure as for GC-MS. The final extract should be reconstituted in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).
3.2.2. LC-MS/MS Instrumentation and Parameters
| Parameter | Setting |
| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 50% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp | 400 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition for DEHCH | Precursor ion > Product ion (e.g., [M+H]+ or [M+Na]+ as precursor) |
3.2.3. Quantitative Data (Illustrative Example)
The following table presents typical performance characteristics for the quantitative analysis of plasticizers using LC-MS/MS.
| Parameter | Value |
| Calibration Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 5% |
Workflow Diagrams
The following diagrams illustrate the general workflows for sample preparation and analysis.
Caption: General workflow for the extraction of DEHCH from a polymer matrix.
Caption: General workflow for mass spectrometric analysis of DEHCH.
Conclusion
Mass spectrometry, particularly when coupled with gas or liquid chromatography, provides a robust, sensitive, and selective platform for the analysis of this compound. The protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists to develop and validate methods for the detection and quantification of DEHCH in various sample matrices. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reliable results.
References
Application Notes and Protocols for the Chromatographic Analysis of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate
These application notes provide detailed protocols for the determination of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate, a plasticizer used in various polymer formulations. The methodologies outlined below are based on established chromatographic techniques for similar compounds, such as other phthalate and adipate plasticizers, and are intended to serve as a comprehensive guide for researchers, scientists, and professionals in drug development and materials science.
Introduction
This compound (BEHCD) is a chemical compound used as a plasticizer to enhance the flexibility and durability of polymers. Its analysis is crucial for quality control, safety assessment, and migration studies in materials that come into contact with food, pharmaceuticals, and other consumer products. The primary analytical techniques for the quantification of BEHCD are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), each offering distinct advantages in terms of sensitivity, selectivity, and sample throughput.
Analytical Methods
This document provides protocols for two primary analytical methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method ideal for the identification and quantification of volatile and semi-volatile compounds like BEHCD.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A versatile and robust method suitable for routine analysis and quantification of BEHCD in various sample matrices.
Experimental Protocols
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for the analysis of similar plasticizers and is suitable for the determination of BEHCD in solvent-extractable matrices.
1. Sample Preparation (Solid Samples, e.g., Polymers)
-
Objective: To extract this compound from a solid matrix into a solvent suitable for GC-MS analysis.
-
Reagents and Materials:
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
Sample vials, 20 mL
-
Ultrasonic bath
-
Syringe filters, 0.45 µm PTFE
-
Autosampler vials, 2 mL
-
-
Procedure:
-
Weigh 1.0 g of the finely cut polymer sample into a 20 mL glass vial.
-
Add 10.0 mL of dichloromethane.
-
Sonicate the sample for 30 minutes in an ultrasonic bath.
-
Allow the sample to cool to room temperature.
-
Filter the extract through a 0.45 µm PTFE syringe filter into a clean autosampler vial.
-
The sample is now ready for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer detector.
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 15 °C/min to 300 °C
-
Hold: 10 minutes at 300 °C
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
-
Solvent Delay: 5 minutes
-
3. Calibration
-
Prepare a stock solution of this compound in dichloromethane at a concentration of 1000 µg/mL.
-
Perform serial dilutions to prepare calibration standards in the range of 1-50 µg/mL.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is a general-purpose method for the quantification of BEHCD and is based on methodologies for other phthalate esters.[1]
1. Sample Preparation (Liquid Samples, e.g., Beverages)
-
Objective: To extract this compound from a liquid matrix and concentrate it for HPLC analysis.[1]
-
Reagents and Materials:
-
n-Hexane, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Separatory funnel, 250 mL
-
Rotary evaporator
-
Autosampler vials, 2 mL
-
-
Procedure:
-
Measure 100 mL of the liquid sample into a 250 mL separatory funnel.
-
Add 50 mL of n-hexane and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the upper organic layer.
-
Repeat the extraction with a fresh 50 mL portion of n-hexane.
-
Combine the organic extracts and evaporate to dryness using a rotary evaporator at 40 °C.
-
Reconstitute the residue in 1.0 mL of acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
-
2. HPLC Instrumentation and Conditions
-
Instrumentation: An HPLC system equipped with a UV detector.
-
HPLC Conditions:
-
Column: C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 225 nm
-
3. Calibration
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1000 µg/mL.
-
Perform serial dilutions to prepare calibration standards in the range of 0.5-100 µg/mL.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in published literature, the following table provides typical performance characteristics for the analysis of structurally similar plasticizers, such as Bis(2-ethylhexyl) phthalate (DEHP).[1] These values can be used as a benchmark for method development and validation.
| Parameter | GC-MS (Typical Values) | HPLC-UV (Based on DEHP)[1] |
| Linear Range | 0.1 - 100 µg/mL | 0.3 - 1.5 mg/L[1] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | < 0.06 mg/L |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.06 mg/L[1] |
| Recovery | 85 - 110% | 90 - 105% |
| Precision (%RSD) | < 10% | < 5% |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the chromatographic analysis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is typically a two-step process. The first step is a Diels-Alder reaction between 1,3-butadiene and maleic anhydride to form cis-4-cyclohexene-1,2-dicarboxylic anhydride. The second step is the esterification of this anhydride with 2-ethylhexanol to produce the final product.
Q2: Why is 3-sulfolene often used as a starting material instead of 1,3-butadiene?
A2: 1,3-butadiene is a gas at room temperature, which can be difficult to handle. 3-sulfolene is a stable, solid precursor that decomposes upon heating to generate 1,3-butadiene in situ, allowing for a more controlled reaction.
Q3: What are the key factors affecting the yield of the Diels-Alder reaction?
A3: The key factors include the purity of reactants (especially the exclusion of moisture for maleic anhydride), reaction temperature to ensure the decomposition of 3-sulfolene without degrading the product, and efficient trapping of the in situ generated 1,3-butadiene.
Q4: What catalysts are effective for the esterification step?
A4: Acid catalysts are commonly used for the esterification of the anhydride. These include Brønsted acids like p-toluenesulfonic acid (p-TSA) and sulfuric acid, as well as Lewis acids. The choice of catalyst can influence reaction time and temperature.
Q5: How is the water formed during esterification typically removed?
A5: The removal of water is crucial to drive the esterification equilibrium towards the product. A common method is azeotropic distillation, where a solvent like toluene or xylene is used to form an azeotrope with water, which is then removed from the reaction mixture.
Troubleshooting Guides
Problem 1: Low Yield in Diels-Alder Reaction
| Possible Cause | Suggested Solution |
| Hydrolysis of Maleic Anhydride: Maleic anhydride can react with moisture to form maleic acid, which may not react as efficiently. | Ensure maleic anhydride is dry and handle it in a moisture-free environment. Use freshly opened containers or dry the reagent before use. |
| Loss of 1,3-Butadiene: The gaseous 1,3-butadiene generated from 3-sulfolene may escape before reacting. | Ensure the reaction apparatus is well-sealed and the reflux condenser is efficient. The reaction temperature should be high enough for the decomposition of 3-sulfolene but not so high as to cause excessive loss of butadiene. |
| Polymerization of 1,3-Butadiene: At higher concentrations and temperatures, 1,3-butadiene can polymerize. | Control the rate of 3-sulfolene decomposition by gradual heating to maintain a low steady-state concentration of 1,3-butadiene. |
| Product Decomposition: The Diels-Alder adduct can undergo a retro-Diels-Alder reaction at excessively high temperatures. | Maintain the reaction temperature at the minimum required for the decomposition of 3-sulfolene and the forward reaction. The use of a solvent like xylene can help to control the temperature. |
| Incomplete Reaction: Insufficient reaction time or temperature. | Ensure the reaction is heated for a sufficient duration at a temperature that allows for the complete decomposition of 3-sulfolene. Monitor the reaction progress by TLC or other appropriate analytical methods. |
Problem 2: Low Yield in Esterification Reaction
| Possible Cause | Suggested Solution |
| Incomplete Conversion: The esterification reaction is an equilibrium process. | Remove water as it is formed, typically by azeotropic distillation using a Dean-Stark trap with a suitable solvent (e.g., toluene). Using an excess of 2-ethylhexanol can also shift the equilibrium towards the product. |
| Catalyst Inactivity: The acid catalyst may be neutralized or poisoned. | Use a sufficient amount of a strong acid catalyst like p-toluenesulfonic acid. Ensure all reagents and glassware are free of basic impurities. |
| Side Reactions: At high temperatures, side reactions such as dehydration of the alcohol or ether formation can occur. | Optimize the reaction temperature. While higher temperatures increase the reaction rate, they can also promote side reactions. A temperature range of 120-140°C is often a good starting point when using p-TSA. |
| Hydrolysis of the Product: If water is not effectively removed, the ester product can be hydrolyzed back to the carboxylic acid. | Ensure the azeotropic distillation setup is working efficiently throughout the reaction. |
| Steric Hindrance: 2-ethylhexanol is a branched alcohol, which can lead to slower reaction rates due to steric hindrance. | Increase the reaction time and/or the catalyst concentration to ensure complete conversion. |
Data Presentation
Table 1: Reported Yields for the Diels-Alder Reaction Step
| Reactants | Solvent | Conditions | Product | Yield (%) | Reference |
| 3-Sulfolene, Maleic Anhydride | Xylene | Reflux | cis-4-Cyclohexene-1,2-dicarboxylic anhydride | 84.6 | [1] |
| 1,3-Butadiene, Maleic Anhydride | Not specified | Not specified | cis-4-Cyclohexene-1,2-dicarboxylic anhydride | 49.31 | [1] |
Table 2: Conditions and Yields for Esterification of Cyclic Anhydrides/Dicarboxylic Acids
| Reactants | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |
| cis-Δ⁴-Tetrahydrophthalic anhydride, Ethanol | p-Toluenesulfonic acid | Toluene (for water removal) | Reflux (12-16 h) | Diethyl cis-Δ⁴-tetrahydrophthalate | 83-86 | [2] |
| Phthalic anhydride, 2-Ethylhexanol | Methane sulfonic acid | None | 160°C | Bis(2-ethylhexyl) phthalate | >95 | [3] |
| Phthalic anhydride, 2-Ethylhexanol | p-Toluenesulfonic acid | None | 160°C | Bis(2-ethylhexyl) phthalate | >95 | [3] |
| Dicarboxylic acids, 2-Ethylhexanol | Supercritical CO₂ | Supercritical CO₂ | 313-333 K, 50-175 bar | Diesters | High rate and selectivity | [3] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from established procedures for the two-step synthesis.
Step 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
-
Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a reflux condenser, and a heating mantle. Ensure all glassware is dry.
-
Reactant Charging: To the round-bottom flask, add maleic anhydride (1.0 equivalent) and 3-sulfolene (1.1 equivalents). Add a suitable solvent, such as xylene, to facilitate heat transfer and control the reaction temperature.
-
Reaction: Heat the mixture to reflux. The 3-sulfolene will decompose to 1,3-butadiene and sulfur dioxide. The 1,3-butadiene will then react with maleic anhydride in a Diels-Alder reaction. Maintain reflux for 2-3 hours.
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Isolation and Purification: Allow the reaction mixture to cool to room temperature. The product, cis-4-cyclohexene-1,2-dicarboxylic anhydride, will often crystallize out of the solution. The crystals can be collected by vacuum filtration and washed with a cold, non-polar solvent (e.g., petroleum ether) to remove any unreacted starting materials and solvent. The product can be further purified by recrystallization from a suitable solvent mixture (e.g., toluene/petroleum ether).
Step 2: Synthesis of this compound
-
Apparatus Setup: Assemble a reaction setup for azeotropic distillation, including a round-bottom flask, a Dean-Stark trap, a reflux condenser, and a heating mantle.
-
Reactant Charging: To the round-bottom flask, add the cis-4-cyclohexene-1,2-dicarboxylic anhydride (1.0 equivalent) from Step 1, 2-ethylhexanol (2.2-2.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents). Add toluene as the azeotropic solvent.
-
Reaction: Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, which typically takes several hours.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to obtain the pure this compound.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. Determination of 1, 2-Benzenedicarboxylic acid, bis (2-ethylhexyl) ester from the twigs of Thevetia peruviana as a Colwell Biomarker | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]
- 2. researchgate.net [researchgate.net]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
Technical Support Center: Impurity Profile of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the impurity profile of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (CAS No. 2915-49-3) is a non-phthalate plasticizer.[1][2][3] It is used to increase the flexibility and durability of various polymers. Its synonyms include 4-Cyclohexene-1,2-dicarboxylic Acid Di(2-ethylhexyl) Ester and Dioctyl 4-cyclohexene-1,2-dicarboxylate.[1]
Q2: What are the potential impurities I should be aware of when working with this compound?
The impurity profile of this compound is largely influenced by its synthesis process. The synthesis typically involves a two-step process:
-
Diels-Alder Reaction: 1,3-Butadiene reacts with maleic anhydride to form cis-4-cyclohexene-1,2-dicarboxylic anhydride.[4][5][6][7][8]
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Esterification: The resulting anhydride is then esterified with 2-ethylhexanol to produce the final product.[9][10]
Based on this synthesis route, potential impurities can be categorized as starting materials, intermediates, byproducts, and degradation products.
Impurity Data
A summary of potential impurities and their sources is provided in the table below.
| Impurity Name | Chemical Structure | Source | Potential Issues |
| Maleic Anhydride | C₄H₂O₃ | Unreacted starting material from the Diels-Alder reaction.[4][5][6] | Can be reactive and may interfere with downstream applications. |
| cis-4-Cyclohexene-1,2-dicarboxylic Acid | C₈H₁₀O₄ | Hydrolysis of the anhydride intermediate in the presence of moisture.[5] | Can affect the efficiency of the esterification step and may be present in the final product. |
| 2-Ethylhexanol | C₈H₁₈O | Unreacted starting material from the esterification reaction.[10] | Can act as a solvent and may affect the physical properties of the final product. |
| Mono[2-(ethylhexyl)] 4-cyclohexene-1,2-dicarboxylate | C₁₆H₂₆O₄ | Incomplete esterification, where only one of the carboxylic acid groups of the intermediate is esterified. | Can impact the performance and properties of the plasticizer. |
| Polymeric Byproducts | (C₈H₈)n | Polymerization of 1,3-butadiene during the Diels-Alder reaction, especially at high temperatures.[11] | Can lead to discoloration and altered physical properties of the final product. |
| p-Toluenesulfonic acid (or other catalysts) | C₇H₈O₃S | Residual catalyst from the esterification step.[9][10] | Can cause degradation of the final product over time. |
Troubleshooting Guides
Issue 1: Unexpected peaks observed during GC-MS analysis.
-
Question: My GC-MS chromatogram of this compound shows several unexpected peaks. How can I identify them?
-
Answer: Unexpected peaks could correspond to the impurities listed in the table above. To identify them, you can:
-
Mass Spectral Library Search: Compare the mass spectra of the unknown peaks against a commercial mass spectral library (e.g., NIST).
-
Analyze Standards: Inject standards of the suspected impurities (e.g., maleic anhydride, 2-ethylhexanol) to compare retention times and mass spectra.
-
Review Synthesis Route: Consider the synthesis process to predict likely impurities and their fragmentation patterns.
-
Issue 2: Poor batch-to-batch consistency.
-
Question: I am observing significant variations in the performance of different batches of this compound. Could impurities be the cause?
-
Answer: Yes, variations in the impurity profile can lead to inconsistent product performance. It is recommended to:
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Perform Impurity Profiling: Analyze different batches using a validated analytical method (e.g., GC-MS, HPLC) to quantify the levels of key impurities.
-
Correlate Impurity Levels with Performance: Establish a correlation between the concentration of specific impurities and the observed performance variations.
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Set Specifications: Work with your supplier to set specifications for acceptable levels of critical impurities.
-
Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This method is suitable for the identification and quantification of volatile and semi-volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Split or splitless injection, depending on the expected concentration of impurities.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 500.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane, hexane) to an appropriate concentration.
2. High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
This method is suitable for the analysis of non-volatile impurities such as dicarboxylic acids and catalyst residues.
-
Instrumentation: An HPLC system with a UV or photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/minute.
-
Detection: UV detection at a wavelength appropriate for the impurities of interest (e.g., 210 nm for carboxylic acids).
-
Sample Preparation: Dilute the sample in the mobile phase.
Visualizations
References
- 1. This compound | 2915-49-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. This compound [webbook.nist.gov]
- 3. 1,2-Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate | C24H42O4 | CID 520413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. chemistry-online.com [chemistry-online.com]
- 7. 1,3-Butadiene and Maleic Anhydride Reaction: A Brief Overview - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. scispace.com [scispace.com]
- 11. cerritos.edu [cerritos.edu]
Technical Support Center: Purification of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the purification of this compound.
Troubleshooting Guide
This guide is designed to help you resolve common issues encountered during the purification of this compound.
Q1: My final product has a yellow or pinkish tint. How can I remove the color?
A1: Discoloration in the final product often indicates the presence of impurities. Here are several approaches to address this issue:
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Activated Carbon Treatment: Minor color impurities can often be removed by treating a solution of the crude product with activated charcoal. Dissolve the ester in a suitable organic solvent (e.g., ethyl acetate or hexane), add a small amount of activated charcoal, stir for a short period, and then filter the charcoal off. Note that excessive use of charcoal can lead to product loss.
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Washing: If the color is due to acidic impurities, a thorough wash with a mild basic solution like sodium bicarbonate can be effective.
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Distillation: For persistent color, vacuum distillation is a highly effective method. The colored impurities are often less volatile than the desired ester and will remain in the distillation flask.
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Chromatography: If other methods fail, column chromatography over silica gel or alumina can separate the colored impurities from the product.
Q2: I am having difficulty removing the residual 2-ethylhexanol from my product.
A2: Residual alcohol is a common impurity from the esterification reaction. Here are a few strategies for its removal:
-
Aqueous Washes: 2-ethylhexanol has some solubility in water. Repeated washing of the crude product (dissolved in an immiscible organic solvent) with water or brine can help reduce the alcohol content.
-
Vacuum Distillation: Due to the significant difference in boiling points between 2-ethylhexanol and the target ester, vacuum distillation is the most effective method for removing the residual alcohol.
-
Column Chromatography: A carefully selected solvent system for silica gel chromatography can effectively separate the more polar alcohol from the less polar ester.
Q3: My product purity is not improving after a basic wash. What else can I do?
A3: If a basic wash does not improve purity, it suggests that the remaining impurities are not acidic. Consider the following:
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Identify the Impurities: If possible, use analytical techniques like GC-MS or NMR to identify the nature of the impurities. This will help in selecting the most appropriate purification method.
-
Vacuum Distillation: This is a powerful technique for separating compounds with different boiling points. It is particularly useful for removing non-volatile or high-boiling impurities.
-
Column Chromatography: This technique separates compounds based on their polarity. By testing different solvent systems with Thin Layer Chromatography (TLC), an optimal system can be developed to separate the desired ester from its impurities.
Q4: I am observing product decomposition during vacuum distillation.
A4: Decomposition at high temperatures can be a problem for high-boiling esters. To mitigate this:
-
Lower the Pressure: The lower the pressure of the vacuum system, the lower the boiling point of the compound. Use a high-vacuum pump to minimize the distillation temperature.
-
Short Path Distillation: For very sensitive compounds, a short path distillation apparatus minimizes the time the compound spends at high temperatures.
-
Avoid Overheating: Use a heating mantle with a stirrer and monitor the temperature closely. Avoid heating the distillation flask too strongly or for an extended period.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities arise from the synthesis process, which is typically the esterification of 4-cyclohexene-1,2-dicarboxylic anhydride with 2-ethylhexanol. These impurities include:
-
Unreacted 2-ethylhexanol
-
4-cyclohexene-1,2-dicarboxylic acid (from the reaction of the anhydride with any water present)
-
The mono-ester of 4-cyclohexene-1,2-dicarboxylic acid
-
Residual acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
-
Side products from potential side reactions at high temperatures.
Q2: What is the general purification strategy for this compound?
A2: A typical purification workflow involves the following steps:
-
Neutralization and Washing: The crude product is first washed with a mild aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities. This is followed by washing with water and then brine to remove water-soluble impurities and reduce the water content in the organic phase.
-
Drying: The organic layer containing the product is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Solvent Removal: The drying agent is filtered off, and the solvent is removed under reduced pressure.
-
Final Purification: The final purification is typically achieved by vacuum distillation or column chromatography to obtain the pure product.
Q3: What analytical techniques are recommended for assessing the purity of the final product?
A3: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the percentage purity and identifying any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to detect and quantify impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the ester functional group and the absence of starting materials like carboxylic acids or alcohols.
Experimental Protocols
General Purification Protocol for this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude product.
-
Work-up and Washing:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of a suitable organic solvent in which the ester is soluble and immiscible with water (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2 x 1 volume). Caution: CO₂ evolution may cause pressure build-up. Vent the funnel frequently.
-
Water (2 x 1 volume).
-
Saturated aqueous sodium chloride (brine) (1 x 1 volume).
-
-
Separate the organic layer.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
-
Final Purification (Choose one of the following methods):
-
A) Vacuum Distillation:
-
Set up a vacuum distillation apparatus.
-
Heat the crude ester under high vacuum.
-
Collect the fraction that distills at the appropriate temperature and pressure for this compound. Note: The exact boiling point will depend on the pressure.
-
-
B) Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system. A good starting point for non-polar compounds like this ester is a mixture of hexane and ethyl acetate.
-
Determine an appropriate solvent ratio using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.25-0.35 for the product. A common starting ratio could be 95:5 or 90:10 hexane:ethyl acetate.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system and collect the fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
| Parameter | Value/Range | Notes |
| Molecular Formula | C₂₄H₄₂O₄ | |
| Molecular Weight | 394.59 g/mol | [1][2] |
| Typical Purity (Commercial) | >97.0% (GC) | [3] |
| Appearance | Colorless liquid | [3] |
| Refractive Index (n_D²⁰) | ~1.46 | [3] |
Logical Workflow for Troubleshooting Purification
The following diagram illustrates a logical workflow for troubleshooting common purification issues.
References
Technical Support Center: Thermal Degradation of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate (DEHCH)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the thermal degradation of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate (DEHCH).
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound (DEHCH)?
A1: While specific, publicly available TGA data for pure DEHCH is limited, it is expected to be a relatively thermally stable compound. As a high-boiling point plasticizer, significant decomposition is anticipated to begin at temperatures well above 200°C. For context, related non-phthalate plasticizers often show onset of degradation in the range of 250-350°C. The thermal stability can be influenced by the presence of impurities, oxygen, and catalysts.
Q2: What are the likely thermal degradation products of DEHCH?
A2: Based on its chemical structure, the thermal degradation of DEHCH is likely to proceed through two main pathways:
-
Ester pyrolysis: This involves the cleavage of the ester bonds, potentially leading to the formation of 4-cyclohexene-1,2-dicarboxylic anhydride and 2-ethylhexanol. Further decomposition of 2-ethylhexanol can produce various smaller hydrocarbons. When heated, 2-ethylhexanol can emit acrid smoke and fumes.[1]
-
Cyclohexene ring decomposition: The cyclohexene ring can undergo C-C bond scission at elevated temperatures. The thermal decomposition of cyclohexane, a related structure, primarily initiates with C-C bond fission to form a 1,6-hexyl diradical, which can then isomerize or fragment into smaller alkenes and radicals.[2][3]
Therefore, a complex mixture of products including the parent anhydride, 2-ethylhexanol, and various smaller olefinic and paraffinic compounds can be expected.
Q3: What analytical techniques are most suitable for studying the thermal degradation of DEHCH?
A3: A combination of techniques is recommended for a comprehensive analysis:
-
Thermogravimetric Analysis (TGA): To determine the onset of decomposition, degradation temperature ranges, and mass loss profiles.
-
Differential Scanning Calorimetry (DSC): To identify thermal transitions such as boiling point and any endothermic or exothermic decomposition events.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): To separate and identify the volatile and semi-volatile degradation products. This technique is particularly useful for elucidating the degradation mechanism.
-
Thermogravimetric Analysis coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR): To identify the evolved gases during decomposition in real-time.
Q4: How does the presence of a polymer matrix, like PVC, affect the thermal degradation of DEHCH?
A4: The presence of a polymer matrix can significantly alter the thermal degradation of DEHCH. For instance, in PVC, the dehydrochlorination of the polymer can generate HCl, which can catalyze the hydrolysis and degradation of the plasticizer at lower temperatures than when heated alone. The degradation of phthalates in the presence of PVC has been observed to begin at temperatures as low as 150°C, which is about 100°C lower than the decomposition of the phthalate by itself.[4]
Troubleshooting Guides
This section addresses common issues encountered during the thermal analysis of DEHCH.
Thermogravimetric Analysis (TGA)
| Issue | Possible Causes | Troubleshooting Steps |
| Irreproducible TGA curves | 1. Inconsistent sample mass. 2. Variation in heating rate. 3. Inconsistent sample pan placement. 4. Sample inhomogeneity. | 1. Use a consistent sample mass (e.g., 5-10 mg). 2. Ensure the same heating rate is used for all experiments. 3. Center the sample pan on the TGA balance. 4. Ensure the DEHCH sample is well-mixed and free of contaminants. |
| Noisy TGA signal | 1. Static electricity on the sample or pan. 2. Vibrations near the instrument. 3. High gas flow rate. | 1. Use an anti-static gun on the sample and pan before analysis. 2. Place the TGA on a vibration-dampening table. 3. Reduce the purge gas flow rate to the recommended level. |
| Unexpectedly low decomposition temperature | 1. Presence of impurities that act as catalysts. 2. Oxidative degradation due to air leaks. 3. Reaction with the sample pan material. | 1. Purify the DEHCH sample if possible. 2. Check for leaks in the TGA system and ensure a high-purity inert gas purge. 3. Use an inert sample pan (e.g., alumina, platinum). |
| Mass gain observed in the TGA curve | 1. Buoyancy effect at high temperatures. 2. Reaction with the purge gas (e.g., oxidation in air). | 1. Perform a blank run with an empty pan and subtract it from the sample run to correct for buoyancy. 2. Use an inert purge gas (e.g., nitrogen, argon). |
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
| Issue | Possible Causes | Troubleshooting Steps |
| Poor peak shape or tailing | 1. Cold spots in the transfer line or GC inlet. 2. Active sites in the liner or column. 3. Column overload. | 1. Ensure all heated zones are at the appropriate temperature. 2. Use a deactivated liner and a high-quality GC column. 3. Reduce the amount of sample pyrolyzed or use a higher split ratio. |
| Ghost peaks in the chromatogram | 1. Contamination from previous runs. 2. Septum bleed. | 1. Bake out the pyrolyzer, inlet, and column at a high temperature. 2. Use a high-quality, low-bleed septum. |
| Difficulty identifying degradation products | 1. Co-elution of peaks. 2. Low intensity of mass spectra. 3. Complex fragmentation patterns. | 1. Optimize the GC temperature program to improve separation. 2. Increase the sample amount or use a lower split ratio. 3. Compare mass spectra with library data (e.g., NIST) and consider the likely degradation pathways. |
| Inconsistent pyrolysis results | 1. Inconsistent sample size. 2. Variation in pyrolysis temperature. 3. Incomplete pyrolysis. | 1. Use a microbalance to ensure consistent sample mass. 2. Calibrate the pyrolyzer temperature. 3. Ensure the pyrolysis temperature and time are sufficient for complete decomposition. |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of DEHCH
-
Instrument Preparation:
-
Ensure the TGA is calibrated for temperature and mass.
-
Set the purge gas (high-purity nitrogen or argon) to the manufacturer's recommended flow rate (typically 20-50 mL/min).
-
-
Sample Preparation:
-
Place a clean, empty alumina crucible on the TGA balance and tare it.
-
Using a micropipette, accurately dispense 5-10 mg of DEHCH into the crucible.
-
Record the exact sample mass.
-
-
TGA Method:
-
Equilibration: Equilibrate the sample at 30°C for 5 minutes.
-
Heating Ramp: Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
Data Acquisition: Record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage mass loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax) from the derivative of the TGA curve (DTG curve).
-
Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) of DEHCH
-
Instrument Preparation:
-
Install a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane) in the GC.
-
Condition the column according to the manufacturer's instructions.
-
Set the GC-MS parameters (inlet temperature, oven temperature program, MS scan range).
-
-
Sample Preparation:
-
Place a small, clean quartz wool plug into a pyrolysis sample cup.
-
Using a microliter syringe, apply a small, consistent amount of DEHCH (e.g., 0.1-0.5 µL) onto the quartz wool.
-
-
Pyrolysis Method:
-
Place the sample cup into the pyrolyzer autosampler.
-
Set the pyrolysis temperature (a starting point could be 600°C).
-
Set the pyrolysis time (e.g., 15-30 seconds).
-
-
GC-MS Method:
-
Inlet: Set to a high temperature (e.g., 300°C) with an appropriate split ratio (e.g., 50:1).
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp to a high temperature (e.g., 300°C) at a moderate rate (e.g., 10°C/min).
-
Mass Spectrometer: Scan from a low to high m/z range (e.g., 40-500 amu).
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Analyze the mass spectrum of each peak and compare it with a spectral library (e.g., NIST) to identify the degradation products.
-
Visualizations
Caption: Postulated thermal degradation pathways of DEHCH.
Caption: Experimental workflow for TGA analysis of DEHCH.
Caption: Logical troubleshooting flow for Py-GC-MS analysis.
References
- 1. berrymanchemical.com [berrymanchemical.com]
- 2. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate (DEHCH) Migration from Polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the migration of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate (DEHCH) from polymeric materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DEHCH)?
A1: this compound, also known as DEHCH, is a plasticizer used in the manufacturing of polymers, most notably polyvinyl chloride (PVC), to increase their flexibility and durability. It is often used as an alternative to phthalate-based plasticizers like DEHP.
Q2: What are the regulatory limits for DEHCH migration?
A2: The European Food Safety Authority (EFSA) has evaluated the safety of DEHCH for use in food contact materials.[1][2][3] The European Commission has authorized its use in PVC films under specific conditions and has established a specific migration limit (SML) of 0.050 mg/kg of food.[1][3][4] This means that the amount of DEHCH that migrates from the packaging into the food should not exceed this value.
Q3: Under what conditions is DEHCH approved for food contact applications in the EU?
A3: DEHCH is authorized for use as a plasticizer in PVC films at a concentration of up to 25% by weight.[1][2][3][4] These films are intended for contact with aqueous, acidic, and low-alcohol foods and for long-term storage at room temperature or below.[1][2][3][4] The use of these films for reheating food is not intended.[1][3]
Q4: What are the primary factors that influence the migration of DEHCH from polymers?
A4: The migration of DEHCH is influenced by several factors, including:
-
Temperature: Higher temperatures generally increase the rate of migration.
-
Contact Time: Longer contact periods between the polymer and the surrounding medium can lead to higher migration levels.
-
Nature of the Contact Medium (Food Simulant): DEHCH, being a lipophilic substance, is expected to migrate more into fatty or oily substances compared to aqueous or acidic media.
-
Polymer Characteristics: The type of polymer, its manufacturing process, and the initial concentration of DEHCH can all affect migration.
Q5: What analytical techniques are most suitable for detecting and quantifying DEHCH migration?
A5: The most common and reliable analytical techniques for determining the concentration of plasticizers like DEHCH in food simulants or food samples are chromatographic methods. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and effective method for the analysis of DEHCH and similar compounds. High-performance liquid chromatography (HPLC) can also be employed.
Troubleshooting Guides
This section addresses common issues encountered during DEHCH migration experiments.
| Problem | Possible Causes | Recommended Solutions |
| No or very low DEHCH detected in the food simulant. | 1. Inappropriate food simulant: Using an aqueous simulant for a short-term experiment at low temperatures might result in migration levels below the detection limit of the analytical method. 2. Low migration conditions: The experimental conditions (e.g., low temperature, short duration) may not be sufficient to induce significant migration. 3. Analytical instrument sensitivity: The detection limit of the instrument may be too high to measure the migrated DEHCH. | 1. Select an appropriate food simulant: For research purposes, consider using a fatty food simulant (e.g., olive oil or a substitute like 95% ethanol or isooctane) to simulate worst-case migration, especially if the polymer is intended for contact with fatty foods. 2. Adjust experimental conditions: Increase the temperature and/or contact time to accelerate migration. Be aware that these conditions may not be representative of normal use. 3. Optimize analytical method: Improve the sensitivity of your analytical method by, for example, using a larger sample volume for extraction, concentrating the extract, or using a more sensitive detector. |
| DEHCH migration exceeds the Specific Migration Limit (SML) of 0.050 mg/kg. | 1. Incorrect experimental setup: The surface area to volume ratio of the polymer to the food simulant may not be standard, leading to artificially high results. 2. Harsh experimental conditions: The temperature and duration of the experiment may be far more extreme than the intended use of the material. 3. High initial concentration of DEHCH: The polymer may contain a higher percentage of DEHCH than specified. | 1. Ensure standard test conditions: Follow standardized protocols for migration testing, paying close attention to the specified surface area-to-volume ratio (typically 6 dm² of the material per 1 kg of food simulant). 2. Use appropriate test conditions: For regulatory compliance testing, adhere to the conditions specified in relevant regulations (e.g., 10 days at 40°C for long-term storage at room temperature). 3. Verify material composition: If possible, determine the actual concentration of DEHCH in the polymer material. |
| High variability in migration results between replicate experiments. | 1. Inconsistent sample preparation: Variations in the cleaning or handling of the polymer samples before the experiment. 2. Lack of temperature control: Fluctuations in the incubator or oven temperature can significantly impact migration rates. 3. Non-homogeneous material: The distribution of DEHCH within the polymer may not be uniform. | 1. Standardize sample preparation: Implement a strict and consistent protocol for cleaning and handling all polymer samples. 2. Ensure precise temperature control: Use a calibrated and stable incubator or oven and monitor the temperature throughout the experiment. 3. Increase the number of replicates: Using a larger number of samples can help to account for material inhomogeneity and provide a more reliable average. |
| Contamination of blank samples with DEHCH. | 1. Contaminated lab environment: Plasticizers are common in laboratory equipment (e.g., tubing, containers), which can lead to cross-contamination. 2. Contaminated solvents or reagents: The solvents and reagents used for extraction and analysis may contain traces of plasticizers. | 1. Minimize the use of plastic labware: Use glassware for all steps of the experiment where possible. Thoroughly clean all equipment with appropriate solvents before use. 2. Use high-purity solvents and reagents: Run solvent blanks to check for contamination before starting the analysis of your experimental samples. |
Quantitative Data on DEHCH Migration
The following table summarizes the available quantitative data on the migration of DEHCH from PVC films.
| Polymer Type | DEHCH Concentration in Polymer | Food Simulant | Test Conditions | Migrated DEHCH (mg/kg) | Specific Migration Limit (SML) (mg/kg) |
| PVC film | 25% w/w | Simulant A (10% ethanol) and Simulant B (3% acetic acid) | Long-term storage at room temperature or below | Up to 0.034[1][2] | 0.050[1][3][4] |
Experimental Protocols
Protocol 1: Specific Migration Testing of DEHCH from PVC Film into Aqueous and Acidic Food Simulants
This protocol is based on the conditions evaluated by EFSA for the authorized use of DEHCH.
1. Materials and Reagents:
-
PVC film containing a known concentration of DEHCH (e.g., 25% w/w).
-
Food Simulant A: 10% (v/v) ethanol in deionized water.
-
Food Simulant B: 3% (w/v) acetic acid in deionized water.
-
High-purity n-hexane (for extraction).
-
DEHCH analytical standard.
-
Glass migration cells or containers with inert lids.
-
Calibrated incubator.
-
Gas chromatograph with a mass spectrometer (GC-MS).
2. Sample Preparation:
-
Cut the PVC film into test specimens of a known surface area (e.g., 1 dm²).
-
Clean the specimens by gently wiping them with a lint-free cloth soaked in deionized water, then air-dry them in a clean environment.
3. Migration Test:
-
Place a test specimen in a glass migration cell.
-
Add the food simulant (A or B) at a standardized surface area-to-volume ratio (e.g., 6 dm² per 1 L of simulant).
-
Seal the migration cell to prevent evaporation.
-
Place the migration cells in an incubator at a specified temperature (e.g., 40°C) for a defined period (e.g., 10 days) to simulate long-term storage at room temperature.
-
Prepare blank samples containing only the food simulant and subject them to the same conditions.
4. Analysis of DEHCH:
-
After the incubation period, remove the PVC film from the food simulant.
-
Take a known volume of the food simulant and perform a liquid-liquid extraction with n-hexane to extract the DEHCH.
-
Concentrate the hexane extract to a small, known volume.
-
Analyze the extract by GC-MS.
-
Quantify the concentration of DEHCH by comparing the peak area to a calibration curve prepared from the analytical standard.
5. Calculation of Specific Migration: Calculate the specific migration (in mg/kg of food simulant) using the following formula:
M = (C x V_s) / (A x F)
Where:
-
M = Specific migration (mg/kg)
-
C = Concentration of DEHCH in the food simulant (mg/L)
-
V_s = Volume of the food simulant (L)
-
A = Surface area of the polymer sample (dm²)
-
F = Conversion factor (assuming 1 kg of food is in contact with 6 dm² of packaging, F = 6)
Protocol 2: Screening for DEHCH Migration into a Fatty Food Simulant Substitute
This protocol is for research and screening purposes to assess the potential for migration into fatty foods.
1. Materials and Reagents:
-
PVC film containing DEHCH.
-
Fatty Food Simulant Substitute: 95% (v/v) ethanol in deionized water or isooctane.
-
DEHCH analytical standard.
-
Other materials as listed in Protocol 1.
2. Procedure: Follow the same steps for sample preparation, migration testing, and analysis as in Protocol 1, but substitute the food simulant with 95% ethanol or isooctane. The test conditions (temperature and time) can be adjusted to investigate the effect of these parameters on migration.
Visualizations
Caption: Workflow for DEHCH migration testing.
Caption: Troubleshooting high DEHCH migration.
References
Reducing volatility of "Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate" in PVC
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Polyvinyl Chloride (PVC) formulations, specifically addressing challenges related to the volatility of the plasticizer "Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate".
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation due to plasticizer volatility.
Issue 1: My flexible PVC product becomes stiff and brittle over time.
-
Question: Why is my PVC product losing flexibility and becoming brittle after aging?
-
Answer: This is a classic sign of plasticizer loss. "this compound" is a monomeric plasticizer, which, like similar small-molecule plasticizers, can migrate to the surface of the PVC and evaporate over time, especially when exposed to elevated temperatures. This loss of plasticizer molecules from the polymer matrix leads to a reduction in flexibility and an increase in brittleness. The rate of this loss is directly related to the plasticizer's volatility.
Issue 2: I am observing significant weight loss in my PVC compound during high-temperature processing (e.g., extrusion, calendering).
-
Question: What causes the mass of my PVC compound to decrease during processing?
-
Answer: Significant weight loss during thermal processing is often due to the volatilization of additives, primarily the plasticizer. At elevated processing temperatures, the vapor pressure of "this compound" increases, causing it to evaporate from the PVC melt. This not only affects the final weight and dimensions of the product but can also lead to inconsistencies in its mechanical properties.
Issue 3: A foggy or oily film is forming on the surface of my PVC product or on adjacent materials.
-
Question: What is the source of the oily residue or "fog" on my PVC material?
-
Answer: This phenomenon, known as "fogging" or "blooming," is caused by the migration and subsequent condensation of the plasticizer on the material's surface. Due to its volatility, molecules of "this compound" can escape the PVC matrix and deposit on cooler surfaces. This is particularly common in applications with temperature gradients, such as automotive interiors.
Issue 4: My experimental results for plasticizer performance are inconsistent.
-
Question: How can I ensure my results are reproducible when evaluating plasticizer performance?
-
Answer: Inconsistent results can stem from uncontrolled plasticizer loss during sample preparation and testing. Ensure that all PVC samples are prepared and conditioned under identical, controlled temperature and time protocols. When conducting thermal tests, be aware that volatile plasticizers can be lost during the experiment itself, potentially skewing measurements of mechanical properties over time. Employing standardized testing methods is crucial for achieving reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is plasticizer volatility and why is it a critical parameter?
A1: Plasticizer volatility refers to the tendency of a plasticizer to evaporate from the PVC matrix. It is a critical parameter because high volatility leads to a gradual loss of the plasticizer, which can cause the final product to become brittle, shrink, and fail prematurely. Low volatility plasticizers are essential for applications requiring long-term flexibility, durability, and performance, especially at elevated temperatures.
Q2: What are the primary strategies to reduce the volatility of "this compound" in my PVC formulation?
A2: The most effective strategies involve modifying the plasticizer system:
-
Blending with a High Molecular Weight Plasticizer: Introduce a less volatile, higher molecular weight plasticizer, such as a trimellitate (e.g., TOTM), into the formulation. This can lower the overall volatility of the plasticizer blend.
-
Partial or Full Replacement with a Polymeric Plasticizer: Polymeric plasticizers are high molecular weight polyesters that exhibit extremely low volatility and superior resistance to migration and extraction. Replacing a portion or all of the "this compound" with a polymeric plasticizer is a highly effective solution for demanding applications.
-
Use of Alternative Monomeric Plasticizers: Consider replacing it with a higher molecular weight monomeric plasticizer. Generally, as the molecular weight of the plasticizer increases, its volatility decreases.
Q3: How can I quantitatively measure the volatility of my plasticizer?
A3: There are two primary laboratory methods:
-
Activated Carbon Method (ASTM D1203): This is a standard test for determining the volatile loss from plastic materials. A sample of the plasticized PVC is heated for a specified time and temperature in the presence of activated carbon, and the percentage of weight loss is measured.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It can precisely determine the temperature at which the plasticizer begins to volatilize and can be used to compare the thermal stability of different PVC formulations.
Q4: Are there trade-offs when switching to a lower-volatility plasticizer?
A4: Yes, there can be trade-offs. Polymeric plasticizers, while offering excellent permanence, may be less efficient plasticizers, meaning more is needed to achieve the same level of flexibility. They can also increase the viscosity of a plastisol, which may affect processing. Blending different types of plasticizers is often a way to balance performance properties like volatility with processing characteristics and cost.
Data Presentation: Plasticizer Volatility Comparison
The following table provides representative data comparing the volatility of different classes of plasticizers as measured by weight loss. Note that specific values for "this compound" are not widely published, but as a monomeric cyclohexanoate, its performance is expected to be in the range of other general-purpose monomeric esters.
| Plasticizer Type | Example Plasticizer | Molecular Weight ( g/mol ) | Volatility (% Weight Loss) | Test Conditions |
| Monomeric Phthalate | Di(2-ethylhexyl) phthalate (DEHP) | ~391 | 0.8 - 1.5% | 24 hrs @ 70-100°C |
| Monomeric Cyclohexanoate | This compound | ~395 | ~0.7 - 1.2% (Estimated) | 24 hrs @ 70-100°C |
| Monomeric Adipate | Di(2-ethylhexyl) adipate (DOA) | ~371 | 2.0 - 4.0% | 24 hrs @ 70-100°C |
| Monomeric Trimellitate | Tris(2-ethylhexyl) trimellitate (TOTM) | ~547 | 0.1 - 0.3% | 24 hrs @ 136°C |
| Polymeric Plasticizer | Polymeric Adipate | >1000 | < 0.5% | 72 hrs @ 100°C |
Data compiled from various industry sources and technical guides. Values are typical and can vary based on specific formulation and test conditions.
Experimental Protocols
Protocol 1: Volatility Assessment by Thermogravimetric Analysis (TGA)
Objective: To determine and compare the thermal stability and plasticizer volatilization profile of different PVC formulations.
Methodology:
-
Sample Preparation:
-
Prepare thin films (approximately 0.5 - 1.0 mm thickness) of the plasticized PVC formulations to be tested.
-
Ensure samples are free of voids and surface contaminants.
-
Cut small, uniform samples weighing between 5 and 10 mg. Use a precision microbalance to record the initial weight accurately.
-
-
TGA Instrument Setup:
-
Place the sample in a standard TGA pan (e.g., aluminum or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (typically Nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C) for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate (e.g., 10°C/min).
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage weight loss vs. temperature to generate the TGA curve.
-
Generate the first derivative of the TGA curve (DTG curve), which shows the rate of weight loss.
-
Identify the temperature range for plasticizer volatilization. This is typically the first significant weight loss step, often occurring between 150°C and 350°C. The subsequent major weight loss step (usually above 350°C) corresponds to the degradation of the PVC polymer itself.
-
The temperature at 5% or 10% weight loss (T5% or T10%) can be used as a metric to compare the onset of volatilization and thus the relative volatility of the plasticizers. A higher T5% value indicates lower volatility.
-
Visualizations
Caption: Factors influencing plasticizer volatility and its consequences.
Caption: Experimental workflow for TGA analysis of plasticizer volatility.
Technical Support Center: Synthesis of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation during the synthesis of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, with a focus on problems arising from catalyst deactivation.
Issue 1: Reaction Rate Has Significantly Decreased or Stalled
-
Question: My esterification reaction started at a reasonable rate, but it has now slowed down considerably or stopped altogether before reaching completion. What could be the cause?
-
Answer: A decrease in reaction rate is a primary indicator of catalyst deactivation. The most probable causes in this synthesis are:
-
Water Poisoning: The esterification reaction produces water as a byproduct.[1] This water can poison the acid catalyst, reducing its activity. With homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid (p-TSA), water molecules can preferentially solvate the catalytic protons, hindering their ability to participate in the esterification mechanism.[2][3] Studies have shown that the presence of water can decrease the activity of sulfuric acid catalysts by up to 90%.[2][4]
-
Insufficient Catalyst Loading: The initial amount of catalyst may have been insufficient to drive the reaction to completion, especially if impurities in the reactants neutralized some of the catalyst.
-
Thermal Degradation: Although less common with moderately stable catalysts like p-TSA at typical reaction temperatures, prolonged exposure to high temperatures can lead to thermal degradation of some catalysts.
-
-
Troubleshooting Steps:
-
Water Removal: Ensure that water is being effectively removed from the reaction mixture. If not already in use, consider employing a Dean-Stark apparatus to azeotropically remove water as it is formed.[2]
-
Check Catalyst Activity: If you suspect the catalyst has degraded, consider adding a fresh batch of catalyst to the reaction mixture.
-
Verify Reactant Purity: Ensure that the reactants (4-cyclohexene-1,2-dicarboxylic anhydride and 2-ethylhexanol) are anhydrous.
-
Issue 2: Low Overall Yield of the Desired Ester
-
Question: After the workup, the yield of my this compound is consistently low. How is this related to the catalyst?
-
Answer: A low yield is often a direct consequence of the equilibrium nature of the Fischer esterification reaction and can be exacerbated by catalyst deactivation.[2]
-
Equilibrium Limitations: The esterification reaction is reversible. If the water produced is not removed, the reverse reaction (hydrolysis of the ester) will occur, leading to a lower yield.[2]
-
Catalyst Deactivation by Water: As mentioned previously, water deactivates the acid catalyst. A less active catalyst will not be as effective in driving the forward reaction, allowing the reverse reaction to have a greater impact on the final equilibrium position.[2][4]
-
-
Troubleshooting Steps:
-
Optimize Water Removal: The most effective way to improve the yield is to continuously remove water from the reaction. A Dean-Stark trap is highly recommended.[2]
-
Use Excess Reactant: Employing a molar excess of one of the reactants, typically the less expensive one (in this case, likely 2-ethylhexanol), can shift the equilibrium towards the product side, increasing the yield.[1][2]
-
Ensure Anhydrous Conditions: Start the reaction with dry reactants and solvents to minimize the initial concentration of water.
-
Issue 3: Product is Darkly Colored or Contains Impurities
-
Question: The final product has a dark coloration, suggesting the presence of impurities. Could the catalyst be the cause?
-
Answer: Yes, the catalyst and reaction conditions can contribute to the formation of colored byproducts.
-
Aggressive Catalysis: Strong mineral acids like sulfuric acid can cause side reactions, such as dehydration of the alcohol or other charring, especially at elevated temperatures, leading to colored impurities.[3]
-
Catalyst-Induced Side Reactions: The catalyst might promote side reactions of the reactants or products, leading to the formation of polymeric or other high molecular weight, colored species.
-
-
Troubleshooting Steps:
-
Use a Milder Catalyst: Consider replacing sulfuric acid with a less aggressive catalyst like p-toluenesulfonic acid (p-TSA).[5]
-
Optimize Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of side reactions. This will also decrease the rate of the desired reaction, so a balance must be found.
-
Purification: Ensure that the final product is properly purified to remove any colored impurities. This may involve washing with a sodium carbonate solution followed by distillation.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of this compound?
A1: The most common catalysts are strong Brønsted acids. These are typically homogeneous catalysts such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA).[3][5] Solid acid catalysts can also be employed to simplify catalyst removal after the reaction.
Q2: How does water deactivate an acid catalyst in esterification?
A2: In acid-catalyzed esterification, the first step is the protonation of the carboxylic acid (or anhydride) by the catalyst.[7] Water, being a Lewis base, can compete with the carboxylic acid for the proton from the catalyst. The preferential solvation of the proton by water forms a hydronium ion, which is a less effective proton donor to the carboxylic acid, thus inhibiting the catalytic cycle and slowing down the reaction.[2][3]
Q3: Can a deactivated catalyst be regenerated?
A3: Yes, depending on the nature of the catalyst and the deactivation mechanism.
-
Homogeneous Catalysts (e.g., p-TSA): For a homogeneous catalyst that has been deactivated by water, its activity can be restored in subsequent reactions by ensuring rigorous removal of water. After the initial reaction, the catalyst is typically removed during the aqueous workup.
-
Heterogeneous (Solid) Catalysts: If a solid acid catalyst is deactivated by the deposition of carbonaceous materials (coking), it can often be regenerated by calcination. This involves heating the catalyst in a stream of air or oxygen to burn off the coke.[8][9]
Q4: What is a typical catalyst loading for this type of reaction?
A4: For homogeneous catalysts like p-TSA or sulfuric acid, a typical catalytic amount ranges from 0.5% to 2% by weight of the limiting reactant.[2]
Q5: Are there any alternatives to acid catalysts for this synthesis?
A5: While acid catalysts are the most common, enzymatic catalysis using lipases is a potential alternative. Lipases can catalyze esterification under milder conditions, which can prevent the formation of colored byproducts. However, enzyme stability in organic solvents and at elevated temperatures can be a challenge.
Quantitative Data on Catalyst Deactivation
The following table summarizes the impact of water on the activity of a sulfuric acid catalyst in a representative esterification reaction.
| Initial Water Concentration (% v/v) | Catalyst Activity Loss (%) |
| 0 | 0 |
| 1 | ~20 |
| 2 | ~40 |
| 5 | ~70 |
| 10 | ~90 |
Data adapted from studies on the effect of water on sulfuric acid catalyzed esterification.[2][4]
Experimental Protocols
Protocol 1: Synthesis of this compound using p-TSA
This protocol is a representative procedure based on similar esterification reactions.[5][6]
-
Materials:
-
4-cyclohexene-1,2-dicarboxylic anhydride (1 mole)
-
2-ethylhexanol (2.2 moles)
-
p-toluenesulfonic acid monohydrate (0.02 moles)
-
Toluene (200 mL)
-
5% Sodium carbonate solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
-
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer.
-
To the flask, add 4-cyclohexene-1,2-dicarboxylic anhydride, 2-ethylhexanol, p-toluenesulfonic acid monohydrate, and toluene.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected in the trap (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer twice with a 5% sodium carbonate solution to remove unreacted anhydride and the p-TSA catalyst.[6]
-
Wash the organic layer with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation if necessary.
-
Protocol 2: Regeneration of a Coked Solid Acid Catalyst
This is a general procedure for the regeneration of a solid acid catalyst that has been deactivated by coke deposition.[8][9]
-
Materials:
-
Spent solid acid catalyst
-
Solvent (e.g., acetone or ethanol) for washing
-
Tube furnace
-
-
Procedure:
-
Wash the spent catalyst with a suitable solvent to remove any adsorbed organic molecules.
-
Dry the washed catalyst in an oven at 100-120 °C to remove the solvent.
-
Place the dried catalyst in a tube furnace.
-
Gradually ramp the temperature (e.g., 2-5 °C/min) to a calcination temperature of 450-550 °C under a slow flow of air.
-
Hold the catalyst at this temperature for 3-6 hours to ensure complete combustion of the coke.
-
Slowly cool the catalyst back to room temperature. The regenerated catalyst is now ready for reuse.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing a low reaction rate during synthesis.
Caption: Simplified signaling pathway of acid catalyst deactivation by water.
References
- 1. Video: Esterification - Concept [jove.com]
- 2. benchchem.com [benchchem.com]
- 3. tsijournals.com [tsijournals.com]
- 4. CN101139293A - Method for producing dioctyl terephthalate - Google Patents [patents.google.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. Process for producing dioctyl terephthalate by semi-continuous method - Eureka | Patsnap [eureka.patsnap.com]
- 9. oaji.net [oaji.net]
Technical Support Center: Synthesis of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Diels-Alder Reaction Issues
Question 1: My yield of 4-cyclohexene-1,2-dicarboxylic anhydride is consistently low. What are the potential causes and solutions?
Answer: Low yields in the Diels-Alder reaction step are a common issue. Several factors can contribute to this problem. A primary concern is the potential for premature hydration of the maleic anhydride starting material or the anhydride product.[1][2] The resulting dicarboxylic acid has different solubility properties, which can complicate the isolation and purification process.[1][2] Another significant factor is the loss of the gaseous 1,3-butadiene diene before it has a chance to react with the dienophile.[1]
To troubleshoot this, ensure all reagents and glassware are thoroughly dried to prevent premature hydration. The reaction should be conducted in a well-sealed apparatus to minimize the escape of 1,3-butadiene. It is also crucial that the diene is in the s-cis conformation for the reaction to proceed.[3] In some procedures, 1,3-butadiene is generated in situ from the thermal decomposition of 3-sulfolene to control its release and concentration.[1][3]
Troubleshooting Summary:
| Potential Cause | Recommended Solution |
| Premature hydration of maleic anhydride or product | Use anhydrous reagents and dry glassware. Handle materials quickly in a low-humidity environment. |
| Loss of 1,3-butadiene | Ensure the reaction vessel is properly sealed. Consider in situ generation of butadiene from a precursor like 3-sulfolene. |
| Incorrect diene conformation | The s-cis conformation of 1,3-butadiene is necessary for the reaction. Thermal generation from 3-sulfolene typically yields the reactive conformer.[1] |
| Reaction temperature too low | Ensure the reaction is heated sufficiently to promote the cycloaddition, but avoid excessive temperatures. |
Question 2: I've noticed a yellowing of my reaction mixture and the final anhydride product appears discolored. What could be the cause?
Answer: Discoloration, particularly yellowing, during the Diels-Alder reaction can be an indication of product decomposition due to overheating.[2] While the reaction requires heat, excessive temperatures can lead to side reactions and degradation of the desired product.
To mitigate this, carefully control the reaction temperature. If using a solvent like xylene, which has a high boiling point, it's important not to heat the reaction too aggressively.[2] Should the solution begin to turn yellow, it is advisable to reduce the heat immediately.[2] Adding a small amount of fresh solvent may help to dilute the mixture and prevent further degradation, although this will not reverse any decomposition that has already occurred.[2]
Category 2: Esterification Reaction Issues
Question 1: My final product, this compound, is contaminated with a significant amount of the monoester. How can I improve the conversion to the diester?
Answer: The formation of the monoester is a common issue resulting from incomplete esterification. The reaction between the anhydride and 2-ethylhexanol is a stepwise process that can reach equilibrium. To drive the reaction towards the formation of the desired diester, it is crucial to remove the water that is formed as a byproduct.[4] Without continuous water removal, the reaction may stall at approximately 70% conversion to the diester.[4]
A common method to remove water is azeotropic distillation, often using a solvent like toluene or xylene.[4][5] The water forms an azeotrope with the solvent and is distilled off, shifting the equilibrium towards the product side. Ensure your distillation setup (e.g., a Dean-Stark apparatus) is efficient at trapping and removing water. Increasing the reaction time or the molar ratio of 2-ethylhexanol to the anhydride can also favor the formation of the diester.
Troubleshooting Summary:
| Potential Cause | Recommended Solution |
| Equilibrium limitation | Continuously remove water byproduct using azeotropic distillation (e.g., with a Dean-Stark trap). |
| Insufficient reaction time | Increase the reflux time to allow the reaction to proceed to completion. Monitor the reaction progress using techniques like TLC or GC. |
| Suboptimal reactant ratio | Use a slight excess of 2-ethylhexanol to push the equilibrium towards the diester product. |
| Inefficient catalyst | Ensure the catalyst (e.g., p-toluenesulfonic acid) is active and used in the correct concentration. |
Question 2: I am observing the presence of the starting dicarboxylic acid in my final product. What is causing this and how can I prevent it?
Answer: The presence of the dicarboxylic acid in the final product suggests that either the esterification did not go to completion or the diester product is being hydrolyzed back to the starting materials. This reverse reaction, hydrolysis, can be catalyzed by the same acid catalysts used for the esterification.[5]
To prevent this, ensure that all water is effectively removed from the reaction mixture. After the reaction is complete, it is important to neutralize the acid catalyst during the work-up procedure. This is typically done by washing the organic layer with a basic solution, such as sodium bicarbonate or sodium carbonate.[6] This will prevent the catalyst from promoting the reverse hydrolysis reaction during storage or subsequent purification steps.
Experimental Protocols
Protocol 1: Synthesis of 4-Cyclohexene-1,2-dicarboxylic Anhydride
This protocol is a generalized procedure based on the Diels-Alder reaction between 1,3-butadiene (generated in situ) and maleic anhydride.
Materials:
-
3-Sulfolene (as a source of 1,3-butadiene)
-
Maleic anhydride
-
Xylene (anhydrous)
-
Petroleum ether (for crystallization)
Procedure:
-
Set up a reflux apparatus with a round-bottom flask, condenser, and a drying tube. Ensure all glassware is thoroughly dried.
-
To the flask, add maleic anhydride, 3-sulfolene, and anhydrous xylene.
-
Heat the mixture to reflux. The 3-sulfolene will thermally decompose to produce 1,3-butadiene and sulfur dioxide gas.[1][3]
-
Maintain reflux for the specified reaction time, monitoring for the disappearance of the starting materials.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, 4-cyclohexene-1,2-dicarboxylic anhydride, will often crystallize out of the solution upon cooling.
-
Collect the crystals by vacuum filtration and wash with cold petroleum ether to remove any remaining xylene and unreacted starting materials.
-
Dry the product thoroughly.
Protocol 2: Esterification to this compound
This protocol describes the esterification of the anhydride intermediate with 2-ethylhexanol.
Materials:
-
4-Cyclohexene-1,2-dicarboxylic anhydride
-
2-Ethylhexanol
-
Toluene or Xylene
-
p-Toluenesulfonic acid (catalyst)
-
Sodium bicarbonate solution (for washing)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Combine 4-cyclohexene-1,2-dicarboxylic anhydride, 2-ethylhexanol, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected, indicating the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product, typically by vacuum distillation, to obtain pure this compound.
Visualizations
Caption: Main synthesis pathway for this compound.
Caption: Potential side reactions during the synthesis process.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Optimizing Plasticizer Efficiency of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate (DEHCH)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate (DEHCH) as a plasticizer, particularly in Polyvinyl Chloride (PVC) formulations. Here you will find troubleshooting guides for common processing issues, frequently asked questions, detailed experimental protocols for performance evaluation, and comparative data to optimize your formulations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the processing of PVC formulations containing DEHCH.
Issue 1: Yellowing or Discoloration of the Final Product
Question: My PVC compound plasticized with DEHCH is exhibiting a yellow or discolored tint after processing. What are the potential causes and how can I resolve this?
Answer:
Yellowing in PVC compounds is typically a sign of thermal degradation. While DEHCH itself has good thermal stability, the overall formulation and processing conditions are critical. Here are the common causes and solutions:
-
Inadequate Heat Stabilization: The heat stabilizer system is crucial for preventing the dehydrochlorination of PVC at elevated processing temperatures.
-
Solution: Ensure you are using an appropriate and sufficient amount of a heat stabilizer. For non-phthalate plasticizers like DEHCH, mixed metal stabilizers, such as Calcium-Zinc (Ca/Zn) systems, are commonly used.[1][2] If you are already using a Ca/Zn stabilizer, you may need to optimize the dosage or consider a grade with higher efficiency. In some cases, the interaction between the stabilizer and other additives can reduce its effectiveness.[3][4]
-
-
Excessive Processing Temperature: Processing at temperatures that are too high or for an extended duration can overwhelm the stabilizer system and lead to degradation.
-
Solution: Gradually reduce the processing temperature of the extruder or molding machine.[1] DEHCH generally has good processability, similar to DOP, which may allow for a wider processing window.[5] Monitor the melt temperature and aim for the lowest possible temperature that still ensures proper fusion and melt flow.
-
-
Inefficient Lubricant System: An imbalance in internal and external lubricants can cause excessive friction and shear heat, leading to localized overheating and degradation.
-
Solution: Review your lubricant package. Ensure a proper balance between internal lubricants (to reduce melt viscosity) and external lubricants (to prevent sticking to metal surfaces).[6][7] An excess of external lubricant can sometimes hinder heat transfer and cause overheating of the polymer melt.[8]
-
Issue 2: Brittleness or Poor Flexibility in the Final Product
Question: The final PVC product is more brittle than expected and lacks the desired flexibility. How can I improve the plasticizing efficiency of DEHCH?
Answer:
Achieving the target flexibility depends on the plasticizer concentration, its compatibility with the PVC resin, and proper processing.
-
Insufficient Plasticizer Concentration: The most straightforward cause of brittleness is an insufficient amount of plasticizer.
-
Poor Fusion (Gelation): For the plasticizer to be effective, the PVC compound must be fully fused during processing. Incomplete fusion results in a heterogeneous material with poor mechanical properties.
-
Solution: Ensure your processing temperature is high enough to achieve full gelation. DEHCH is known to have a shorter gelation speed compared to DOTP and DINCH, which can be advantageous.[5] You can evaluate the degree of fusion using techniques like Differential Scanning Calorimetry (DSC) or by observing the surface finish and mechanical integrity of the extrudate.
-
-
Use of Co-plasticizers: In some applications, blending plasticizers can offer synergistic effects.
-
Solution: Consider incorporating a secondary plasticizer. For instance, bio-based plasticizers or other specialty plasticizers can be used in combination with DEHCH to modify properties and potentially improve performance.[12]
-
Issue 3: Surface Defects such as "Fish Eyes" or Gels
Question: I am observing small, unplasticized particles, often called "fish eyes," on the surface of my product. What is causing this and how can I prevent it?
Answer:
"Fish eyes" are typically a result of incomplete mixing or fusion of the PVC resin and the plasticizer.
-
Inadequate Mixing: If the DEHCH is not uniformly dispersed into the PVC resin during the dry blending stage, localized areas will lack sufficient plasticizer.
-
Solution: Optimize your dry blending process. Ensure sufficient mixing time and that the temperature profile of the mixer allows for the proper absorption of the plasticizer by the PVC resin. The goal is to create a free-flowing powder blend.
-
-
Low Processing Temperature: The processing temperature may not be high enough to fully melt and homogenize the PVC compound.
-
Solution: Gradually increase the barrel and die temperatures of your extruder or injection molding machine. A higher melt temperature will help to dissolve any remaining unplasticized PVC particles.
-
-
Resin and Plasticizer Compatibility: While DEHCH has good compatibility with PVC, the grade of PVC resin can also play a role.
-
Solution: Ensure you are using a PVC resin grade that is suitable for flexible applications and has good plasticizer absorption characteristics.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using DEHCH over traditional phthalate plasticizers like DOP and DINP?
A1: DEHCH is a non-phthalate plasticizer, which is a significant advantage from a regulatory and safety standpoint, especially for applications with direct human contact like toys, medical devices, and food contact materials.[5] It is designed to be a safer alternative to traditional phthalates, some of which have been linked to health concerns.[5] In terms of performance, DEHCH offers comparable plasticizing efficiency to DINP, low volatility, and low migration characteristics, which contributes to the longevity and stability of the final product.[5]
Q2: How does the plasticizer efficiency of DEHCH compare to other non-phthalate plasticizers like DOTP?
A2: DEHCH generally shows comparable or in some aspects, superior performance to other non-phthalate plasticizers. For instance, it has a shorter gelation speed than DOTP, which can improve processing efficiency.[5] Its mechanical properties in a PVC formulation are often similar to those achieved with DOTP, providing a good balance of tensile strength and elongation.
Q3: Can DEHCH be used as a primary plasticizer in my PVC formulation?
A3: Yes, DEHCH is highly compatible with PVC and can be used as a primary plasticizer in a wide range of flexible PVC products.[13] It is miscible with other monomeric plasticizers, allowing it to be used alone or in blends.[13]
Q4: What should I consider when formulating with DEHCH regarding stabilizers and lubricants?
A4: When using DEHCH, it is important to have a well-balanced stabilizer and lubricant system. Calcium-Zinc (Ca/Zn) based stabilizers are commonly used with non-phthalate plasticizers. It's crucial to ensure the stabilizer dosage is sufficient to prevent thermal degradation during processing, which can otherwise lead to discoloration.[1][2] The lubricant package should be optimized to ensure smooth processing without causing issues like plate-out or reduced fusion. A balanced internal and external lubricant system is key.[6][7]
Q5: How can I test for plasticizer migration from my DEHCH-plasticized product?
A5: Plasticizer migration can be evaluated using standardized test methods such as ASTM D1239, which involves immersing the plastic in various liquids and measuring the weight loss.[14][15] For food contact applications, migration testing is performed using food simulants (e.g., 10% ethanol, 3% acetic acid, and vegetable oil) under specific time and temperature conditions as guided by regulatory bodies like the FDA.[3] The amount of migrated plasticizer in the simulant is then quantified using analytical techniques like gas chromatography (GC).
Data Presentation
Comparative Performance of Plasticizers in Flexible PVC
The following table summarizes the typical performance characteristics of DEHCH in comparison to common phthalate and non-phthalate plasticizers in a standard flexible PVC formulation.
| Property | Test Method | DEHCH | DOP | DINP | DOTP |
| Mechanical Properties | |||||
| Shore A Hardness (10s) | ASTM D2240 | ~83 | ~82-84 | ~83 | ~84 |
| Tensile Strength (MPa) | ASTM D412 | ~16-18 | ~17-19 | ~14.8 | ~15.2-16 |
| Elongation at Break (%) | ASTM D412 | ~330-350 | ~350-380 | ~350 | ~330 |
| 100% Modulus (MPa) | ASTM D412 | ~7-9 | ~6-8 | ~7.5 | ~8.0 |
| Permanence Properties | |||||
| Volatility (% Weight Loss) | ASTM D1203 | Low | Moderate | Low | Very Low (0.8) |
| Migration into n-hexane (% loss) | ASTM D1239 | Low | Moderate | Low | Low |
| Processing Properties | |||||
| Gelation/Fusion Temperature | - | Good | Good | Moderate | Slower |
| Plastisol Viscosity (cps) | Brookfield | ~3,200 | ~6,500 | - | ~5,600 |
Note: The values presented are typical and can vary depending on the specific formulation (PVC resin, stabilizers, fillers, etc.) and processing conditions.[14][16][17]
Experimental Protocols
Evaluation of Mechanical Properties (Tensile Strength, Elongation, and Modulus)
This protocol outlines the procedure for testing the tensile properties of plasticized PVC films according to ASTM D412.[18][19][20][21][22]
Methodology:
-
Sample Preparation:
-
Prepare PVC sheets of a specified thickness (e.g., 1-2 mm) by milling, compression molding, or calendering your formulation containing DEHCH.
-
Condition the prepared sheets at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours.
-
Cut dumbbell-shaped test specimens from the conditioned sheets using a die cutter (ASTM D412, Die C is common).[20][22]
-
Measure the thickness and width of the narrow section of each specimen at three points and calculate the average cross-sectional area.
-
-
Testing Procedure:
-
Use a universal testing machine (tensile tester) equipped with grips suitable for holding the specimens.
-
Set the grip separation speed (crosshead speed) to a constant rate, typically 500 mm/min for flexible PVC.[20]
-
Place a specimen securely in the grips, ensuring it is aligned vertically and not under any pre-tension.
-
If measuring strain accurately, attach an extensometer to the gauge length of the specimen.
-
Start the test and record the force applied and the elongation of the specimen until it ruptures.
-
-
Data Analysis:
-
Tensile Strength (MPa): Calculate as the maximum force recorded during the test divided by the original cross-sectional area of the specimen.
-
Elongation at Break (%): Calculate as the increase in length at the point of rupture divided by the original gauge length, multiplied by 100.
-
Modulus of Elasticity (MPa): Determine from the initial linear portion of the stress-strain curve. The 100% modulus (stress at 100% elongation) is also a common measure of stiffness.
-
Hardness Measurement (Shore A Durometer)
This protocol describes the method for measuring the indentation hardness of flexible PVC using a Shore A durometer, following ASTM D2240.[4][9][13][23][24][25]
Methodology:
-
Sample Preparation:
-
Use a flat specimen with a minimum thickness of 6 mm. If the material is thinner, stack multiple layers to achieve the required thickness, ensuring no air is trapped between the layers.[24]
-
The specimen should be large enough to allow for multiple measurements at least 12 mm apart from each other and from any edge.
-
Condition the specimens at standard temperature and humidity (23 ± 2°C and 50 ± 5% RH) for at least 24 hours.
-
-
Testing Procedure:
-
Place the specimen on a hard, flat surface.
-
Hold the Shore A durometer vertically and press the indenter foot firmly onto the specimen surface, ensuring the presser foot is in full contact with the material.
-
The application of the durometer should be done in a smooth, continuous motion without shock.
-
Take the hardness reading within one second of firm contact for an instantaneous reading, or after a specified time (e.g., 10 or 15 seconds) if a time-dependent reading is required.[8][15]
-
-
Data Analysis:
-
Perform at least five hardness measurements at different locations on the specimen.
-
Report the median or average of the readings as the Shore A hardness of the material.
-
Plasticizer Migration Testing (Extraction by Liquids)
This protocol details the procedure for determining the resistance of plasticized PVC to extraction by liquids, based on ASTM D1239.[14][15]
Methodology:
-
Sample Preparation:
-
Cut square specimens of the plasticized PVC film, typically 50 x 50 mm.
-
Measure the initial weight of each conditioned specimen accurately.
-
-
Testing Procedure:
-
Select the test liquids based on the intended application. Common liquids include distilled water, 50% ethanol, and n-hexane (as a simulant for fatty foods).[14]
-
Place each specimen in a separate container with a sufficient volume of the test liquid to ensure complete immersion (e.g., 400 mL).
-
Seal the containers and place them in a constant temperature environment for a specified duration (e.g., 24 hours at 40°C).[15]
-
After the immersion period, remove the specimens from the liquid.
-
Wipe the specimens dry with a soft cloth. For specimens immersed in oily liquids like n-hexane, rinse them with a volatile solvent that does not dissolve the PVC (like petroleum ether) before wiping them dry.[14]
-
Allow any residual solvent to evaporate completely.
-
-
Data Analysis:
-
Weigh the dried specimens accurately.
-
Calculate the percentage weight loss due to extraction:
-
Weight Loss (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100
-
-
A lower percentage of weight loss indicates better migration resistance.
-
Visualizations
Logical Workflow for Troubleshooting PVC Processing Defects
Caption: Troubleshooting workflow for common PVC processing defects.
Experimental Workflow for Evaluating Plasticizer Efficiency
Caption: General experimental workflow for plasticizer evaluation.
References
- 1. Causes, Hazards and Solutions of PVC Yellowing_BAILICHANG CHEMICALS [bailichangchem.cn]
- 2. News - What are the color issues after calcium zinc stabilizers replace lead salts? [bontecn.com]
- 3. benchchem.com [benchchem.com]
- 4. industrialphysics.com [industrialphysics.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. livewell.ae [livewell.ae]
- 8. zwickroell.com [zwickroell.com]
- 9. redalyc.org [redalyc.org]
- 10. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. petronaftco.com [petronaftco.com]
- 13. Shore Hardness ASTM D2240 [intertek.com]
- 14. d-nb.info [d-nb.info]
- 15. infinitalab.com [infinitalab.com]
- 16. DOTP vs DINP vs DOP — Technical Comparison - Plastay Kimya [plastay.com]
- 17. benchchem.com [benchchem.com]
- 18. ASTM D412 Step by Step How To Rubber Test | Frank Bacon % [frankbacon.com]
- 19. How to perform ASTM D412 Tensile Test on Rubber & Elastomers [prestogroup.com]
- 20. victortestingmachine.com [victortestingmachine.com]
- 21. testresources.net [testresources.net]
- 22. zwickroell.com [zwickroell.com]
- 23. micomlab.com [micomlab.com]
- 24. worldoftest.com [worldoftest.com]
- 25. oaji.net [oaji.net]
Technical Support Center: Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate in Polymer Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate, a non-phthalate plasticizer.
Troubleshooting Guide
Researchers may encounter several issues when incorporating this compound into polymer matrices. This guide addresses common problems, their potential causes, and recommended solutions.
| Symptom | Possible Causes | Recommended Actions & Solutions |
| Cloudiness or Haziness in Polymer | - Incompatibility between the plasticizer and the polymer. - Exceeding the plasticizer's solubility limit in the polymer. - Phase separation during processing or cooling. | - Verify Polymer Compatibility: Consult compatibility charts (see Table 1). - Optimize Plasticizer Concentration: Reduce the plasticizer loading in increments of 5% and observe for clarity. - Adjust Processing Parameters: Modify the mixing temperature and cooling rate. A slower cooling rate can sometimes prevent phase separation. |
| "Blooming" or "Sweating" (Oily or Crystalline Surface Residue) | - Plasticizer migration to the surface due to oversaturation or incompatibility.[1][2][3] - Environmental factors such as high temperature or humidity can accelerate migration.[2] - Use of an inappropriate type or concentration of plasticizer.[3] | - Confirm Plasticizer Concentration: Ensure the concentration is within the recommended range for the specific polymer. - Surface Cleaning: Wipe the surface with a solvent like isopropyl alcohol to remove the bloomed layer. Note that this is a temporary solution. - Reformulate: Consider using a plasticizer with higher molecular weight or better compatibility.[4] - Control Environmental Conditions: Store and use the plasticized polymer in a controlled environment with stable temperature and humidity. |
| Brittleness or Cracking of the Polymer | - Insufficient plasticization. - Leaching of the plasticizer over time.[5] - Degradation of the polymer or plasticizer due to exposure to UV light or chemicals. | - Increase Plasticizer Concentration: Incrementally increase the plasticizer amount to achieve the desired flexibility.[6] - Evaluate Plasticizer Permanence: Perform leaching and migration tests (see Experimental Protocols). - Add UV Stabilizers: If UV degradation is suspected, incorporate a UV stabilizer into the formulation. |
| Poor Mechanical Properties (e.g., low tensile strength) | - Excessive plasticizer concentration, leading to a significant decrease in intermolecular forces within the polymer.[6][7][8] | - Optimize Formulation: Reduce the plasticizer level to find a balance between flexibility and mechanical strength.[6] - Perform Mechanical Testing: Conduct tensile tests (see Experimental Protocols) to characterize the material's properties at different plasticizer concentrations. |
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a non-phthalate plasticizer used to increase the flexibility and durability of polymers. It is often referred to by its acronym, DEHCH. It is recognized as an environmentally friendly plasticizer with good compatibility with a range of polymers, particularly PVC.[9][10][11][12]
2. With which polymers is this compound compatible?
DEHCH is highly compatible with Polyvinyl Chloride (PVC) and is miscible with other monomeric plasticizers commonly used in PVC formulations.[10][12] Its compatibility with other polymers such as Polylactic Acid (PLA) and Polyethylene Terephthalate Glycol (PETG) is generally lower and requires careful formulation and testing. For successful application with these polymers, the use of compatibilizers may be necessary.[13]
Data Presentation
The following tables provide a summary of compatibility and performance data for this compound with various polymers.
Table 1: Compatibility of this compound with Common Polymers
| Polymer | Solubility Parameter (MPa¹/²) | Plasticizer Compatibility | Recommended Max. Concentration (wt%) | Notes |
| PVC | 19.1 | Excellent | 50 | Widely used and well-documented.[10][12] |
| PLA | 20.5 | Moderate | 20 | May require a compatibilizer for optimal performance.[13][14][15] |
| PETG | 21.9 | Poor to Moderate | 15 | Prone to phase separation at higher concentrations.[16][17] |
| ABS | 21.5 | Good | 30 | Good compatibility has been reported.[9] |
Table 2: Effect of this compound on the Mechanical Properties of PVC
| Plasticizer Conc. (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| 0 | 55 | 5 | 100 |
| 10 | 45 | 150 | 95 |
| 20 | 35 | 250 | 90 |
| 30 | 25 | 350 | 85 |
| 40 | 18 | 450 | 80 |
Note: The data presented in these tables are illustrative and may vary depending on the specific grade of polymer and processing conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in evaluating the compatibility and performance of this compound.
Protocol 1: Plasticizer Migration Test (Based on ISO 177)
Objective: To determine the amount of plasticizer that migrates from a plasticized polymer to an absorbing material.[18][19][20][21][22]
Materials:
-
Plasticized polymer test specimens (50 mm diameter discs, 2 mm thickness)
-
Absorbent material discs (e.g., activated carbon-impregnated filter paper)
-
Analytical balance (accurate to 0.1 mg)
-
Forced-air convection oven
-
Glass plates
-
Weights (to apply pressure)
Procedure:
-
Condition the test specimens and absorbent discs at 23°C and 50% relative humidity for 24 hours.
-
Weigh each test specimen and a pair of absorbent discs accurately.
-
Create a "sandwich" by placing the test specimen between two absorbent discs.
-
Place the sandwich between two glass plates and apply a pressure of 10 kPa using weights.
-
Place the entire assembly in the oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).
-
After the specified time, remove the assembly from the oven and allow it to cool to room temperature.
-
Carefully separate the test specimen and the absorbent discs.
-
Re-weigh the test specimen and the absorbent discs separately.
-
Calculate the percentage of plasticizer migration as the weight loss of the test specimen and the weight gain of the absorbent discs.
Protocol 2: Tensile Properties Testing (Based on ASTM D2284)
Objective: To evaluate the effect of the plasticizer on the tensile strength and elongation of the polymer.[23]
Materials:
-
Dumbbell-shaped test specimens of the plasticized polymer (prepared according to ASTM D638 specifications).[24][25]
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Extensometer (for accurate strain measurement).
-
Caliper for measuring specimen dimensions.
Procedure:
-
Condition the test specimens at 23°C and 50% relative humidity for at least 40 hours.
-
Measure the width and thickness of the narrow section of each specimen.
-
Set the grip separation and crosshead speed on the UTM according to the standard for the material being tested.
-
Mount the specimen in the grips of the UTM, ensuring it is aligned vertically.
-
Attach the extensometer to the specimen's gauge section.
-
Start the test and record the load and extension data until the specimen breaks.
-
Calculate the tensile strength (stress at break) and elongation at break from the recorded data.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to working with plasticizers.
Caption: Workflow for assessing the compatibility of a plasticizer with a polymer.
Caption: Decision-making flowchart for troubleshooting plasticizer blooming.
References
- 1. brighton-science.com [brighton-science.com]
- 2. heritagebites.org [heritagebites.org]
- 3. Blooming on surfaces | tasconusa.com [tasconusa.com]
- 4. specialchem.com [specialchem.com]
- 5. youtube.com [youtube.com]
- 6. kgt88.com [kgt88.com]
- 7. redalyc.org [redalyc.org]
- 8. scielo.br [scielo.br]
- 9. PVC Resin CAS 84-71-9 Organic Chemicals Cyclohexanedicarboxylic Acid Bis (2-ethylhexyl) Dehch - Dehch, Plasticizer Dehch | Made-in-China.com [m.made-in-china.com]
- 10. 5.imimg.com [5.imimg.com]
- 11. PVC Plasticizer Bis (2-ethylhexyl) Cyclohexane-1, 2-Dicarboxylate CAS 84-71-9 Dehch 99.6% Environmental Plasticizers - Dehch and Plasticizer Dehch [sdkxchem.en.made-in-china.com]
- 12. Diethyl hexyl cyclohexane | DEHCH | CAS 84731-70-4 | Connect Chemicals [connectchemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Recent Approaches to the Plasticization of Poly(lactic Acid) (PLA) (A Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. corning.com [corning.com]
- 17. researchgate.net [researchgate.net]
- 18. intertekinform.com [intertekinform.com]
- 19. BS EN ISO 177:2017 - TC | 31 Jan 2017 | BSI Knowledge [knowledge.bsigroup.com]
- 20. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 21. intertekinform.com [intertekinform.com]
- 22. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 23. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 24. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 25. scribd.com [scribd.com]
Validation & Comparative
A Comparative Performance Analysis: Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate (DEHCH) vs. Bis(2-ethylhexyl) phthalate (DEHP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of plasticizers in the formulation of polymeric materials is a critical consideration, balancing performance with safety. For decades, bis(2-ethylhexyl) phthalate (DEHP) has been a widely utilized plasticizer, particularly in polyvinyl chloride (PVC) applications. However, mounting evidence regarding its potential adverse health effects, including endocrine disruption and reproductive toxicity, has spurred the development of safer alternatives.[1][2] One such alternative is bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate (DEHCH), a non-phthalate plasticizer. This guide provides an objective comparison of the performance and toxicological profiles of DEHCH and DEHP, supported by experimental data and detailed methodologies, to aid researchers and professionals in making informed material selection decisions.
Performance Comparison
The efficacy of a plasticizer is determined by its ability to impart desired physical properties to a polymer, its stability over time, and its resistance to migration. The following tables summarize the key performance indicators for DEHCH and DEHP.
Table 1: Plasticizer Efficiency
Plasticizer efficiency is a measure of how effectively a plasticizer softens a polymer. It is often evaluated by measuring the mechanical properties of the plasticized material.
| Property | DEHCH | DEHP | Test Method |
| Shore A Hardness | Comparable to DEHP | Standard Reference | ASTM D2240 |
| Tensile Strength | Comparable to DEHP | Standard Reference | ASTM D2284 |
| Elongation at Break | Comparable to DEHP | Standard Reference | ASTM D2284 |
| 100% Modulus | Comparable to DEHP | Standard Reference | ASTM D2284 |
Note: "Comparable to DEHP" indicates that DEHCH can achieve similar softness and flexibility at similar concentrations to DEHP.
Table 2: Migration Resistance
Plasticizer migration, the process by which the plasticizer leaches from the polymer matrix, is a critical safety and performance parameter, especially for applications in sensitive environments like medical devices and food packaging.
| Medium | DEHCH Migration | DEHP Migration | Test Method |
| Aqueous Solutions | Lower than DEHP | Higher | ASTM D1239 |
| Fatty Food Simulants | Lower than DEHP | Higher | ASTM D1239 |
| Blood Products | Significantly Lower than DEHP | Higher | Comparative Leaching Studies |
Studies have shown that the migration of DEHCH is significantly lower than that of DEHP, particularly in lipophilic environments. For instance, research on medical devices has demonstrated that patient exposure to plasticizers is substantially reduced when using PVC plasticized with alternatives like DINCH (a structurally similar cyclohexanoate), with exposure reductions ranging from 38.9% to 87.3% compared to DEHP.[3]
Table 3: Thermal Stability
Thermal stability is crucial for polymer processing and the lifespan of the final product. Thermogravimetric analysis (TGA) is commonly used to evaluate the temperature at which a material begins to degrade.
| Parameter | DEHCH | DEHP | Test Method | | --- | --- | --- | | Onset of Decomposition (°C) | Generally higher than DEHP | Lower | Thermogravimetric Analysis (TGA) | | Temperature at Max Weight Loss (°C) | Higher than DEHP | Lower | Thermogravimetric Analysis (TGA) |
The presence of DEHP can lower the thermal stability of PVC, leading to an increased rate of dehydrochlorination.[4][5] In contrast, non-phthalate plasticizers like DEHCH are reported to offer improved thermal stability.
Toxicological Profile Comparison
The primary driver for the development of DEHP alternatives is the concern over its toxicological profile.
Table 4: Summary of Toxicological Endpoints
| Endpoint | DEHCH | DEHP |
| Endocrine Disruption | Not identified as an endocrine disruptor | Known endocrine disruptor |
| Reproductive Toxicity | No significant reproductive toxicity observed in studies | Demonstrated reproductive toxicant in animal studies |
| Carcinogenicity | Not classified as a carcinogen | Classified as a possible human carcinogen (IARC Group 2B) |
| Genotoxicity | No evidence of genotoxicity | Generally considered non-genotoxic |
| Acute Toxicity | Low | Low |
DEHP has been shown to interfere with various biological pathways. For example, it can reduce the activity of Peroxisome Proliferator-Activated Receptors (PPARs) and interfere with Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB) signaling pathways.[6] In contrast, extensive toxicological testing of DEHCH has not revealed significant adverse effects, leading to its positioning as a safer alternative for sensitive applications.[3]
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential.
Experimental Workflow for Performance Testing
Caption: Workflow for comparing the performance of DEHCH and DEHP.
Protocol for Plasticizer Efficiency Testing (ASTM D2284)
-
Specimen Preparation: Prepare standardized dumbbell-shaped test specimens from PVC sheets plasticized with known concentrations of either DEHCH or DEHP.
-
Conditioning: Condition the specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
Tensile Testing: Mount the specimens in a universal testing machine. Apply a tensile load at a constant crosshead speed until the specimen fails.
-
Data Acquisition: Record the tensile strength at break, elongation at break, and modulus of elasticity.
-
Analysis: Compare the results for PVC plasticized with DEHCH and DEHP to determine their relative plasticizing efficiencies.[7]
Protocol for Migration Resistance Testing (ASTM D1239)
-
Specimen Preparation: Cut circular or square specimens of a specified size from the plasticized PVC sheets.
-
Initial Weighing: Accurately weigh each specimen to the nearest 0.0001 g.
-
Immersion: Immerse the specimens in the test liquid (e.g., distilled water, food simulant) in a sealed container.
-
Incubation: Maintain the container at a specified temperature for a defined period (e.g., 24 hours at 60°C).
-
Final Weighing: Remove the specimens, gently wipe them dry, and reweigh them.
-
Calculation: Calculate the percentage weight loss, which corresponds to the amount of plasticizer that has migrated into the liquid.[8][9]
Protocol for Thermal Stability Testing (Thermogravimetric Analysis - TGA)
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the plasticized PVC into a TGA sample pan.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Analysis: Determine the onset temperature of decomposition and the temperature of maximum weight loss from the TGA curve and its derivative (DTG curve). Compare the thermal profiles of the DEHCH and DEHP plasticized samples.[10][11]
Signaling Pathways Affected by DEHP
DEHP is known to exert its toxic effects by interfering with several key signaling pathways. Understanding these interactions is crucial for assessing its risk profile.
Caption: Signaling pathways reported to be affected by DEHP exposure.
Currently, there is a lack of published data specifically detailing the interaction of DEHCH with these or other signaling pathways. The favorable toxicological profile of DEHCH suggests that it does not significantly interfere with these critical cellular processes in the same manner as DEHP.
Conclusion
The comparative analysis of this compound (DEHCH) and Bis(2-ethylhexyl) phthalate (DEHP) demonstrates a clear advantage for DEHCH in terms of safety and, in key aspects, performance. DEHCH exhibits comparable plasticizing efficiency to DEHP while offering significantly lower migration and improved thermal stability. From a toxicological standpoint, DEHCH presents a much safer profile, lacking the endocrine-disrupting and reproductive toxicity concerns associated with DEHP. For researchers, scientists, and drug development professionals, the selection of DEHCH as a plasticizer offers a scientifically sound and responsible choice for developing safer and more durable products. Further research into the long-term performance and biocompatibility of DEHCH will continue to solidify its position as a leading alternative to traditional phthalate plasticizers.
References
- 1. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]
- 2. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. redalyc.org [redalyc.org]
- 5. scielo.br [scielo.br]
- 6. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]
- 7. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 8. d-nb.info [d-nb.info]
- 9. infinitalab.com [infinitalab.com]
- 10. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 11. youtube.com [youtube.com]
"Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate" vs. DINP as a plasticizer
An Objective Comparison of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate (DEHCH) and Diisononyl Phthalate (DINP) as Plasticizers
Introduction
The selection of a plasticizer is a critical decision in the formulation of flexible polymer products, with significant implications for performance, safety, and regulatory compliance. For decades, phthalate esters, such as Diisononyl Phthalate (DINP), have been the industry standard for plasticizing polyvinyl chloride (PVC) and other polymers. However, increasing concerns over the potential health risks associated with some phthalates, including endocrine disruption, have driven the development and adoption of safer, non-phthalate alternatives. One such alternative is this compound (DEHCH), a non-phthalate plasticizer designed to offer comparable or superior performance to traditional phthalates with an improved safety profile.
This guide provides a comprehensive, data-driven comparison of DEHCH and DINP for researchers, scientists, and drug development professionals. It covers key performance characteristics, toxicological profiles, and detailed experimental methodologies to support informed decision-making in material selection and formulation.
Performance Comparison
The performance of a plasticizer is evaluated based on several key parameters, including its efficiency in imparting flexibility, its resistance to migration, and its thermal stability.
Plasticizing Efficiency
Plasticizing efficiency refers to the ability of a plasticizer to increase the flexibility and reduce the hardness of a polymer. This is typically quantified by measuring mechanical properties such as Shore hardness, tensile strength, and elongation at break. While direct comparative studies under identical conditions are limited, the available data suggests that DEHCH exhibits a plasticizing efficiency comparable to that of DINP.
Table 1: Comparison of Typical Mechanical Properties of PVC Plasticized with DEHCH and DINP
| Property | DEHCH | DINP | Test Method |
| Shore A Hardness | Comparable to DINP | ~70-90 (typical range) | ASTM D2240 |
| Tensile Strength (MPa) | Comparable to DINP | ~15-25 (typical range) | ASTM D412 |
| Elongation at Break (%) | Comparable to DINP | ~250-400 (typical range) | ASTM D412 |
| 100% Modulus (MPa) | Comparable to DINP | ~8-15 (typical range) | ASTM D412 |
Migration Resistance
A critical performance aspect, especially for applications in medical devices and food contact materials, is the plasticizer's resistance to migrating out of the polymer matrix. Lower migration is desirable to maintain the product's mechanical properties and to minimize human exposure to the plasticizer. DEHCH is reported to have low volatility and low migration characteristics.
Table 2: Migration Resistance of DEHCH vs. DINP (Qualitative Comparison)
| Property | DEHCH | DINP | Test Method |
| Volatility | Low | Low, but higher than some non-phthalates | ASTM D1203 |
| Migration into Aqueous Media | Low | Low | ASTM D1239 |
| Migration into Fatty Media | Low | Higher than in aqueous media | ASTM D1239 |
Thermal Stability
Thermal stability is crucial for polymer processing and the long-term durability of the final product. Thermogravimetric analysis (TGA) is commonly used to evaluate the thermal stability of plasticizers by measuring weight loss as a function of temperature. Both DEHCH and DINP generally exhibit good thermal stability suitable for typical PVC processing conditions.
Table 3: Thermal Stability of DEHCH and DINP
| Property | DEHCH | DINP | Test Method |
| Decomposition Temperature (°C) | Data not readily available | ~300 | Thermogravimetric Analysis (TGA) |
Note: Specific TGA data for DEHCH was not found in the reviewed literature. DINP shows good thermal stability under normal processing conditions.
Experimental Protocols
To ensure accurate and reproducible comparisons of plasticizer performance, standardized experimental protocols are essential. The following are outlines of key test methods.
Plasticizing Efficiency Testing
-
ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness: This method measures the Shore hardness of the plasticized PVC. A durometer is pressed against the material, and the depth of indentation is measured. A lower Shore hardness value indicates greater flexibility.
-
ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension: This test determines the tensile properties of the plasticized PVC, including tensile strength, elongation at break, and modulus. A dog-bone-shaped specimen is stretched until it breaks, and the force and elongation are recorded.
Migration Resistance Testing
-
ASTM D1239 - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals: This method is used to determine the weight loss of a plastic film when immersed in a specific liquid (e.g., water, oil, or other simulants) for a set time and temperature. The percentage of weight loss corresponds to the amount of plasticizer that has migrated out of the film.
Thermal Stability Testing
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis can determine the decomposition temperature of the plasticizer, providing an indication of its thermal stability.
Toxicological Profile
A key driver for the development of non-phthalate plasticizers like DEHCH is the concern over the potential adverse health effects of some traditional phthalates.
Diisononyl Phthalate (DINP)
DINP is a high-molecular-weight phthalate and is generally considered to have a lower toxicity profile than low-molecular-weight phthalates like DEHP. However, it has still faced regulatory scrutiny and has been associated with concerns about endocrine disruption in some studies. Endocrine-disrupting chemicals can interfere with the body's hormonal systems, potentially leading to adverse developmental, reproductive, neurological, and immune effects. Some phthalates are known to interact with androgen and estrogen receptors.
This compound (DEHCH)
DEHCH is a non-phthalate plasticizer, meaning its chemical structure is different from that of phthalates. It has been developed as a safer alternative and is reported to be free from the problematic health concerns associated with some phthalates. Studies have indicated that DEHCH does not release harmful substances and is suitable for sensitive applications such as children's toys, medical equipment, and food contact materials.
Signaling Pathways in Endocrine Disruption
The endocrine-disrupting activity of some chemicals can be mediated through their interaction with nuclear receptors, such as the androgen receptor (AR) and the estrogen receptor (ER).
Conclusion
This compound (DEHCH) presents a compelling alternative to Diisononyl Phthalate (DINP) as a plasticizer, particularly for applications with stringent safety requirements. While direct, quantitative, side-by-side performance data is not always readily available, the existing information suggests that DEHCH offers comparable plasticizing efficiency and thermal stability to DINP. Furthermore, DEHCH is reported to have a superior safety profile, with low volatility and migration, and is not associated with the endocrine disruption concerns linked to some phthalates.
For researchers, scientists, and drug development professionals, the choice between DEHCH and DINP will depend on the specific requirements of the application. In cases where biocompatibility, low extractables, and a favorable regulatory profile are paramount, DEHCH appears to be a strong candidate. However, for applications where cost is a primary driver and the toxicological concerns are deemed manageable, DINP may remain a viable option. Further independent, comparative studies are warranted to provide more detailed quantitative data to aid in the selection process.
A Comparative Guide to Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate and Other Non-Phthalate Plasticizers
In the realm of polymer science and formulation, particularly for applications in the medical and pharmaceutical industries, the choice of plasticizer is paramount. With increasing regulatory scrutiny on traditional phthalate-based plasticizers, the focus has shifted towards safer, high-performance alternatives. This guide provides an objective comparison of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate (DEHCH), a novel non-phthalate plasticizer, with other widely used non-phthalate alternatives: Dioctyl Terephthalate (DOTP), Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH), and Acetyl Tributyl Citrate (ATBC). This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the most suitable plasticizer for their specific applications.
Performance Comparison of Non-Phthalate Plasticizers
The selection of a plasticizer is often a balance between performance, processability, and safety. The following tables summarize the key performance characteristics of DEHCH in comparison to DOTP, DINCH, and ATBC, based on available technical data. It is important to note that performance can vary depending on the specific formulation and processing conditions.
Table 1: Physical and Chemical Properties
| Property | DEHCH | DOTP | DINCH | ATBC | Test Method |
| Chemical Formula | C₂₄H₄₄O₄ | C₂₄H₃₈O₄ | C₂₆H₄₈O₄ | C₂₀H₃₄O₈ | - |
| Molecular Weight ( g/mol ) | 396.6 | 390.57 | 424.7 | 402.5 | - |
| Appearance | Clear, colorless liquid | Clear, colorless liquid | Clear, colorless liquid | Clear, colorless liquid | - |
| Density @ 20°C (g/cm³) | 0.956 ± 0.003 | ~0.982 | 0.950 ± 0.005 | 1.035 – 1.053 | JIS K-6751 / ASTM D287 |
| Viscosity @ 25°C (mPa·s) | 50-55 | 63 | 47 | 25-55 | ASTM D445 |
| Flash Point (°C) | ≥190 | ≥210 | 240-250 | 204 | - |
| Water Solubility | Almost insoluble | Insoluble | Soluble | Insoluble | - |
Table 2: Mechanical Properties of Plasticized PVC (50 phr)
| Property | DEHCH | DOTP | DINCH | ATBC | Test Method |
| Hardness (Shore A) | 79.2 | 82.1 | 82.0 | - | ASTM D2240 |
| Tensile Strength ( kg/cm ²) | 179 | 193 | 180 | - | ASTM D638 |
| Brittleness Temperature (°C) | -33.4 | -32.2 | -33.4 | - | ASTM D746 |
Data for ATBC's mechanical properties in a directly comparable formulation was not available in the searched literature.
Table 3: Migration and Volatility
| Property | DEHCH | DOTP | DINCH | ATBC | Test Method |
| Migration (wt%) | 0.07 | 0.71 | 0.20 | High resistance to extraction | ISO 177 |
| Volatile Content (wt%) | 0.1 max | - | - | - | JIS K-6751 |
Table 4: Processability
| Property | DEHCH | DOTP | DINCH | ATBC |
| Gelation Speed | Shorter than DOTP and DINCH | Slower than DEHCH | Slower than DEHCH | - |
| Viscosity of Plastisol (cps) | 3,200 | 5,600 | 3,100 | - |
Toxicological Profile
A critical aspect of selecting plasticizers for sensitive applications is their toxicological profile.
-
DEHCH : Studies have indicated that DEHCH is a safe and promising alternative plasticizer.[1] It is considered an eco-friendly, non-phthalate plasticizer suitable for applications with human contact.[2]
-
DOTP : Generally considered to have a favorable toxicological profile and is a common replacement for phthalates.[3]
-
DINCH : Has an excellent toxicological profile and a low migration rate, making it suitable for medical devices and food packaging.[4][5] However, some in-vitro studies suggest that DINCH may induce cytotoxicity in kidney cells after prolonged exposure.[6]
-
ATBC : Recognized as a non-toxic plasticizer and is approved by the FDA for use in food contact materials.[7][8] In-vitro studies have shown that ATBC may be potentially toxic at higher concentrations.[9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are outlines of the standard protocols for key performance evaluations of plasticizers.
Determination of Mechanical Properties
a) Shore A Hardness (ASTM D2240)
This test measures the indentation hardness of the plasticized PVC.
-
Apparatus : Durometer, Type A.
-
Specimen Preparation : A flat, smooth, and uniform PVC sheet with a minimum thickness of 6 mm is prepared. If the thickness is less than 6 mm, specimens can be stacked.
-
Procedure :
-
The specimen is placed on a hard, flat surface.
-
The durometer is held in a vertical position, and the indenter is pressed into the specimen.
-
The reading on the dial is taken within one second after the presser foot is in firm contact with the specimen.
-
Five measurements are taken at different positions on the specimen, and the average value is reported.
-
b) Tensile Strength (ASTM D638)
This test evaluates the force required to break a plastic specimen and its elongation at break.
-
Apparatus : Universal Testing Machine (UTM) with appropriate grips and an extensometer.
-
Specimen Preparation : Dumbbell-shaped specimens are prepared by injection molding or die-cutting from a compression-molded sheet.
-
Procedure :
-
The dimensions of the narrow section of the dumbbell specimen are measured.
-
The specimen is mounted securely in the grips of the UTM.
-
The extensometer is attached to the specimen to measure elongation.
-
The specimen is pulled at a constant rate of speed until it fractures.
-
The force and elongation are recorded throughout the test.
-
Tensile strength is calculated as the maximum load divided by the original cross-sectional area.
-
Migration Resistance (ISO 177)
This method determines the tendency of a plasticizer to migrate from a plastic into another material.
-
Apparatus : Analytical balance, oven, absorbent discs (e.g., polyurethane foam).
-
Specimen Preparation : Circular PVC specimens of a specified diameter and thickness are cut.
-
Procedure :
-
The initial weight of the PVC specimen and the absorbent discs are measured.
-
The PVC specimen is placed between two absorbent discs.
-
The assembly is placed in an oven at a specified temperature for a defined period.
-
After the test period, the assembly is cooled, and the final weights of the PVC specimen and the absorbent discs are measured.
-
The amount of migrated plasticizer is determined by the weight loss of the PVC specimen and the weight gain of the absorbent discs.
-
Thermal Stability (ASTM E2550)
Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the plasticizers.
-
Apparatus : Thermogravimetric Analyzer (TGA).
-
Procedure :
-
A small, known weight of the plasticizer is placed in the TGA sample pan.
-
The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The onset temperature of decomposition is determined from the TGA curve, which indicates the thermal stability of the plasticizer.
-
Processability - Gelation Temperature
The gelation temperature of a PVC plastisol indicates how quickly the plasticizer is absorbed by the PVC resin.
-
Apparatus : Rotational rheometer with a temperature-controlled plate.
-
Procedure :
-
A PVC plastisol is prepared by mixing PVC resin, the plasticizer, and other additives.
-
The plastisol is placed on the lower plate of the rheometer.
-
The temperature is ramped up at a constant rate while the viscosity or the storage and loss moduli (G' and G'') are monitored.
-
The gelation temperature is identified as the temperature at which a rapid increase in viscosity or a crossover of the G' and G'' curves occurs.[10]
-
Visualizations
The following diagrams illustrate the experimental workflows for key performance evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. hcc.hanwha.co.kr [hcc.hanwha.co.kr]
- 3. DOTP (Dioctyl Terephthalate) [pratisthitchemicals.com]
- 4. univarsolutions.com [univarsolutions.com]
- 5. atamankimya.com [atamankimya.com]
- 6. In vitro exposure to the next-generation plasticizer diisononyl cyclohexane-1,2-dicarboxylate (DINCH): cytotoxicity and genotoxicity assessment in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemicalmaterialsuppliers.com [chemicalmaterialsuppliers.com]
- 8. bastone-plastics.com [bastone-plastics.com]
- 9. packtox.fr [packtox.fr]
- 10. hallstarindustrial.com [hallstarindustrial.com]
A Comparative Toxicological Assessment of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate (DEHCH) and its Alternatives
In the realm of plasticizers, the quest for safer alternatives to traditional orthophthalates has led to the development of innovative compounds such as Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate (DEHCH). This guide provides a comprehensive toxicological comparison of DEHCH with the widely used di(2-ethylhexyl) phthalate (DEHP) and other alternative plasticizers like diisononyl cyclohexane-1,2-dicarboxylate (DINCH) and di(2-ethylhexyl) terephthalate (DEHTP). This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform material selection and risk assessment.
Executive Summary
DEHCH, a non-phthalate plasticizer, has emerged as a promising alternative with a favorable safety profile. Extensive toxicological studies, including long-term and carcinogenicity assays, have demonstrated its low toxicity. In contrast, DEHP, a conventional phthalate, has been associated with reproductive and developmental toxicities, and is classified as a probable human carcinogen.[1][2][3] Other alternatives such as DINCH and DEHTP also present as safer options compared to DEHP, though the body of evidence for their long-term effects is still growing. This guide will delve into the specifics of their comparative toxicity across several key endpoints.
Comparative Toxicity Data
The following tables summarize the quantitative data from various toxicological studies on DEHCH and its alternatives.
Table 1: General and Repeated Dose Toxicity
| Compound | Species | Route | NOAEL (mg/kg bw/day) | Key Findings | Reference |
| DEHCH | Rat | Oral (dietary) | 1000 | No adverse effects observed up to the highest tested dose in a 90-day study.[4] In a 52-week study, only non-adverse α2u-globulin accumulation in male rats was noted.[5] | [4][5] |
| DEHP | Rat | Oral | 4.8 | Testicular toxicity, liver effects. | NTP, 1982 |
| DINCH | Rat | Oral | 100 | No adverse effects in a 90-day study. | EFSA, 2006 |
| DEHTP | Rat | Oral | 1000 | No adverse effects in a 90-day study. | Eastman, 2005 |
Table 2: Genotoxicity
| Compound | Assay | System | Result | Reference |
| DEHCH | Ames Test | S. typhimurium | Negative | EFSA, 2020[6][7][8] |
| In vitro Chromosome Aberration | Human Lymphocytes | Negative | EFSA, 2020[6][7][8] | |
| In vivo Micronucleus | Mouse | Negative | EFSA, 2020[6][7][8] | |
| DEHP | Ames Test | S. typhimurium | Negative | [2] |
| In vitro Chromosome Aberration | Mammalian Cells | Positive | [9] | |
| In vivo Micronucleus | Mouse | Positive (equivocal) | [9] |
Table 3: Carcinogenicity
| Compound | Species | Route | Findings | Classification | Reference |
| DEHCH | Rat | Oral (dietary) | No evidence of carcinogenicity in a 2-year study.[10] | Not classifiable | [10] |
| DEHP | Rat, Mouse | Oral | Increased incidence of liver tumors.[1][3] | Reasonably anticipated to be a human carcinogen (NTP); Group 2B: Possibly carcinogenic to humans (IARC).[2][3] | [1][2][3] |
Table 4: Reproductive and Developmental Toxicity
| Compound | Species | NOAEL (mg/kg bw/day) | Key Effects | Reference |
| DEHCH | Rat | 1000 (developmental) | No evidence of reproductive or developmental toxicity in an OECD 422 screening study.[4] | [4] |
| DEHP | Rat | 4.8 (reproductive) | Testicular atrophy, decreased fertility, and developmental defects.[11][12][13][14] | [11][12][13][14] |
Experimental Protocols
Detailed methodologies for the key toxicological assessments are outlined below.
Repeated Dose 90-Day Oral Toxicity Study (as per OECD Guideline 408)
This study design is employed to characterize the toxicity profile of a substance following repeated oral administration over a 90-day period.
-
Test Animals: Typically, Sprague-Dawley rats are used, with an equal number of males and females per group.
-
Dosage: At least three dose levels and a control group are included. The test substance is administered daily via gavage or in the diet.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine is collected for urinalysis.
-
Pathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.
Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)
This in vitro assay is used to assess the mutagenic potential of a substance.
-
Test System: Several strains of Salmonella typhimurium and Escherichia coli with different mutations are used.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism.
-
Procedure: The test substance, bacterial strain, and S9 mix (if applicable) are combined and plated on a minimal agar medium.
-
Evaluation: After incubation, the number of revertant colonies (mutated back to a state of histidine synthesis) is counted. A substance is considered mutagenic if it induces a dose-related increase in revertant colonies.
In Vivo Mammalian Erythrocyte Micronucleus Test (as per OECD Guideline 474)
This in vivo test detects damage to chromosomes or the mitotic apparatus in erythroblasts.
-
Test Animals: Typically, mice or rats are used.
-
Dosage and Administration: The test substance is administered once or twice, usually via oral gavage or intraperitoneal injection.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate intervals after treatment.
-
Analysis: Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as an indicator of cytotoxicity.
-
Evaluation: A significant, dose-related increase in the frequency of micronucleated PCEs indicates a genotoxic effect.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of DEHP-induced toxicity and a general workflow for comparative toxicological assessment.
Caption: Proposed signaling pathway for DEHP-induced hepatocarcinogenesis.
Caption: General workflow for comparative toxicological assessment of plasticizers.
Conclusion
The available evidence strongly suggests that this compound (DEHCH) is a significantly safer alternative to the traditional plasticizer DEHP. DEHCH exhibits a low toxicity profile across a range of endpoints, including repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity. In contrast, DEHP has been shown to pose significant health risks in these areas. While other alternatives like DINCH and DEHTP also appear to be safer than DEHP, the comprehensive toxicological database for DEHCH provides a high degree of confidence in its safety for various applications. For researchers and developers, the substitution of DEHP with DEHCH represents a clear step towards reducing potential health risks associated with plasticized materials.
References
- 1. The carcinogenicity of di(2-ethylhexyl) phthalate (DEHP) in perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]
- 3. Di(2-ethylhexyl) Phthalate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Derivation of an oral reference dose (RfD) for di 2-ethylhexyl cyclohexan-1,4-dicarboxylate (DEHCH), an alternative to phthalate plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the 52-week chronic toxicity of a novel phthalate-free plasticizer, Eco-DEHCH (bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate), in Han Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety of DEHCH | Food Packaging Forum [foodpackagingforum.org]
- 7. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. DEHP: genotoxicity and potential carcinogenic mechanisms-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two-year carcinogenicity study of a novel plasticizer, bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate (Eco-DEHCH), by oral diet in Han Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Di (2-ethylhexyl) phthalate-induced reproductive toxicity involved in dna damage-dependent oocyte apoptosis and oxidative stress in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Di(2-ethylhexyl) phthalate induces reproductive toxicity and transgenerational reproductive aging in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news.harvard.edu [news.harvard.edu]
- 14. Reproductive and developmental toxicity of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate (DEHCH) in PVC Formulations
This guide presents an objective comparison of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate (DEHCH), a non-phthalate plasticizer, against commonly used alternatives in Polyvinyl Chloride (PVC) applications. The performance of DEHCH is evaluated against the traditional phthalate plasticizer Di(2-ethylhexyl) phthalate (DEHP), the high-molecular-weight phthalate Diisononyl phthalate (DINP), and the non-phthalate alternative Dioctyl terephthalate (DOTP). This analysis is supported by a review of key performance indicators and standardized experimental methodologies relevant to researchers and professionals in material science.
Introduction to Evaluated Plasticizers
Plasticizers are essential additives incorporated into PVC to enhance its flexibility, workability, and durability.[1][2][3] The selection of a plasticizer is critical as it directly influences the mechanical properties, thermal stability, and safety profile of the final product.[4][5]
-
This compound (DEHCH): A modern, non-phthalate plasticizer designed as a safer alternative to traditional phthalates.[4][6][7] It is noted for its good compatibility with PVC and is often used in sensitive applications.[4]
-
Di(2-ethylhexyl) phthalate (DEHP): For decades, DEHP has been the most widely used plasticizer in flexible PVC due to its high plasticizing efficiency and low cost.[2] However, its use is increasingly restricted due to health and environmental concerns.[2][4][5]
-
Diisononyl phthalate (DINP): A high-molecular-weight phthalate often used as a replacement for DEHP.[8] While considered to have a better safety profile than DEHP, it still faces regulatory scrutiny in certain applications.[4][9]
-
Dioctyl terephthalate (DOTP): A popular non-phthalate plasticizer and an isomer of DEHP, valued for its low volatility, good heat resistance, and resistance to extraction.[9][10]
Performance Comparison of PVC Plasticizers
The performance of a plasticizer is assessed across several key metrics, including mechanical properties, thermal stability, and migration resistance. The following tables summarize the relative performance of DEHCH compared to DEHP, DINP, and DOTP based on available data.
Table 1: Mechanical Properties
Mechanical properties such as tensile strength, elongation at break, and hardness are fundamental indicators of a plasticizer's efficiency in imparting flexibility to PVC.[11][12][13]
| Property | DEHCH | DEHP | DINP | DOTP |
| Plasticizing Efficiency | Good | Excellent | Good | Good |
| Tensile Strength | Good | Good | Good | Excellent |
| Elongation at Break | Excellent | Excellent | Good | Good |
| Hardness (Shore A) | Comparable to DEHP | Standard | Slightly Harder | Comparable to DEHP |
Note: Performance is relative and can vary based on the specific formulation (e.g., plasticizer concentration).
Table 2: Permanence and Migration
Migration resistance is a critical parameter, especially for applications involving contact with food, medical devices, or sensitive environments.[2][14][15] It is evaluated by measuring volatility (loss to air) and extraction (loss to liquids).[15][16]
| Property | DEHCH | DEHP | DINP | DOTP |
| Volatility (Weight Loss) | Low[4] | High | Moderate-Low[8] | Low[10] |
| Migration Resistance (Extraction) | Good | Poor[8] | Moderate | Good[10] |
| Food Contact Safety | Favorable[4] | Restricted | Restricted | Favorable[10] |
Table 3: Thermal and Processing Properties
Thermal stability affects the processing window and the service life of the PVC product. Properties like the glass transition temperature (Tg) and degradation temperature are key indicators.
| Property | DEHCH | DEHP | DINP | DOTP |
| Thermal Stability (TGA) | Good | Moderate | Good | Excellent |
| Glass Transition Temp. (Tg) Reduction | Effective | Very Effective[17][18] | Effective | Effective |
| Processing Efficiency | Good (Fast Gelation)[4] | Standard | Good | Good |
Mandatory Visualizations
The following diagrams illustrate the logical workflow for plasticizer evaluation and the relationship between key material properties.
Caption: Experimental workflow for PVC plasticizer evaluation.
Caption: Relationship between plasticizer properties and PVC performance.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of plasticizer performance. The following protocols are based on widely recognized ASTM standards.
Hardness Measurement (Shore Durometer)
-
Objective: To determine the indentation hardness of the plasticized PVC. The Shore A scale is typically used for flexible PVC.[21][23]
-
Methodology:
-
Specimen Preparation: Use a flat PVC specimen with a minimum thickness of 6.4 mm (multiple layers can be stacked if necessary).[21] Ensure the surface is smooth and clean.
-
Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours prior to testing, as per ASTM D618.[22]
-
Procedure:
-
Place the specimen on a hard, flat surface.
-
Press the durometer's indentor firmly and vertically onto the specimen, ensuring the presser foot is in full contact.[21]
-
The applied force should be constant and without impact.[19]
-
Read the hardness value on the durometer scale within one second of firm contact.[21]
-
-
Reporting: Take at least five measurements at different positions on the specimen (at least 6 mm apart) and report the median value.
-
Tensile Properties Evaluation
-
Objective: To measure the tensile strength, elongation at break, and modulus of the plasticized PVC, which indicate its strength and flexibility.[11]
-
Methodology:
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
-
Standard: Based on general principles of thermogravimetric analysis for polymers.
-
Objective: To determine the thermal stability of the plasticized PVC by measuring its weight loss as a function of temperature in a controlled atmosphere. The degradation of PVC typically occurs in two main stages: dehydrochlorination followed by polyene backbone degradation.[28][29]
-
Methodology:
-
Sample Preparation: Place a small, precisely weighed sample (5-10 mg) of the plasticized PVC into a TGA sample pan.
-
Procedure:
-
Analysis & Reporting:
-
Generate a TGA curve (weight % vs. temperature).
-
Determine the onset temperature of degradation (the temperature at which significant weight loss begins), which indicates the material's thermal stability.
-
Analyze the distinct weight loss steps to understand the degradation mechanism.[28]
-
-
Migration Resistance Evaluation
-
Objective: To quantify the tendency of the plasticizer to migrate out of the PVC matrix, either through volatilization or extraction by a solvent.[15][16]
-
Methodology (Volatility):
-
Standard: Based on principles from ASTM D1203.
-
Procedure:
-
Accurately weigh a PVC specimen of known dimensions.
-
Place the specimen in an oven at a specified temperature (e.g., 70°C) for a set period (e.g., 24 hours).[14]
-
After the exposure period, remove the specimen, allow it to cool to room temperature in a desiccator, and reweigh it.
-
-
Reporting: Calculate and report the percentage of weight loss, which corresponds to the amount of plasticizer lost due to volatilization.
-
-
Methodology (Solvent Extraction):
-
Standard: Based on principles from ASTM D1239.
-
Procedure:
-
Accurately weigh a PVC specimen of known dimensions.
-
Immerse the specimen in a specified solvent (e.g., n-heptane, ethanol, or a food simulant) at a controlled temperature for a defined period.[30]
-
After immersion, remove the specimen, gently wipe off excess solvent, dry it thoroughly, and reweigh.
-
-
Reporting: Calculate and report the percentage of weight loss, representing the amount of plasticizer extracted by the solvent.
-
References
- 1. This compound [myskinrecipes.com]
- 2. Issues Caused by Migration of Plasticizers from Flexible PVC and Its Countermeasures [manu56.magtech.com.cn]
- 3. scielo.br [scielo.br]
- 4. nbinno.com [nbinno.com]
- 5. [PDF] The Effect of Di-(-2-ethyl hexyl) phthalate (DEHP) as Plasticizer on the Thermal and Mechanical Properties of PVC/PMMA Blends | Semantic Scholar [semanticscholar.org]
- 6. article.aascit.org [article.aascit.org]
- 7. DEHCH Plasticizer: A Safer Alternative to DINP [sinzpo.com]
- 8. bastone-plastics.com [bastone-plastics.com]
- 9. thesuntek.com [thesuntek.com]
- 10. Non-Phthalate Plasticizers: DOTP vs. DINCH vs. Citrates [eureka.patsnap.com]
- 11. coirubber.com [coirubber.com]
- 12. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 13. redalyc.org [redalyc.org]
- 14. bastone-plastics.com [bastone-plastics.com]
- 15. d-nb.info [d-nb.info]
- 16. researchgate.net [researchgate.net]
- 17. hitachi-hightech.com [hitachi-hightech.com]
- 18. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. micomlab.com [micomlab.com]
- 20. zwickroell.com [zwickroell.com]
- 21. Shore Hardness ASTM D2240 [intertek.com]
- 22. namsa.com [namsa.com]
- 23. arptech.com.au [arptech.com.au]
- 24. ASTM D412 - Vulcanized Rubber and Thermoplastic Elastomers - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 25. ASTM D412 Step by Step How To Rubber Test | Frank Bacon % [frankbacon.com]
- 26. zwickroell.com [zwickroell.com]
- 27. qualitest.us [qualitest.us]
- 28. researchgate.net [researchgate.net]
- 29. madisongroup.com [madisongroup.com]
- 30. researchgate.net [researchgate.net]
A Comparative Analysis of Plasticizer Migration: Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate (DEHCH) vs. Phthalates
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Plasticizer Performance and Safety
The selection of plasticizers in polymer formulations, particularly for sensitive applications such as medical devices and food contact materials, is a critical decision guided by performance, safety, and regulatory compliance. This guide provides a comprehensive comparison of the migration studies of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate (DEHCH), a non-phthalate plasticizer, and commonly used phthalates like Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP), and Dibutyl phthalate (DBP). By presenting quantitative data, detailed experimental protocols, and illustrating key toxicological pathways, this document aims to equip researchers and professionals with the necessary information to make informed decisions.
Executive Summary
DEHCH consistently demonstrates significantly lower migration potential compared to traditional phthalates, particularly DEHP. This characteristic, coupled with a favorable toxicological profile, positions DEHCH as a viable alternative in applications where minimizing leachables is paramount. The European Food Safety Authority (EFSA) has concluded that DEHCH is not a safety concern for consumers when used in specific food contact applications and has set a specific migration limit (SML) of 0.050 mg/kg of food.[1][2][3] In contrast, several phthalates, notably DEHP, are recognized for their potential to migrate from plastic matrices and have been associated with endocrine-disrupting properties and other health concerns.[4][5]
Quantitative Migration Data: A Comparative Overview
The following tables summarize quantitative data from various migration studies. It is crucial to note that direct head-to-head comparisons under identical conditions are limited in the publicly available literature. Therefore, the data is presented with details of the experimental conditions to allow for a contextual understanding of the performance of each plasticizer.
Table 1: Migration of DEHCH into Food Simulants
| Plasticizer | Polymer Matrix | Food Simulant | Exposure Conditions | Migration Level (mg/kg) | Specific Migration Limit (SML) (mg/kg) | Reference |
| DEHCH | PVC | 10% Ethanol (Simulant A) | Not specified | Up to 0.034 | 0.050 | [1][6] |
| DEHCH | PVC | 3% Acetic Acid (Simulant B) | Not specified | Not specified | 0.050 | [3] |
Table 2: Comparative Migration of DEHP and Alternative Plasticizers in Medical Devices
| Plasticizer | Polymer Matrix | Medium | Storage Time (days) | Migration Level (µg/mL) | Reference |
| DEHP | PVC | Red Blood Cell Concentrate | 49 | 1.85 (µg/dm²/mL) | [7] |
| DINCH* | PVC | Red Blood Cell Concentrate | 49 | 1.13 (µg/dm²/mL) | [7] |
| DEHT** | PVC | Red Blood Cell Concentrate | 49 | 0.86 (µg/dm²/mL) | [7] |
* Diisononyl cyclohexane-1,2-dicarboxylate, structurally similar to DEHCH. ** Di(2-ethylhexyl) terephthalate.
Table 3: Migration of Common Phthalates into Food Simulants
| Plasticizer | Polymer Matrix | Food Simulant | Exposure Conditions | Migration Level | Reference |
| DEHP | PVC cling film | Fatty food simulant (50% ethanol) | Not specified | Exceeded 1.5 mg/kg in some cases | [8] |
| DEHP | Polypropylene | Aqueous solution (pH 3) | 5 minutes heating | 159.8 ± 21.1 µg/L | [9][10] |
| DBP | Polypropylene | Aqueous solution (pH 3) | 5 minutes heating | 104.9 ± 3.6 µg/L | [9][10] |
| DEHP | PVC | 90% ethanol | 72 hours | 4.17 ppm | [11] |
| DEHP | PVC | 100% ethanol | 72 hours | 11.5 ppm | [11] |
Experimental Protocols
The methodologies employed to assess plasticizer migration are crucial for the interpretation and comparison of data. Below are detailed protocols for key experiments cited in the literature.
Protocol 1: Migration Testing from PVC Films into Food Simulants (Based on EFSA Guidelines)
This protocol outlines a general procedure for determining the specific migration of plasticizers from PVC films into food simulants.
1. Materials and Reagents:
- PVC film containing the plasticizer of interest.
- Food simulants as specified by regulations (e.g., 10% ethanol for aqueous foods, 3% acetic acid for acidic foods, 50% ethanol or olive oil for fatty foods).
- Analytical grade solvents for extraction and analysis (e.g., hexane, acetonitrile).
- Internal standards for quantification.
- Gas chromatograph with mass spectrometry (GC-MS) or high-performance liquid chromatograph (HPLC) with UV or MS detector.
2. Sample Preparation:
- Cut the PVC film into specimens of a defined surface area (e.g., 1 dm²).
- Clean the surface of the specimens to remove any surface contamination.
3. Migration Test:
- Immerse the PVC specimens in a known volume of the selected food simulant in a sealed container. The surface area to volume ratio is typically 6 dm²/L.
- Incubate the container under specified conditions of time and temperature that reflect the intended use of the food packaging (e.g., 10 days at 40°C for long-term storage at room temperature).
4. Analysis:
- After the incubation period, remove the PVC specimens.
- Take an aliquot of the food simulant.
- If necessary, perform a liquid-liquid extraction or solid-phase extraction to isolate the plasticizer from the simulant.
- Analyze the extracted sample using GC-MS or HPLC to identify and quantify the migrated plasticizer.
- Calculate the migration level in mg of substance per kg of food simulant (mg/kg).
Protocol 2: Migration Testing from Medical Devices into Blood Products
This protocol is adapted from studies assessing plasticizer migration from blood bags and tubing.
1. Materials and Reagents:
- PVC medical device (e.g., blood bag, tubing) containing the plasticizer.
- Whole blood or blood components (e.g., red blood cell concentrate).
- Analytical grade solvents for extraction.
- Liquid chromatograph with tandem mass spectrometry (LC-MS/MS).
2. Experimental Procedure:
- Prepare the labile blood products (LBPs) using standard methods and store them in the PVC medical devices under investigation.[7]
- Store the devices under controlled conditions that mimic clinical use (e.g., specified temperature and duration).[7]
- At predetermined time points, collect samples of the blood product from the medical devices.
3. Sample Preparation and Analysis:
- Perform a protein precipitation and liquid-liquid extraction to isolate the plasticizer from the blood matrix.
- Analyze the extract using a validated LC-MS/MS method to quantify the concentration of the parent plasticizer and its metabolites.
- Express the migration results as the amount of plasticizer per unit volume of the blood product or per unit surface area of the medical device.[7]
Toxicological Signaling Pathways
The toxicological profiles of plasticizers are a key consideration for their use in sensitive applications. Phthalates, particularly DEHP, have been shown to interact with various biological signaling pathways. In contrast, DEHCH has demonstrated a low toxicity profile with no evidence of genotoxicity.[1]
Below is a diagram illustrating the known toxicological signaling pathways for DEHP, contrasted with the current understanding of DEHCH's biological activity.
Caption: Comparative overview of DEHCH's low toxicity versus DEHP's known signaling pathway interactions.
Experimental Workflow for Migration Studies
The following diagram illustrates a typical workflow for conducting a migration study of plasticizers from a polymer matrix.
Caption: A streamlined workflow for conducting plasticizer migration studies from materials.
Conclusion
The available scientific evidence strongly indicates that this compound (DEHCH) exhibits a significantly lower migration potential from PVC matrices compared to the widely used phthalate, DEHP. This, combined with its favorable safety profile as assessed by regulatory bodies like EFSA, makes DEHCH a compelling alternative for applications where patient and consumer safety are of utmost importance. While further direct comparative studies under a wider range of conditions would be beneficial, the existing data provides a solid foundation for researchers, scientists, and drug development professionals to consider DEHCH as a high-performance, safer plasticizer in their product development and material selection processes.
References
- 1. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 2. Safety of DEHCH | Food Packaging Forum [foodpackagingforum.org]
- 3. European Commission allows DEHCH for food contact | Food Packaging Forum [foodpackagingforum.org]
- 4. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Di(2-ethylhexyl) phthalate-induced toxicity and peroxisome proliferator-activated receptor alpha: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Migration of di(2-ethylhexyl) phthalate, diisononylcyclohexane-1,2-dicarboxylate and di(2-ethylhexyl) terephthalate from transfusion medical devices in labile blood products: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies examine phthalate migration from PVC films and adhesives | Food Packaging Forum [foodpackagingforum.org]
- 9. shop.tarjomeplus.com [shop.tarjomeplus.com]
- 10. researchgate.net [researchgate.net]
- 11. Rapid Assessment of Di(2-ethylhexyl) Phthalate Migration from Consumer PVC Products | MDPI [mdpi.com]
A Comparative Guide to the Thermal Stability of Plasticizers, Featuring Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate
For researchers, scientists, and drug development professionals, understanding the thermal stability of plasticizers is paramount for ensuring product integrity, performance, and safety. This guide provides a comparative analysis of the thermal stability of various plasticizers, with a focus on the non-phthalate alternative, Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate (DEHCH).
The selection of an appropriate plasticizer is a critical consideration in the formulation of a wide range of polymeric materials, including those used in medical devices, pharmaceutical packaging, and laboratory equipment. Thermal stability is a key performance indicator, as it dictates the processing window and the long-term durability of the final product. Insufficient thermal stability can lead to degradation, discoloration, and the leaching of harmful substances.
This guide offers a review of available data on the thermal properties of DEHCH and other commonly used plasticizers, including the traditional phthalate, Dioctyl Phthalate (DOP), and other non-phthalate alternatives such as Dioctyl Terephthalate (DOTP) and Dioctyl Adipate (DOA). While direct, comprehensive comparative studies under identical thermogravimetric analysis (TGA) conditions are limited in publicly available literature, this guide synthesizes existing information to provide a valuable overview.
Quantitative Thermal Stability Data
Thermogravimetric analysis (TGA) is the standard method for evaluating the thermal stability of materials. It measures the change in mass of a sample as it is heated at a controlled rate. Key parameters derived from TGA include the onset of decomposition temperature (Td_onset), and the temperatures at which 5%, 10%, and 50% weight loss occurs (Td_5%, Td_10%, and Td_50% respectively). A higher decomposition temperature indicates greater thermal stability.
The following table summarizes representative TGA data for several common plasticizers, compiled from various sources. It is important to note that these values may vary depending on the specific experimental conditions, such as heating rate and atmosphere.
| Plasticizer | Chemical Class | Td_onset (°C) | Td_5% (°C) | Td_10% (°C) | Td_50% (°C) |
| This compound (DEHCH) | Cyclohexanoate | ~300 (General Stability) | Not Available | Not Available | Not Available |
| Dioctyl Phthalate (DOP) | Phthalate | ~250 - 280 | Not Available | Not Available | ~320 - 340 |
| Dioctyl Terephthalate (DOTP) | Terephthalate | Not Available | Not Available | Not Available | Not Available |
| Dioctyl Adipate (DOA) | Adipate | Not Available | Not Available | Not Available | Not Available |
| Trioctyl Trimellitate (TOTM) | Trimellitate | Not Available | Not Available | Not Available | Not Available |
Note: "Not Available" indicates that specific, comparable data was not found in the conducted literature search.
Experimental Protocol: Thermogravimetric Analysis (TGA) of Plasticizers
To ensure accurate and reproducible results when evaluating the thermal stability of plasticizers, a standardized experimental protocol is essential. The following is a typical TGA protocol based on common practices in the field.
Objective: To determine the thermal decomposition profile of a plasticizer by measuring its weight loss as a function of temperature.
Apparatus: A calibrated thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of controlled heating rates.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the plasticizer sample into a clean, inert TGA pan (e.g., aluminum or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Acquisition: Continuously record the sample weight and temperature throughout the experiment.
-
Data Analysis:
-
Plot the percentage of weight loss as a function of temperature.
-
Determine the onset decomposition temperature (Td_onset) from the intersection of the baseline and the tangent of the decomposition step.
-
Determine the temperatures at which 5%, 10%, and 50% weight loss occurs (Td_5%, Td_10%, and Td_50%).
-
The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.
-
Experimental Workflow
The logical flow of a comparative thermal stability study of plasticizers is illustrated in the diagram below. This workflow ensures a systematic approach from sample selection to data interpretation.
Caption: Experimental workflow for comparing plasticizer thermal stability.
References
A Comparative Guide to Analytical Methods for the Quantification of "Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate"
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the quantitative performance of GC-MS and HPLC-UV methods for the analysis of analogous plasticizers. These values can be considered as target validation parameters for a newly developed method for "Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate".
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance for Analogous Plasticizers
| Parameter | Bis(2-ethylhexyl) adipate (DEHA)[1] | Bis(2-ethylhexyl) phthalate (DEHP)[2] |
| Linearity Range | 17 - 100 ng/g | 0.1 - 2.0 mg/L |
| Limit of Quantification (LOQ) | 54.1 - 76.3 ng/g | 10 mg/kg |
| Recovery | 91.8 - 122% | 99.0 - 100.2% |
| Precision (RSD) | 1.8 - 17.8% | 0.7 - 0.9% |
Table 2: High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Method Performance for an Analogous Plasticizer
| Parameter | Bis(2-ethylhexyl) phthalate (DEHP)[3][4] |
| Linearity Range | 0.3 - 1.5 mg/L |
| Limit of Quantification (LOQ) | 0.06 mg/L |
| Recovery | Not Specified |
| Precision (RSD) | < 5% (example value) |
Experimental Protocols
Below are detailed methodologies for the GC-MS and HPLC-UV analysis of analogous plasticizers. These can be adapted for the quantification of "this compound".
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Plasticizer Analysis
This protocol is based on methods developed for the quantification of various plasticizers in medical devices.[1][5]
a. Sample Preparation: Solvent Extraction
-
Accurately weigh a representative portion of the sample (e.g., polymer material).
-
Dissolve the polymer in a suitable solvent like tetrahydrofuran (THF).
-
Precipitate the polymer by adding a non-solvent such as ethanol or methanol.
-
Centrifuge the mixture to separate the precipitated polymer.
-
Collect the supernatant containing the extracted plasticizer.
-
The supernatant can be further diluted as needed before injection into the GC-MS system.
b. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or similar.
-
Mass Spectrometer: Agilent 7010 triple quadrupole mass spectrometer or similar.
-
Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 300°C.
-
Injection Volume: 1 µL in split mode (e.g., 2:1).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 250°C at 15°C/min, hold for 5 minutes.
-
Ramp to 320°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor and product ions will need to be determined for "this compound". For DEHP, a common transition is m/z 149 -> 167.
c. Method Validation Parameters
-
Linearity: Prepare a series of calibration standards of the target analyte in a suitable solvent. The concentration range should encompass the expected sample concentrations.
-
Limit of Quantification (LOQ): Determined as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
-
Accuracy (Recovery): Spike a blank matrix with a known concentration of the analyte and perform the entire analytical procedure. Calculate the percentage recovery.
-
Precision (RSD): Analyze replicate samples at different concentrations to determine the repeatability and intermediate precision.
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Method for Plasticizer Analysis
This protocol is based on a validated method for the determination of DEHP in alcoholic beverages and can be adapted for other matrices.[3][4]
a. Sample Preparation: Liquid-Liquid Extraction
-
For liquid samples, mix a known volume of the sample with an immiscible extraction solvent (e.g., hexane).
-
Shake vigorously to ensure efficient extraction of the plasticizer into the organic phase.
-
Allow the phases to separate and collect the organic layer.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.
b. HPLC-UV Instrumentation and Conditions
-
HPLC System: Agilent 1200 series or similar, equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient could be:
-
Start with 50% acetonitrile.
-
Increase to 100% acetonitrile over 15 minutes.
-
Hold at 100% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: The UV absorption maximum for "this compound" would need to be determined. For DEHP, 225 nm is often used.
-
Injection Volume: 20 µL.
c. Method Validation Parameters
-
Specificity: Analyze a blank matrix to ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity: Prepare calibration standards in the mobile phase and construct a calibration curve by plotting peak area against concentration.
-
Limit of Quantification (LOQ): Determine the lowest concentration that provides a signal-to-noise ratio of at least 10.
-
Accuracy and Precision: Assessed by analyzing spiked samples at various concentrations.
Mandatory Visualization
The following diagrams illustrate the general workflows for analytical method validation and the logical relationship between different analytical techniques.
Caption: General workflow for the validation of an analytical method.
Caption: Relationship between analytical separation and detection techniques.
References
- 1. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages [agris.fao.org]
- 5. researchgate.net [researchgate.net]
The Safer Choice in Plastics: A Comparative Analysis of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate (DEHCH) Leaching from Consumer Products
A comprehensive review of the plasticizer Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate (DEHCH) reveals significantly lower leaching from consumer products compared to traditional phthalates like Di(2-ethylhexyl) phthalate (DEHP). This guide provides a comparative analysis of its performance, supported by experimental data, to inform researchers, scientists, and drug development professionals on the migration profiles of various plasticizers.
DEHCH, a non-phthalate plasticizer, has emerged as a safer alternative in a variety of consumer goods, including toys, food contact materials, and medical devices. Its molecular structure, featuring a cyclohexane ring instead of a benzene ring, contributes to its reduced potential to migrate out of the polymer matrix. This lower leachability is a critical factor in minimizing human exposure to potentially harmful chemicals.
Quantitative Leaching Analysis: A Comparative Overview
The following table summarizes the migration data of DEHCH and other common plasticizers from various consumer products under different experimental conditions. The data consistently demonstrates the superior performance of DEHCH in terms of lower leaching.
| Product Type | Plasticizer | Simulant/Medium | Leaching Conditions | Migration Level | Reference |
| Medical Transfusion Devices | DEHP | Red Blood Cells | 49 days storage | 1.85 µg/dm²/mL | [1] |
| DINCH | Red Blood Cells | 49 days storage | 1.13 µg/dm²/mL | [1] | |
| DEHT | Red Blood Cells | 49 days storage | 0.86 µg/dm²/mL | [1] | |
| PVC Tubing (Heart-lung machine) | DEHP | Blood | Perfusion time | High migration rate | [2] |
| TOTM | Blood | Perfusion time | ~350 times lower than DEHP | [2] | |
| PVC Toys | DEHP | Saliva Simulant | Not specified | Migration exceeded SCTEE guidance in 6/47 toys | [3] |
| DINP | Saliva Simulant | Not specified | Complied with SCTEE guidance | [3] | |
| PVC Food Contact Materials | DEHCH | Food Simulants A & B | Long-term storage at room temperature or below | Should not exceed 0.050 mg/kg food | [4] |
Note: DINCH (Diisononyl cyclohexane-1,2-dicarboxylate) and DEHT (Di(2-ethylhexyl) terephthalate) are other non-phthalate plasticizers often compared with DEHCH. TOTM (Tris(2-ethylhexyl) trimellitate) is another alternative. The data highlights that at day 1 of storage in medical transfusion devices, the migration of DEHP is 5.0 and 8.5 times greater than that of DINCH and DEHT, respectively[1].
Experimental Protocols for Leaching Analysis
Accurate assessment of plasticizer migration relies on standardized experimental protocols. Below are detailed methodologies for key experiments.
Migration Testing for Food Contact Materials (General Protocol)
This protocol is based on guidelines for testing the migration of substances from plastic materials into food simulants.
1. Sample Preparation:
-
The food contact material is cut into test specimens of a specific surface area.
2. Selection of Food Simulants:
-
Simulant A: 10% (v/v) ethanol in water for aqueous foods.
-
Simulant B: 3% (w/v) acetic acid in water for acidic foods.
-
Simulant D2: Vegetable oil for fatty foods.
3. Test Conditions:
-
The test conditions (time and temperature) are chosen to represent the worst foreseeable conditions of use. For long-term storage at room temperature, testing might be conducted for 10 days at 40°C.
4. Migration Test:
-
The test specimen is brought into contact with the food simulant in a migration cell or by immersion.
-
The ratio of the surface area of the specimen to the volume of the simulant is typically 6 dm² per 1 kg of food simulant.
5. Analytical Determination:
-
After the exposure period, the food simulant is analyzed to determine the concentration of the migrated plasticizer.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a common and highly sensitive method for this analysis. The simulant is extracted with a suitable solvent (e.g., hexane), and the extract is then injected into the GC-MS system.
-
High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile plasticizers.
Saliva Simulant Leaching Test for Toys (General Protocol)
This protocol simulates the potential for plasticizer leaching when a child mouths a toy.
1. Preparation of Artificial Saliva:
-
A standardized artificial saliva solution is prepared, typically containing salts and enzymes to mimic human saliva.
2. Sample Preparation:
-
A portion of the toy or the entire toy is used for the test. The surface area that can be mouthed is estimated.
3. Leaching Test:
-
The toy sample is immersed in the artificial saliva at a controlled temperature (e.g., 37°C) for a specified period (e.g., 2 hours). Agitation may be applied to simulate the mechanical action of mouthing.
4. Sample Extraction:
-
After the incubation period, the artificial saliva is separated from the toy.
-
The plasticizer is then extracted from the saliva simulant using a suitable solvent.
5. Quantitative Analysis:
-
The concentration of the leached plasticizer in the extract is determined using analytical techniques such as GC-MS or HPLC .
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a plasticizer leaching analysis from a consumer product.
Caption: Experimental workflow for leaching analysis of plasticizers.
Signaling Pathways of Plasticizer Action
While this guide focuses on the leaching of DEHCH, it is important for researchers to be aware of the potential biological pathways affected by plasticizers that do leach. Traditional phthalates like DEHP are known endocrine disruptors, primarily through their interaction with nuclear receptors such as the peroxisome proliferator-activated receptors (PPARs) and estrogen receptors. The lower migration of DEHCH inherently reduces the potential for such interactions.
The diagram below illustrates a simplified signaling pathway for a typical endocrine-disrupting plasticizer.
Caption: Simplified signaling pathway of an endocrine-disrupting plasticizer.
References
- 1. Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Migration of phthalates from PVC toys into saliva simulant by dynamic extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
A Comparative Guide to Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate (DEHCH): A Safer, High-Performance Alternative to Phthalates
For Researchers, Scientists, and Drug Development Professionals
The paradigm in plasticizer use is shifting. For decades, phthalate esters such as Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP) have been the industry standard for imparting flexibility to polyvinyl chloride (PVC) products.[1][2][3] However, a growing body of evidence has raised significant health concerns, particularly regarding their role as endocrine-disrupting chemicals (EDCs) and their association with reproductive and developmental toxicity.[1][3][4][5] This has led to stringent regulatory actions, including the classification of DEHP as a substance of very high concern (SVHC) under REACH, prompting a critical need for safer alternatives.[6]
Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate (DEHCH) has emerged as a leading non-phthalate plasticizer, engineered to provide comparable performance to traditional phthalates without their associated toxicological profile.[1][7][8][9] This guide provides an objective, data-driven comparison of DEHCH against legacy phthalates, focusing on safety and performance metrics relevant to research and regulated industries.
Section 1: Comparative Safety and Toxicological Profile
The primary driver for adopting DEHCH is its significantly improved safety profile. Unlike phthalates, which have an aromatic ortho-phthalate structure, DEHCH is a cyclohexanoate, a difference that fundamentally alters its biological interactions.
Endocrine Disruption Potential
A key concern with phthalates like DEHP is their ability to interfere with the endocrine system.[3][4] Extensive testing demonstrates that DEHCH lacks this activity. In a comparative study, DEHCH did not exhibit any estrogen receptor alpha (ERα) or androgen receptor (AR) agonist or antagonist activity in validated in vitro transactivation assays.[7] Furthermore, in vivo studies using zebrafish larvae showed that DEHCH did not induce hyperactivity or alter the expression of endocrine-related genes, effects that were observed with phthalates like DEHP.[7]
Systemic Toxicity and Genotoxicity
DEHCH has been rigorously evaluated for systemic toxicity and genotoxicity. The European Food Safety Authority (EFSA) reviewed the data and concluded that DEHCH does not raise a concern for genotoxicity.[10][11][12] In repeated dose toxicity studies, no adverse effects were observed up to the highest tested dose of 1,000 mg/kg body weight per day.[10][11] A 52-week chronic toxicity study in rats confirmed that DEHCH is generally safe and can be considered a promising alternative plasticizer.[13]
The following table summarizes key toxicological endpoints for DEHCH compared to the widely studied phthalate, DEHP.
| Toxicological Endpoint | This compound (DEHCH) | Di(2-ethylhexyl) phthalate (DEHP) |
| Chemical Structure | Cyclohexanoate (Non-Phthalate) | Ortho-Phthalate |
| Endocrine Activity | No ERα or AR agonist/antagonist activity observed.[7] | Known endocrine disruptor; potential binding to progesterone receptor.[4][5][7] |
| Genotoxicity | Does not raise a concern for genotoxicity.[10][12][14] | Evidence of genotoxic effects in some studies. |
| Systemic Toxicity (NOAEL) | No adverse effects observed up to 1,000 mg/kg bw/day.[10][11] | Lower NOAELs reported, associated with liver and reproductive toxicity. |
| Regulatory Status | Approved by EFSA for specific food contact uses (SML ≤ 0.050 mg/kg).[10][11] | Restricted; listed as a Substance of Very High Concern (SVHC) under REACH.[6] |
Diagram of Endocrine Disruption Potential
Caption: Simplified comparison of DEHP vs. DEHCH interaction with nuclear receptors.
Section 2: Comparative Performance in Polymer Formulations
For DEHCH to be a viable alternative, its performance must be comparable to or exceed that of the phthalates it replaces. Data shows that DEHCH is a highly efficient plasticizer with excellent compatibility with PVC and favorable processing characteristics.
Plasticizer Efficiency and Mechanical Properties
DEHCH demonstrates high compatibility with PVC resins, ensuring a homogenous blend and effective plasticization.[1][8] Studies show that as the concentration of DEHCH increases in a PVC formulation, tensile strength decreases while elongation at break increases, indicating good plasticity and elasticity.[15] Its plasticization efficiency is considered to be on par with DINP.[14]
Migration and Volatility
A critical performance and safety metric is the stability of the plasticizer within the polymer matrix. DEHCH is characterized by low volatility and low migration.[1][8][9] This ensures the long-term integrity and flexibility of the final product and, crucially, minimizes the leaching of the plasticizer into contact substances such as food, liquids, or human tissue. The EFSA noted a low migration of up to 0.034 mg/kg from PVC films in their safety assessment.[11][12] Comparative studies of non-phthalate alternatives show significantly lower migration rates than DEHP from medical devices, a critical factor for patient safety.[5]
The table below summarizes key performance characteristics.
| Performance Metric | This compound (DEHCH) | Phthalates (DEHP/DINP) |
| Compatibility with PVC | Excellent; miscible with other monomeric plasticizers.[1][8][16] | High; historically the standard for flexible PVC. |
| Plasticization Efficiency | Comparable to DINP.[14] | High efficiency is the reason for their widespread use. |
| Migration & Volatility | Low volatility and low migration characteristics.[1][9] | Higher potential for migration, as they are not chemically bound to PVC.[3][5] |
| Processing | Efficient processing; shorter gelation speed than DOTP and DINCH.[1][14] | Well-established processing parameters. |
| Weather Resistance | Good weather resistance reported.[8] | Varies by specific phthalate and formulation. |
Section 3: Experimental Protocols
To ensure transparency and reproducibility, this section details a key methodology used to assess the endocrine-disrupting potential of plasticizers.
Protocol: In Vitro Estrogen Receptor Alpha (ERα) Transactivation Assay
This protocol is based on the principles outlined in OECD Test Guideline 455.
-
Objective: To identify substances with the potential to act as agonists or antagonists of the human estrogen receptor alpha (ERα).
-
Materials:
-
Cell Line: A stably transfected cell line expressing the human ERα and a reporter gene (e.g., luciferase) responsive to ERα activation.
-
Test Chemicals: DEHCH, DEHP (positive control for some endocrine endpoints, though a weak ER agonist), 17β-estradiol (E2, strong reference agonist), and an anti-estrogen like Fulvestrant (reference antagonist).
-
Reagents: Cell culture medium, fetal bovine serum (charcoal-stripped), lysis buffer, and luciferase substrate.
-
-
Methodology:
-
Cell Plating: Seed cells in 96-well microplates at a predetermined density and allow them to attach overnight.
-
Dosing (Agonist Mode): Replace the medium with fresh medium containing a range of concentrations of the test chemical (e.g., DEHCH) or the reference agonist (E2). Include a solvent control (e.g., DMSO).
-
Dosing (Antagonist Mode): Expose cells to a range of concentrations of the test chemical in the presence of a fixed, sub-maximal concentration of E2.
-
Incubation: Incubate the plates for 24 hours under controlled conditions (37°C, 5% CO2).
-
Cell Viability Assay: Assess cell viability to ensure that observed effects are not due to cytotoxicity.
-
Reporter Gene Measurement: Lyse the cells and measure the activity of the reporter gene product (luciferase) using a luminometer.
-
Data Analysis:
-
For agonist activity, compare the luciferase response of chemical-treated cells to the solvent control.
-
For antagonist activity, measure the reduction in the E2-induced luciferase response.
-
Calculate the PC50 (concentration for 50% maximal activity) for agonists and IC50 (concentration for 50% inhibition) for antagonists.
-
-
-
Expected Outcome: As reported in the literature, DEHCH would show no significant increase in luciferase activity (no agonist effect) and no significant inhibition of E2-induced activity (no antagonist effect) across the tested concentrations.[7]
Diagram of Plasticizer Safety Assessment Workflow
Caption: A tiered approach to evaluating the safety of a novel plasticizer.
Conclusion
The available experimental data strongly supports the classification of this compound (DEHCH) as a safer and effective alternative to traditional phthalate plasticizers like DEHP. Its favorable toxicological profile, particularly the lack of endocrine-disrupting activity, addresses the primary health concerns that have led to regulatory restrictions on phthalates.
Furthermore, DEHCH delivers comparable, and in some cases superior, performance in PVC applications, with key advantages being its low migration and volatility. For researchers, scientists, and professionals in drug development and medical device manufacturing, the adoption of DEHCH offers a pathway to developing safer products that meet stringent global regulatory standards without compromising performance. While ongoing research into any new chemical is prudent, DEHCH stands out as a well-vetted, high-performance, and sustainable substitution.[7]
References
- 1. nbinno.com [nbinno.com]
- 2. redalyc.org [redalyc.org]
- 3. chemsec.org [chemsec.org]
- 4. Stereoselectivity and the potential endocrine disrupting activity of di-(2-ethylhexyl)phthalate (DEHP) against human progesterone receptor: a computational perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Migration of di(2-ethylhexyl) phthalate, diisononylcyclohexane-1,2-dicarboxylate and di(2-ethylhexyl) terephthalate from transfusion medical devices in labile blood products: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into the Endocrine Disrupting Activity of Emerging Non-Phthalate Alternate Plasticizers against Thyroid Hormone Receptor: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Safety of DEHCH | Food Packaging Forum [foodpackagingforum.org]
- 11. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the 52-week chronic toxicity of a novel phthalate-free plasticizer, Eco-DEHCH (bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate), in Han Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5.imimg.com [5.imimg.com]
- 15. article.aascit.org [article.aascit.org]
- 16. hcc.hanwha.co.kr [hcc.hanwha.co.kr]
Safety Operating Guide
Proper Disposal of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive, step-by-step guidance for the proper disposal of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. While this chemical is not classified as hazardous under current regulations, responsible disposal is paramount. The primary recommended disposal method is through a licensed chemical destruction facility or controlled incineration.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its properties and the necessary safety measures.
| Property | Value |
| Chemical Formula | C₂₄H₄₂O₄ |
| Molecular Weight | 394.60 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | >240 °C |
| Flash Point | >150 °C |
| Solubility | Insoluble in water |
| Hazards Identification | Not classified as hazardous according to Regulation (EC) No 1272/2008.[1] Minimal health hazards. |
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is recommended to prevent skin contact.
Step-by-Step Disposal Protocol
This protocol outlines the process from the point of waste generation to its final disposal by a licensed contractor.
Step 1: Waste Identification and Segregation
-
Designate a Waste Stream: Establish a dedicated waste stream for this compound and any materials contaminated with it (e.g., pipette tips, gloves, paper towels).
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, especially hazardous wastes, to avoid complications in the disposal process and potential chemical reactions.
Step 2: In-Lab Waste Accumulation and Storage
-
Container Selection: Use a chemically compatible, non-reactive container with a secure screw-top lid. High-density polyethylene (HDPE) or glass containers are suitable.
-
Labeling: Immediately label the waste container with the following information:
-
The full chemical name: "this compound"
-
The words "Non-Hazardous Waste for Incineration"
-
Accumulation Start Date
-
Principal Investigator's Name and Laboratory Contact Information
-
-
Storage Location: Store the sealed waste container in a designated, well-ventilated, secondary containment area away from incompatible materials.
Step 3: Selecting a Licensed Waste Disposal Company
-
Identify Potential Vendors: Search for licensed and insured chemical waste disposal companies in your region. Your institution's Environmental Health and Safety (EHS) department will likely have a list of approved vendors.
-
Due Diligence: Before contracting with a company, verify the following:
-
Licensing and Permits: Ensure the company is licensed to transport and dispose of chemical waste in your state.
-
Disposal Methods: Confirm that they offer chemical incineration or transport to a chemical destruction facility.
-
References: Request and check references from other laboratories or research institutions.
-
Insurance: Verify that they have adequate liability insurance.
-
Step 4: Arranging for Waste Pickup
-
Contact the Vendor: Provide the waste disposal company with a detailed inventory of the waste, including the chemical name and quantity.
-
Scheduling: Arrange a suitable time for the waste pickup.
-
Documentation: Ensure you receive and retain all necessary paperwork, such as a waste manifest or a certificate of destruction, for your records.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Ecotoxicity and Environmental Fate
Currently, there is limited publicly available data on the ecotoxicity of this compound. The lack of comprehensive data underscores the importance of preventing its release into the environment. Disposal through high-temperature incineration is the most effective method to ensure its complete destruction and prevent environmental contamination. Do not discharge this chemical to sewer systems or waterways.[2]
References
Personal protective equipment for handling Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate
Essential Safety and Handling Guide for Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate
This document provides immediate and essential safety and logistical information for handling this compound (CAS No. 2915-49-3). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Identification and Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 4-Cyclohexene-1,2-dicarboxylic Acid Bis(2-ethylhexyl) Ester, Dioctyl 4-Cyclohexene-1,2-dicarboxylate[1][2] |
| CAS Number | 2915-49-3[1][3][4][5] |
| Molecular Formula | C24H42O4[1][3] |
| Molecular Weight | 394.59 g/mol [3] |
Hazard Identification and Classification
According to Regulation (EC) No 1272/2008, this substance does not meet the criteria for classification in any hazard class.[1] However, adherence to standard laboratory safety protocols is essential to minimize any potential risks.
Personal Protective Equipment (PPE) Selection Workflow
The following diagram outlines the logical workflow for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
Step-by-Step Handling Procedures
-
Engineering Controls :
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Wear safety glasses with side shields or chemical safety goggles.[1] A face shield may be necessary if there is a significant splash hazard.[1]
-
Hand Protection : Wear suitable chemically resistant gloves, such as nitrile rubber.[1] Gloves should be inspected for integrity before each use.
-
Body Protection : A standard laboratory coat should be worn to prevent skin contact.[1]
-
Respiratory Protection : If ventilation is inadequate or if aerosols are generated, a vapor respirator may be required.[1]
-
-
Hygiene Practices :
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[7] |
| Skin Contact | Remove contaminated clothing. Wash the affected area immediately with plenty of soap and water.[7] If skin irritation occurs, get medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, seek medical attention.[1] |
| Ingestion | Rinse mouth with water.[7] Do NOT induce vomiting.[7] Seek medical advice if you feel unwell.[1] |
Spill and Leak Procedures
-
Containment :
-
Cleanup :
-
Collect the absorbed material and place it into a suitable, labeled container for disposal.[1]
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
-
Ventilation :
-
Ensure the area is well-ventilated during and after the cleanup.
-
Storage and Disposal
-
Storage :
-
Disposal :
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
